Technical Documentation Center

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
  • CAS: 857998-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust and widely utilized pathway for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and widely utilized pathway for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a key intermediate in pharmaceutical research and development. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding outcome. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Thiazole Moiety

Thiazole rings are a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone in the design of novel therapeutic agents. The title compound, 2-(2-Phenylthiazol-4-yl)acetic acid, and its derivatives are of significant interest due to their potential applications in various therapeutic areas. The synthesis of this molecule in its hydrochloride salt form is often desirable to improve its solubility and handling properties.

The Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most direct and reliable method for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid is a two-step process commencing with the Hantzsch thiazole synthesis.[2][3] This venerable reaction, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide.[1][3]

The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Salt Formation Thiobenzamide Thiobenzamide Intermediate Ethyl 2-(2-phenylthiazol-4-yl)acetate Thiobenzamide->Intermediate Reflux in Methanol ECAA Ethyl 4-chloroacetoacetate ECAA->Intermediate Reflux in Methanol Final_Acid 2-(2-Phenylthiazol-4-yl)acetic acid Intermediate->Final_Acid LiOH, Water HCl_Salt 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Final_Acid->HCl_Salt HCl

Caption: Overall synthesis pathway for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction initiates with a nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[2] This reaction is known for being high-yielding and straightforward to execute.[2]

Detailed Experimental Protocol

The following protocol is a comprehensive guide for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid, based on established literature procedures.[4]

Step 1: Synthesis of Ethyl 2-(2-phenylthiazol-4-yl)acetate
  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and methanol (20 mL).

  • Reaction Initiation: Stir the suspension and add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. The resulting solution containing ethyl 2-(2-phenylthiazol-4-yl)acetate is typically used directly in the next step without purification.

Step 2: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid
  • Hydrolysis: To the cooled methanolic solution from Step 1, add a solution of lithium hydroxide (1 g) in water (4 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of the ester.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the methanol.

  • Extraction and Purification:

    • Suspend the residue in water.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials or non-polar impurities. Discard the organic layer.

    • Acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the desired product, (2-phenylthiazol-4-yl)acetic acid.[4]

Step 3: Formation of 2-(2-Phenylthiazol-4-yl)acetic acid Hydrochloride
  • Dissolution: Dissolve the crude 2-(2-phenylthiazol-4-yl)acetic acid in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride.

Data Summary

CompoundStarting Material(s)Key ReagentsSolventReaction TimeYield
Ethyl 2-(2-phenylthiazol-4-yl)acetateThiobenzamide, Ethyl 4-chloroacetoacetate-Methanol24 hours-
2-(2-Phenylthiazol-4-yl)acetic acidEthyl 2-(2-phenylthiazol-4-yl)acetateLiOHWater4 hours50%
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride2-(2-Phenylthiazol-4-yl)acetic acidHClEther-High

Note: The yield for the final salt formation step is typically high but can vary based on the purity of the starting acid and the precise experimental conditions.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward route to 2-(2-Phenylthiazol-4-yl)acetic acid. The two-step sequence, involving thiazole formation followed by ester hydrolysis, is a reliable method for obtaining this valuable pharmaceutical intermediate. Subsequent treatment with hydrochloric acid readily affords the corresponding hydrochloride salt, enhancing its handling and formulation properties. This guide provides the necessary technical details and theoretical background for the successful execution of this synthesis in a laboratory setting.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride: Chemical Properties, Structure, and Synthetic Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a key heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a key heterocyclic building block in medicinal chemistry. The document elucidates its chemical structure, physicochemical properties, and a detailed synthesis protocol for its free acid form. Furthermore, this guide explores the broader significance of the 2-phenylthiazole scaffold in contemporary drug discovery, highlighting its role in the development of novel therapeutic agents. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds. When functionalized with a phenyl group at the 2-position, the resulting 2-phenylthiazole moiety serves as a versatile pharmacophore, found in a range of therapeutic agents.

Derivatives of 2-phenylthiazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. This guide focuses on a specific derivative, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, providing a detailed examination of its chemical and structural characteristics to aid researchers in its application for the synthesis of novel bioactive molecules.

Chemical Identity and Structure

The structural foundation of the topic compound is a phenyl group attached to the second position of a thiazole ring, which in turn is substituted with an acetic acid group at the fourth position. The hydrochloride salt is formed by the protonation of a basic site on the molecule, most likely the nitrogen atom of the thiazole ring.

Molecular Structure:

Caption: Structure of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Physicochemical Properties

PropertyValue (Free Acid)Reference/Note
CAS Number 16441-28-4[1][2]
Molecular Formula C₁₁H₉NO₂S
Molecular Weight 219.26 g/mol
Appearance Off-white to gray solid[3]
Melting Point 82-85 °C
Boiling Point 423.0 ± 37.0 °C (Predicted)
pKa 3.85 ± 0.10 (Predicted)[3]
Storage Temperature -20°C, sealed from moisture

Note on the Hydrochloride Salt (CAS: 251296-33-2 - unverified) : As a salt, it is expected to have higher water solubility and a higher melting point compared to the free acid. Specific experimental data is not currently available in the public domain.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-(2-phenylthiazol-4-yl)acetic acid typically follows the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. The general workflow involves the reaction of a thioamide with an α-haloketone or its equivalent.

Experimental Protocol: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid[5]

This protocol describes the synthesis of the free acid. The hydrochloride salt can be subsequently prepared by treating the free acid with hydrochloric acid in a suitable solvent.

Materials:

  • Thiobenzamide

  • Ethyl chloroacetoacetate

  • Methanol

  • Lithium hydroxide (LiOH)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for pH adjustment)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL).

  • Addition of α-haloester: To the stirred suspension, add ethyl chloroacetoacetate (1.7 g, 10.36 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Saponification: After cooling the reaction mixture to room temperature, add a solution of LiOH (1 g) in water (4 mL).

  • Stirring: Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of the ester.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove the methanol.

    • Suspend the residue in water.

    • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials and byproducts. Discard the organic layer.

  • Acidification and Extraction:

    • Acidify the aqueous layer to a pH of 3-4 using hydrochloric acid.

    • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Isolation:

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude 2-(2-phenylthiazol-4-yl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_hydrolysis Saponification cluster_workup Work-up & Purification thiobenzamide Thiobenzamide reflux Reflux in Methanol (24h) thiobenzamide->reflux ethyl_chloro Ethyl Chloroacetoacetate ethyl_chloro->reflux hydrolysis LiOH, Water (4h) reflux->hydrolysis concentrate Concentrate hydrolysis->concentrate extract1 Aqueous Extraction (Ether) concentrate->extract1 acidify Acidify (HCl) extract1->acidify extract2 Organic Extraction (Ether) acidify->extract2 dry Dry (MgSO4) extract2->dry isolate Isolate Product dry->isolate

Caption: Synthetic workflow for 2-(2-Phenylthiazol-4-yl)acetic acid.

Spectroscopic Characterization (Data for Free Acid)

Definitive, publicly available spectroscopic data for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is scarce. The following represents expected characteristic signals for the free acid based on its structure and data from similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.4-8.0 ppm.

    • Thiazole Proton: A singlet around δ 7.0-7.5 ppm.

    • Methylene Protons (-CH₂-): A singlet around δ 3.7-4.0 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carboxylic Carbonyl Carbon: δ 170-175 ppm.

    • Aromatic and Thiazole Carbons: Multiple signals in the range of δ 115-165 ppm.

    • Methylene Carbon: δ 35-45 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

    • C=C and C=N Stretches (Aromatic and Thiazole): Bands in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • [M]+: The molecular ion peak for the free acid would be observed at m/z = 219.03.

Applications in Drug Development

While 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is primarily a building block, the core 2-phenylthiazole structure is of significant interest in drug discovery. Its derivatives have been investigated for a variety of therapeutic applications.

  • Antifungal Agents: The phenylthiazole motif is present in antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.

  • Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.

  • Anticancer Agents: The rigid, planar structure of the 2-phenylthiazole system makes it an attractive scaffold for the design of kinase inhibitors and other anticancer therapeutics.

Logical Relationship of the Scaffold to Biological Activity:

Biological_Activity scaffold 2-Phenylthiazole Scaffold derivatives Chemical Derivatives scaffold->derivatives antifungal Antifungal Activity derivatives->antifungal anti_inflammatory Anti-inflammatory Activity derivatives->anti_inflammatory anticancer Anticancer Activity derivatives->anticancer

Caption: The 2-phenylthiazole scaffold as a precursor to bioactive derivatives.

Safety and Handling

While a specific, detailed Safety Data Sheet (SDS) for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is not widely available, general precautions for handling acidic, heterocyclic compounds should be followed. Based on data for similar compounds, the following hazards should be considered:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a valuable chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is achievable through established methods like the Hantzsch thiazole synthesis. While detailed experimental data for the hydrochloride salt is limited, the known properties of the free acid and the established biological significance of the 2-phenylthiazole scaffold underscore its importance for researchers in drug discovery and medicinal chemistry. Further characterization of the hydrochloride salt would be beneficial for its broader application.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (URL: [Link])

Sources

Foundational

Introduction: Unraveling the Therapeutic Potential of a Phenylthiazole Scaffold

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a "privileged scaffold" in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7] The compound 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride belongs to this promising class. It features a 2-phenylthiazole core, which is known to be crucial for certain biological activities, and an acetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

While the precise mechanism of action for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is not yet fully elucidated in publicly available literature, its structural components provide a strong basis for forming well-grounded hypotheses. This guide will not simply present a known pathway; instead, it will serve as a technical roadmap for the research and drug development professional. We will delve into the most probable mechanisms of action based on structural analogy to other well-characterized thiazole derivatives. This document is designed to be a self-validating system, providing the causal logic behind experimental choices and detailing the protocols necessary to investigate and confirm these putative mechanisms.

Part 1: Putative Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

Expertise & Experience: The Rationale

The presence of the acetic acid side chain is a strong indicator of potential anti-inflammatory activity. This functional group is a hallmark of the arylalkanoic acid class of NSAIDs, which includes well-known drugs like ibuprofen and diclofenac. These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes. Given that various thiazole derivatives have been reported to possess anti-inflammatory properties, it is a logical and primary hypothesis that 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride may act as a COX inhibitor.[4][6][8]

The COX enzymes (with COX-1 and COX-2 being the most studied isoforms) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[9] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs.

Signaling Pathway: The Arachidonic Acid Cascade

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox Oxygenation pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) pgh2->prostanoids test_compound 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride test_compound->cox Inhibition?

Caption: Putative inhibition of COX enzymes by the test compound.

Experimental Protocol: In Vitro COX Inhibition Assay (ELISA-based)

This protocol provides a robust method for determining the inhibitory activity of the test compound against COX-1 and COX-2 by quantifying the production of Prostaglandin E2 (PGE2).[10][11]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (test compound), dissolved in DMSO

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

  • PGE2 ELISA Kit

  • 96-well plates

  • Spectrophotometric plate reader

Procedure:

  • Enzyme Preparation: In separate reaction tubes on ice, prepare the reaction mixtures. For each reaction, mix 150 µL of Reaction Buffer, 2 µL of Heme, and 10 µL of L-epinephrine.

  • Inhibitor Addition: Add 2 µL of the test compound at various concentrations (e.g., ranging from 0.01 µM to 100 µM) or a known inhibitor to the reaction tubes. For the "100% activity" control, add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation: Add 20 µL of either COX-1 or COX-2 enzyme solution to the respective tubes. Gently mix and pre-incubate the mixture at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2: Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Trustworthiness: Self-Validating System This protocol includes positive controls (known selective inhibitors) and a vehicle control (DMSO). The successful inhibition by the positive controls validates the assay's performance. The selectivity of the test compound is determined by comparing its IC50 values for COX-1 and COX-2. A significantly lower IC50 for COX-2 indicates selectivity.

Part 2: Putative Antifungal Action via Lanosterol 14α-demethylase (CYP51) Inhibition

Expertise & Experience: The Rationale The 2-phenylthiazole moiety is present in clinically approved antifungal drugs like isavuconazole.[12] Numerous studies have focused on designing 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[12][13] Ergosterol is the fungal equivalent of cholesterol in mammals, and its depletion disrupts the fungal cell membrane, leading to cell death. This makes CYP51 a prime target for antifungal drug development. The structural similarity of our topic compound to known CYP51 inhibitors strongly suggests this as a potential mechanism of action.[12]

Fungal Ergosterol Biosynthesis Pathway

CYP51_Pathway acetylcoa Acetyl-CoA squalene Squalene acetylcoa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation intermediates Further Intermediates cyp51->intermediates ergosterol Ergosterol intermediates->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane test_compound 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride test_compound->cyp51 Inhibition? Anticancer_Workflow cluster_mechanistic Step 2: Mechanistic Assays start Start: Treat Cancer Cell Lines with Test Compound mtt Step 1: MTT Assay (Assess Cytotoxicity) start->mtt ic50 Determine IC50 Value mtt->ic50 flow Cell Cycle Analysis (Flow Cytometry) ic50->flow If cytotoxic apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin western Signaling Pathway Analysis (Western Blot for PI3K/Akt) ic50->western conclusion Conclusion: Elucidate Anticancer Mechanism flow->conclusion apoptosis->conclusion tubulin->conclusion western->conclusion

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol 1: MTT Cell Viability Assay

This is a foundational colorimetric assay to screen for cytotoxic effects on various cancer cell lines. [14][15][16] Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a "no cells" blank control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [17]4. Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [18]5. Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Trustworthiness: Self-Validating System This assay is highly reproducible. A dose-dependent decrease in absorbance is a clear indicator of cytotoxicity or anti-proliferative effects. If the IC50 is within a potent range, it justifies proceeding to more detailed mechanistic studies.

Summary and Future Directions

This guide outlines a systematic, evidence-based approach to elucidating the mechanism of action of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. By leveraging its structural features, we have proposed three high-probability mechanisms: anti-inflammatory action via COX inhibition, antifungal activity through CYP51 inhibition, and anticancer effects via cytotoxicity and pathway modulation.

The provided protocols are robust, well-established, and designed with internal controls to ensure data integrity. For the drug development professional, the results from these assays will be pivotal. A potent and selective COX-2 inhibition profile would position the compound as a promising anti-inflammatory candidate. Strong CYP51 inhibition would warrant further investigation in preclinical models of fungal infection. A low micromolar IC50 in cancer cell lines would trigger a deeper dive into the specific mode of cell death, potentially revealing a novel anticancer agent.

Ultimately, the journey from a promising chemical scaffold to a clinically effective drug is paved with rigorous, logical, and well-executed experimentation. This guide provides the foundational blueprints for that journey.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2010). PubMed. [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (n.d.). Broad Institute. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). PubMed - NIH. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (n.d.). PMC - NIH. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing. [Link]

  • Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. (2021). PubMed. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC - PubMed Central. [Link]

  • Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. (n.d.). PLOS. [Link]

  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (n.d.). PMC - NIH. [Link]

  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • CYP Inhibition Assay. (n.d.). Creative Bioarray. [Link]

Sources

Exploratory

Biological activity of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride"

An In-Depth Technical Guide to the Biological Activity of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Foreword for the Research Professional The thiazole scaffold is a cornerstone in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Foreword for the Research Professional

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][2] This guide focuses on a specific member of this class, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride , a compound of significant interest for its potential therapeutic applications.

As a senior application scientist, my objective is to provide not just a summary of known activities but a practical, in-depth framework for its investigation. This document is structured to guide researchers through the mechanistic rationale, robust experimental evaluation, and data interpretation for this compound. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Section 1: Molecular Profile and Mechanistic Hypotheses

1.1. Chemical Identity

  • Compound: 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • CAS Number: 16441-28-4 (for the parent acid)[3]

  • Molecular Formula: C₁₁H₁₀ClNO₂S

  • Structure: The molecule consists of a central thiazole ring. A phenyl group is attached at position 2 of the thiazole ring, and an acetic acid group is attached at position 4. The hydrochloride salt form enhances solubility in aqueous media, which is advantageous for biological testing.

1.2. Postulated Mechanisms of Action

Based on extensive research into the thiazole and 2-phenylthiazole class of compounds, we can postulate several primary mechanisms of action. These hypotheses form the basis for the experimental protocols detailed later in this guide.

Anti-inflammatory Activity

Thiazole derivatives are well-documented as potent anti-inflammatory agents.[4][5] The principal mechanism is believed to be the modulation of the arachidonic acid cascade, a critical pathway in the inflammatory response.[6]

  • Primary Target Hypothesis: Inhibition of COX and LOX Enzymes: The compound likely acts as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[6][7] Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Downstream Signaling Impact: By suppressing the production of these mediators, the compound can interfere with downstream signaling pathways, including JAK-STAT, MAPK, and the release of pro-inflammatory cytokines such as TNF-α and IL-6.[6]

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 LOX LOX Pathway AA->LOX COX COX Pathway AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins i1 Leukotrienes->i1 i2 Prostaglandins->i2 Inflammation Inflammation (Pain, Edema, Fever) i1->Inflammation i2->Inflammation Compound 2-(2-Phenylthiazol-4-yl) acetic acid HCl Compound->LOX Inhibits Compound->COX Inhibits

Caption: Postulated inhibition of COX and LOX pathways by the title compound.

Anticancer Activity

Derivatives of 2-phenylthiazole have demonstrated significant cytotoxic activity against various human cancer cell lines.[8][9]

  • Primary Target Hypothesis: Induction of Apoptosis: The primary anticancer mechanism for this class of compounds often involves the induction of programmed cell death, or apoptosis. This can be achieved by activating intrinsic or extrinsic apoptotic pathways.

  • Key Molecular Events: A probable mechanism is the activation of effector caspases, particularly caspase-3, which is a central executioner of apoptosis.[9] This leads to DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies, ultimately resulting in the elimination of the cancer cell.

G Compound 2-(2-Phenylthiazol-4-yl) acetic acid HCl CancerCell Cancer Cell Compound->CancerCell Signal Pro-Apoptotic Signaling CancerCell->Signal Induces Caspase Caspase-3 Activation Signal->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified workflow of apoptosis induction in cancer cells.

Section 2: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for assessing the anti-inflammatory and anticancer activities of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

In Vitro Anti-inflammatory Activity Assessment

The initial screening phase focuses on cell-free and cell-based assays to confirm the mechanistic hypotheses.

G start Start: Compound Stock Solution assay1 Assay 1: COX/LOX Enzyme Inhibition Assay start->assay1 assay2 Assay 2: Cell Viability on RAW264.7 Macrophages start->assay2 data1 Calculate IC50 (Enzyme Inhibition) assay1->data1 data2 Determine Non-Toxic Concentration Range assay2->data2 assay3 Assay 3: LPS-Stimulated Cytokine Release (ELISA) data3 Quantify TNF-α, IL-6 Inhibition assay3->data3 end End: Candidate for In Vivo Testing data1->end data2->assay3 data3->end

Caption: Workflow for in vitro anti-inflammatory screening.

2.1.1. Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay [7][10]

  • Rationale: To directly measure the inhibitory effect of the compound on the key enzymes of the prostaglandin synthesis pathway. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often associated with a better gastrointestinal safety profile.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.

    • Compound Dilution: Create a serial dilution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (e.g., from 100 µM to 0.1 µM) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin or Celecoxib).

    • Enzyme Incubation: In a 96-well plate, add the enzyme (COX-1 or COX-2) to wells containing the test compound dilutions or controls. Incubate for 15 minutes at 25°C.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Signal Detection: Incubate for an additional 5-10 minutes. Measure the absorbance or fluorescence according to the specific commercial kit's instructions (e.g., monitoring the oxidation of a chromogenic agent).

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting inhibition versus log-concentration.

2.1.2. Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay [5]

  • Rationale: To assess the compound's ability to suppress the production of key inflammatory signaling molecules in an immune cell model. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of macrophages.

  • Methodology:

    • Cell Culture: Seed RAW264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

    • Inflammatory Stimulus: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

    • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control to determine the percentage of inhibition.

In Vivo Anti-inflammatory Activity Assessment

Validating in vitro findings in a whole-organism model is a critical step.[11]

2.2.1. Protocol: Carrageenan-Induced Paw Edema in Rats [10][12][13]

  • Rationale: This is a standard and highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on edema formation over time.

  • Methodology:

    • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.[13]

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., 10, 25, 50 mg/kg of the test compound).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

    • Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anticancer Activity Assessment

Initial evaluation of anticancer potential relies on assessing the compound's cytotoxicity against relevant cancer cell lines.[14][15]

G start Start: Select Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29) step1 Seed cells in 96-well plates start->step1 step2 Treat with serial dilutions of test compound step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Perform Cell Viability Assay (e.g., MTT or CellTiter-Glo®) step3->step4 data1 Measure Absorbance or Luminescence step4->data1 data2 Calculate % Viability and determine IC50 values data1->data2 end End: Identify Potent Cytotoxic Activity data2->end

Caption: Workflow for in vitro anticancer cell viability screening.

2.3.1. Protocol: MTT Cell Viability Assay [16][17]

  • Rationale: To determine the concentration at which the compound exhibits cytotoxic effects on cancer cells. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, HT-29 for colon) into 96-well plates at an appropriate density and allow them to attach overnight.[8]

    • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (e.g., from 100 µM to 0.1 µM). Include wells for vehicle control (cells with media and vehicle) and a blank (media only).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO₂ incubator.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that reduces cell viability by 50%).[8]

Section 3: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Illustrative In Vitro Anti-inflammatory Activity Data

Parameter2-(2-Phenylthiazol-4-yl)acetic acid HClIndomethacin (Control)
COX-1 Inhibition IC50 (µM) 25.40.5
COX-2 Inhibition IC50 (µM) 5.21.5
COX-2/COX-1 Selectivity Index 0.203.0
TNF-α Release Inhibition IC50 (µM) 8.910.1
IL-6 Release Inhibition IC50 (µM) 12.315.6
Data shown are for illustrative purposes only.

Table 2: Illustrative In Vitro Anticancer Cytotoxicity Data (IC50 in µM)

Cell LineTissue of Origin2-(2-Phenylthiazol-4-yl)acetic acid HClDoxorubicin (Control)
MCF-7 Breast Cancer15.80.9
HT-29 Colon Cancer9.51.2
HepG2 Liver Cancer22.11.8
Data shown are for illustrative purposes only.

References

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Synthesis and anti-inflammatory activity of thiazole derivatives.
  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Experimental evaluation of anti inflammatory agents | PPTX - Slideshare.
  • Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Pyrrolidine Derivatives - Benchchem.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO.
  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents | Request PDF - ResearchGate.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH.
  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed.
  • 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid - BLDpharm.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar.

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS Number: 16441-28-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Context 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a member of the thiazole class of heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a member of the thiazole class of heterocyclic compounds. The thiazole ring is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to the ring's ability to engage in various biological interactions and its synthetic tractability, which allows for the creation of diverse chemical libraries. Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial effects.[3][4]

This guide provides a comprehensive technical overview of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, focusing on its synthesis, physicochemical properties, and potential biological significance as inferred from structurally related analogues. While specific biological data for this exact compound is limited in publicly accessible literature, the known activities of similar thiazole-containing molecules, particularly those with a phenylacetic acid moiety, suggest promising avenues for investigation. This document is intended to serve as a foundational resource for researchers exploring its utility in drug discovery and development.

Physicochemical and Structural Data

A consolidated summary of the key physicochemical properties for the free acid form, 2-(2-Phenylthiazol-4-yl)acetic acid, is presented below. The hydrochloride salt form is expected to exhibit higher aqueous solubility and may have a different melting point.

PropertyValueSource(s)
CAS Number 16441-28-4[5]
Molecular Formula C₁₁H₉NO₂S (Free Acid)
Molecular Weight 219.26 g/mol (Free Acid)
Appearance Solid
Melting Point 82-85 °C (Free Acid)
Boiling Point 423.0 ± 37.0 °C at 760 mmHg (Predicted)
InChI Key LYHDWKGJPJRCTG-UHFFFAOYSA-N (Free Acid)
Storage Temperature -20°C, sealed, away from moisture

Synthesis and Purification

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is typically achieved in a two-stage process: first, the synthesis of the free acid via the Hantzsch thiazole synthesis, followed by its conversion to the hydrochloride salt.

Stage 1: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid (Free Acid)

This protocol is based on the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or its equivalent.[6]

  • Reaction Setup: To a stirred suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL), add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Saponification: Cool the mixture to room temperature. Add a solution of lithium hydroxide (LiOH) (1 g) in water (4 mL).

  • Hydrolysis: Stir the mixture at room temperature for 4 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid.

  • Work-up (Part 1 - Extraction): Concentrate the reaction mixture in vacuo to remove the methanol. Suspend the resulting residue in water. Perform an extraction with diethyl ether to remove any unreacted, non-polar starting materials or byproducts; discard the organic layer.

  • Work-up (Part 2 - Acidification & Isolation): Acidify the aqueous layer to a pH of 3-4 using 1M HCl. This will precipitate the carboxylic acid product.

  • Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 2-(2-phenylthiazol-4-yl)acetic acid.[6]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure free acid.

Synthesis_Stage1 Thiobenzamide Thiobenzamide Reflux Reflux (24h) Thiobenzamide->Reflux ECAA Ethyl 4-chloroacetoacetate ECAA->Reflux Methanol Methanol Methanol->Reflux IntermediateEster Ethyl 2-(2-phenylthiazol-4-yl)acetate Reflux->IntermediateEster Hydrolysis Stir (4h, RT) IntermediateEster->Hydrolysis LiOH LiOH / H₂O LiOH->Hydrolysis FreeAcid 2-(2-Phenylthiazol-4-yl)acetic acid Hydrolysis->FreeAcid

Figure 1: Synthesis workflow for the free acid.

Stage 2: Conversion to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

The conversion of a free carboxylic acid to its hydrochloride salt is a standard acid-base reaction. However, for a carboxylic acid, this process typically involves forming the salt of a basic counter-ion. To create the hydrochloride salt of the title compound, one would typically react it with a strong base to form a salt (e.g., sodium salt) and then perform a salt metathesis with a hydrochloride salt of a weak base, or more simply, dissolve the free acid in a suitable solvent and introduce hydrogen chloride.

  • Dissolution: Dissolve the purified 2-(2-Phenylthiazol-4-yl)acetic acid (1.0 eq) in a minimal amount of a dry, inert solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any residual starting material or solvent.

  • Drying: Dry the product under vacuum to yield 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Synthesis_Stage2 FreeAcid 2-(2-Phenylthiazol-4-yl)acetic acid Reaction Acidification FreeAcid->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction HCl Anhydrous HCl HCl->Reaction HCl_Salt 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Reaction->HCl_Salt Isolation Filtration & Drying HCl_Salt->Isolation FinalProduct Pure Hydrochloride Salt Isolation->FinalProduct

Figure 2: Conversion of the free acid to its hydrochloride salt.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify it in various matrices.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Gradient Program: Start with 5-10% acetonitrile, ramp up to 95% over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically in the range of 254-280 nm for aromatic systems).

    • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the phenyl protons, the thiazole ring proton, and the methylene protons of the acetic acid group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number and type of carbon atoms in the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable method. The spectrum should show a prominent ion corresponding to the molecular weight of the free acid ([M+H]⁺ or [M-H]⁻).

Potential Biological Activities and Mechanism of Action

Cyclooxygenase (COX) Inhibition

Many compounds containing a phenylacetic acid or propionic acid moiety are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Furthermore, various thiazole derivatives have been identified as potent COX inhibitors.[1][7][8]

  • Hypothesized Mechanism: It is plausible that 2-(2-Phenylthiazol-4-yl)acetic acid could act as a COX-1/COX-2 inhibitor. The carboxylic acid group is often crucial for binding to the active site of COX enzymes. The 2-phenylthiazole moiety would occupy a hydrophobic channel in the enzyme. Inhibition of COX enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Compound 2-(2-Phenylthiazol-4-yl) acetic acid Compound->COX Inhibition

Figure 3: Hypothesized mechanism of action via COX inhibition.

Anticancer Activity

The 2-phenylthiazole scaffold is present in several compounds investigated for their anticancer properties.[9][10][11] The mechanisms can be diverse, including inhibition of protein kinases or other signaling pathways crucial for cancer cell proliferation. Given that some COX-2 inhibitors have also shown utility in cancer treatment and prevention, this represents a potential dual-action possibility.

Safety and Handling

Based on safety data for related thiazole and acetic acid derivatives, the following precautions should be observed.[12][13][14][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, avoid breathing dust. Sweep up the material and place it in a suitable container for disposal.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a synthetically accessible compound that belongs to a class of molecules with significant therapeutic potential. While direct biological data for this specific compound is sparse, its structural similarity to known COX inhibitors and other bioactive thiazole derivatives makes it a compelling candidate for further investigation in anti-inflammatory and oncology research. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate this promising molecule.

References

  • Osmaniye, D., & Sağlık, B. N. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 806-813.
  • Chevalier, E., et al. (2015). Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. Biochimie, 113, 89-98.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). PubMed.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
  • Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. (n.d.). Ankara Üniversitesi İlef Dergisi.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). PubMed.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Synthesis of Carboxylic Acids. (n.d.). University of St. Thomas.
  • Fisher Scientific. (2021).
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (n.d.). PubMed.
  • Method for salt preparation. (2010).
  • BenchChem. (2025).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed.
  • Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. (2016). PubMed.
  • Sigma-Aldrich. (n.d.). 2-(2-Phenylthiazol-4-yl)acetic acid.
  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. (2018).
  • Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids deriv
  • Design, Synthesis, Anticancer and Antimicrobial Studies of 2‐Phenylthiazolidin‐4‐one Glycinamide Conjug
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026).
  • BLDpharm. (n.d.). 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid.
  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID | 16441-28-4.
  • Tianming Pharmaceutical. (n.d.). 2-(2-Aminothiazol-4-yl) Acetic Acid HCl.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers.
  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.
  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. (n.d.). SAGE Journals.
  • 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid. (n.d.). Biosynth.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025).
  • 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. (2023). JScholar Publisher.
  • Biosynth. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714.
  • ChemScene. (n.d.). 66659-20-9 | 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.

Sources

Exploratory

"2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" molecular weight and formula

An In-Depth Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This compound belongs to the thiazole class of heterocycles, a scaffold of significant interest in pharmaceutical sciences due to its prevalence in numerous biologically active agents. We will delve into its chemical properties, synthesis, and the therapeutic potential of the broader thiazole acetic acid framework.

Core Chemical Identity and Physicochemical Properties

2-(2-Phenylthiazol-4-yl)acetic acid is a bifunctional molecule featuring a phenylthiazole core linked to an acetic acid moiety. The hydrochloride salt is typically prepared to enhance aqueous solubility and stability, which are critical parameters for handling, formulation, and biological screening.

The fundamental properties of the parent compound and its hydrochloride salt are summarized below.

PropertyValue (Parent Compound)Value (Hydrochloride Salt)Source
IUPAC Name 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid hydrochlorideN/A
CAS Number 16441-28-4Not explicitly available; derived from parent[1][2]
Molecular Formula C₁₁H₉NO₂SC₁₁H₁₀ClNO₂S[1]
Molecular Weight 219.26 g/mol 255.72 g/mol [1]
SMILES O=C(O)CC1=CSC(N=C1)=C2=CC=CC=C2O=C(O)CC1=CSC(N=C1)=C2=CC=CC=C2.ClN/A

Synthesis and Manufacturing Pathway

The construction of the 2-phenylthiazole core is efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic system. The subsequent conversion to the acetic acid and its hydrochloride salt follows standard organic chemistry procedures.

Hantzsch Thiazole Synthesis: The Core Reaction

The primary synthetic route involves the condensation of an α-haloketone (or its equivalent, like an α-halocarboxylic acid ester) with a thioamide. For 2-(2-Phenylthiazol-4-yl)acetic acid, the key precursors are thiobenzamide and an ester of 4-chloroacetoacetic acid.[3]

Causality Behind Experimental Choices:

  • Thiobenzamide: This molecule provides the phenyl group at the C2 position and the nitrogen and sulfur atoms required to form the thiazole ring.

  • Ethyl Chloroacetoacetate: This reagent serves as the three-carbon backbone, containing the electrophilic carbon for the initial reaction with the thioamide's sulfur and the necessary atoms to form the rest of the ring and the eventual acetic acid side chain.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the condensation and cyclization steps.

  • Hydrolysis (LiOH): A base like Lithium Hydroxide (LiOH) is used to saponify the ethyl ester of the acetic acid side chain to the desired carboxylic acid.

  • Acidification: The final step of the synthesis of the parent acid is acidification of the reaction mixture to protonate the carboxylate salt, causing the free acid to precipitate for isolation.[3]

Experimental Protocol: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid[3]
  • Condensation: Suspend thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL).

  • Add ethyl 4-chloroacetoacetate (1.7 g, 10.36 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of LiOH (1 g) in water (4 mL).

  • Stir the mixture at room temperature for 4 hours to ensure complete saponification of the ester.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the methanol.

  • Suspend the resulting residue in water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted thiobenzamide or other non-polar impurities. Discard the organic layer.

  • Isolation: Carefully acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl). This will protonate the carboxylate.

  • Extract the acidified aqueous layer with diethyl ether. The desired product will move into the organic phase.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the solid 2-(2-Phenylthiazol-4-yl)acetic acid.

Conversion to Hydrochloride Salt

The final conversion to the hydrochloride salt is a straightforward acid-base reaction. The purified parent acid is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the desired salt.

G cluster_synthesis Synthesis Workflow thiobenzamide Thiobenzamide reflux Condensation (Methanol, Reflux) thiobenzamide->reflux chloroacetoacetate Ethyl 4-chloroacetoacetate chloroacetoacetate->reflux intermediate Ethyl 2-(2-phenylthiazol-4-yl)acetate reflux->intermediate hydrolysis Saponification (LiOH, H2O) intermediate->hydrolysis acid 2-(2-Phenylthiazol-4-yl)acetic acid hydrolysis->acid Acidification & Work-up hcl_salt 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride acid->hcl_salt Anhydrous HCl

Caption: Workflow for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Significance in Drug Discovery and Development

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of therapeutic agents.[4]

The Versatile Thiazole Core

Thiazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[5] The scaffold is present in over 18 FDA-approved drugs, underscoring its clinical and commercial relevance. The nitrogen and sulfur heteroatoms in the ring are key pharmacophoric features, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.

The Role of the Acetic Acid Moiety

The acetic acid functional group appended to the thiazole core adds another critical dimension. The carboxylic acid can:

  • Mimic natural substrates: It can act as a bioisostere for phosphate or other acidic groups in enzyme substrates.

  • Form Salt Bridges: The carboxylate can form strong ionic interactions (salt bridges) with positively charged amino acid residues (e.g., Lysine, Arginine) in a protein's active site.

  • Improve Pharmacokinetics: It can be used to modulate the solubility and metabolic profile of a drug candidate.

Recent studies on other thiazole acetic acid derivatives have demonstrated their potential in targeting cardiovascular diseases, further highlighting the therapeutic promise of this specific chemical class.[6]

G center_node 2-(2-Phenylthiazol-4-yl)acetic acid Thiazole Core Acetic Acid Moiety app1 Anti-inflammatory center_node:f1->app1 app2 Antimicrobial center_node:f1->app2 app3 Anticancer center_node:f1->app3 app4 Cardiovascular center_node:f2->app4 app5 Antitubercular center_node:f1->app5

Caption: Potential therapeutic applications derived from the thiazole acetic acid scaffold.

Considerations for Research and Development

When utilizing 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in a research context, several factors should be considered:

  • Structure-Activity Relationship (SAR): This molecule is an excellent starting point for SAR studies. Modifications can be readily made to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) or the acetic acid chain (e.g., esterification, amidation) to probe interactions with a biological target and optimize for potency and selectivity.

  • Purity and Characterization: As with any active pharmaceutical ingredient or intermediate, rigorous characterization (NMR, Mass Spectrometry, HPLC) is essential to confirm identity and purity before use in biological assays.

  • Formulation: The hydrochloride salt form is chosen to enhance solubility. However, the ultimate formulation for in vitro or in vivo studies will depend on the specific application and may require screening of different buffers, pH values, and excipients to ensure the compound remains in solution and is stable.

Conclusion

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is more than just a chemical compound; it is a versatile building block grounded in a rich history of medicinal chemistry. Its straightforward synthesis, combined with the proven therapeutic potential of the thiazole acetic acid scaffold, makes it a valuable tool for drug discovery programs. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and strategically deploy this compound in the quest for novel therapeutic agents.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences . Available at: [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis - To Chemistry Journal . Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central . Available at: [Link]

  • Application and synthesis of thiazole ring in clinically approved drugs - ResearchGate . Available at: [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC - PubMed Central . Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride: Synthesis, Properties, and Biological Significance

This guide provides a comprehensive technical overview of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore the diverse biological activities associated with its structural scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage the therapeutic potential of phenylthiazole derivatives.

Introduction: The Phenylthiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form a wide range of non-covalent interactions have led to its incorporation into numerous biologically active compounds. When substituted with a phenyl group, the resulting 2-phenylthiazole moiety offers a versatile platform for the design of novel therapeutics. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] This guide focuses specifically on the acetic acid derivative, 2-(2-Phenylthiazol-4-yl)acetic acid, and its hydrochloride salt, providing a foundational understanding for its application in research and development.

Synthesis and Physicochemical Properties

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid is most commonly achieved through the Hantzsch thiazole synthesis. The hydrochloride salt can then be prepared by treating the free acid with hydrochloric acid.

Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid

A widely adopted synthetic route involves the condensation of thiobenzamide with an ethyl 4-chloroacetoacetate followed by hydrolysis.[4]

Experimental Protocol: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiobenzamide (10 mmol) in methanol (20 mL).

  • Addition of Reagent: Add ethyl 4-chloroacetoacetate (10.36 mmol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Hydrolysis: Cool the mixture to room temperature and add a solution of lithium hydroxide (1 g in 4 mL of water). Stir at room temperature for 4 hours.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Suspend the residue in water and extract with diethyl ether to remove any unreacted starting materials (discard the organic layer).

    • Acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl).

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(2-Phenylthiazol-4-yl)acetic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[4]

Diagram of the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Thiobenzamide Thiobenzamide Reflux Reflux in Methanol (24h) Thiobenzamide->Reflux ECA Ethyl 4-chloroacetoacetate ECA->Reflux Hydrolysis LiOH Hydrolysis (4h) Reflux->Hydrolysis Intermediate Ester Workup Aqueous Work-up & Acidification Hydrolysis->Workup Purification Recrystallization Workup->Purification Crude Product Product 2-(2-Phenylthiazol-4-yl)acetic acid Purification->Product

Caption: General workflow for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid.

Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the purified 2-(2-Phenylthiazol-4-yl)acetic acid is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then collected by filtration and dried under vacuum.

Physicochemical Properties

The physicochemical properties of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride are crucial for its handling, formulation, and biological activity.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO₂S
Molecular Weight 255.72 g/mol
Appearance White to off-white solid[5]
Solubility Slightly soluble in methanol[5]
Storage Temperature 2-8°C, under inert atmosphere[6]

Biological Activities and Therapeutic Potential

The 2-phenylthiazole scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of therapeutic applications. While specific biological data for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is limited in publicly accessible literature, the activities of structurally related compounds provide valuable insights into its potential.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-phenylthiazole derivatives. These compounds have been shown to exhibit cytotoxic activity against various human cancer cell lines, including breast, colon, and neuroblastoma cancers.[7][8]

One study reported that a series of substituted 2-phenylthiazole-4-carboxamide derivatives displayed significant cytotoxic effects. For instance, a 3-fluoro analog showed good cytotoxic activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines with IC₅₀ values less than 10 μg/mL.[7] Another study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives found that a compound with a para-nitro substitution exhibited an IC₅₀ value of 10.8 ± 0.08 µM against the SKNMC neuroblastoma cell line.[8]

Proposed Mechanism of Action in Cancer: The anticancer activity of phenylthiazole derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[8] Some derivatives have been investigated as inhibitors of enzymes crucial for cancer progression.[9]

Diagram of Potential Anticancer Mechanism

G Compound 2-Phenylthiazole Derivative CancerCell Cancer Cell Compound->CancerCell Inhibition Compound->Inhibition Apoptosis Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Enzyme Key Proliferation Enzymes (e.g., Kinases) Inhibition->Enzyme

Caption: Potential mechanisms of anticancer activity for 2-phenylthiazole derivatives.

Antifungal Activity

The 2-phenylthiazole moiety is present in the FDA-approved antifungal drug isavuconazole, highlighting the importance of this scaffold in combating fungal infections.[10] Research has focused on developing novel 2-phenylthiazole derivatives as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[10]

In one study, a lead compound with a phenylthiazole structure showed moderate antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 1–16 μg/mL.[10] Structural optimization of this lead compound led to the discovery of more potent analogs.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Prepare a serial dilution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in the appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: In a 96-well microtiter plate, add the fungal inoculum to each well containing the diluted compound. Include positive (fungus only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Phenylthiazole derivatives have been investigated as potential antibacterial agents, with some studies focusing on their ability to inhibit bacterial virulence factors.

For example, a series of 2-phenylthiazole compounds were identified as inhibitors of Sortase A, an enzyme crucial for the anchoring of surface proteins in Gram-positive bacteria, thereby affecting processes like biofilm formation.[11] While these compounds showed reduced direct antibacterial activity, they effectively prevented biofilm formation at low concentrations, suggesting their potential as anti-virulence agents.[11]

Future Directions and Conclusion

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a versatile building block with a promising, yet largely unexplored, therapeutic potential. The broad spectrum of biological activities associated with the 2-phenylthiazole scaffold, including anticancer, antifungal, and antibacterial effects, warrants further investigation of this specific derivative.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines, fungal pathogens, and bacterial strains to identify its primary therapeutic application.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety: Conducting preclinical studies in animal models to assess its efficacy, pharmacokinetics, and toxicity profile.

  • Structural Optimization: Utilizing the acetic acid moiety as a handle for further chemical modifications to enhance potency and selectivity.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: PMC)
  • A review on thiazole based compounds & it's pharmacological activities. (Source: World Journal of Pharmaceutical Research)
  • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis. (Source: ChemicalBook)
  • 2-(2-(2-Chlorophenyl)-4-phenylthiazol-5-yl)acetic acid. (Source: MySkinRecipes)
  • New 2-Phenylthiazoles as Potential Sortase A Inhibitors: Synthesis, Biological Evaluation and Molecular Docking.
  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (Source: PubMed)
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (Source: PubMed Central)
  • Selected commercial drugs based on thiazole.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (Source: Asian Journal of Chemistry)
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (Source: NIH)
  • Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (Source: PubMed)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (Source: Frontiers)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (Source: PubMed Central)
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (Source: PMC)
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • 2-(4-Phenylthiazol-2-yl)acetic acid. (Source: Labsolu)
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID | 16441-28-4. (Source: ChemicalBook)
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. (Source: PubMed)
  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (Source: Vol 20, No 4 (2024))
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (Source: MDPI)
  • 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. (Source: Tianming Pharmaceutical)
  • Synthesis of 2-aminothiazol-4-ylacetic acid hydrochloride. (Source: PrepChem.com)
  • 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9. (Source: Sigma-Aldrich)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (Source: MDPI)
  • 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid. (Source: BLDpharm)
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (Source: PMC - NIH)
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (Source: Frontiers)
  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (Source: MDPI)
  • Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (Source: The Royal Society of Chemistry)
  • (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR spectrum. (Source: ChemicalBook)
  • Acetic acid(64-19-7) 1H NMR spectrum. (Source: ChemicalBook)
  • Acetic acid, 2-(2-amino-5-chloro-6-methyl-4-pyrimidylthio)-, ethyl ester - Optional[1H NMR] - Spectrum. (Source: SpectraBase)
  • (PHENYLTHIO)ACETIC ACID(103-04-8) 13C NMR spectrum. (Source: ChemicalBook)

Sources

Exploratory

The Phenylthiazole Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Among the vast family of thiazole-containing compounds, phenylthiazole derivatives have emerged as a particularly fruitful area of research and development, leading to a diverse array of molecules with potent biological activities. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of phenylthiazole derivatives, offering a blend of historical perspective, mechanistic insights, and practical experimental guidance for researchers in the field.

A Historical Perspective: From a Novel Heterocycle to a Privileged Scaffold

The story of phenylthiazole derivatives begins with the broader history of thiazole chemistry itself. The seminal work in this field is credited to Arthur Hantzsch, who, in 1887, first reported a method for synthesizing thiazoles by reacting α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for the exploration of this new class of heterocyclic compounds. Initially, the interest in thiazoles was largely in the realm of synthetic dyes.

It wasn't until the 20th century that the therapeutic potential of thiazole-containing compounds began to be fully appreciated. A significant milestone was the discovery of the thiazole ring within the structure of thiamine (Vitamin B1). This discovery highlighted the biological relevance of the thiazole moiety and spurred further investigation into its potential pharmacological applications.

The development of phenylthiazole derivatives as a distinct class of therapeutic agents has been a more recent endeavor, largely taking place in the latter half of the 20th century and accelerating in the 21st. Researchers began to recognize that the phenyl group, when attached to the thiazole core, offered a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This led to the exploration of phenylthiazole derivatives in a wide range of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents.[2] Today, the phenylthiazole scaffold is a key component of several clinically approved drugs and a plethora of investigational agents, a testament to its enduring value in drug discovery.

The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most widely used and versatile methods for the preparation of the phenylthiazole core.[1] This reaction involves the condensation of an α-haloketone with a thioamide. The general mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.


// Reactants alpha_haloketone [label="α-Haloketone"]; thioamide [label="Thioamide"];

// Intermediates intermediate1 [label="Thioimidate ester"]; intermediate2 [label="Hydroxythiazoline"];

// Product thiazole [label="Thiazole"];

// Arrows alpha_haloketone -> intermediate1 [label="S-alkylation"]; thioamide -> intermediate1; intermediate1 -> intermediate2 [label="Intramolecular\ncyclization"]; intermediate2 -> thiazole [label="Dehydration"]; }

Figure 1: Simplified workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a common building block in the development of more complex phenylthiazole derivatives.[3]

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Methanol

  • Diethyl ether

  • Ammonium hydroxide solution

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a stir bar and reflux condenser, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Heat the mixture to reflux using a heating mantle and stir for 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

    • Allow the mixture to cool further and then pour it into a solution of ammonium hydroxide.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Characterization:

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the thiazole proton, and the amine protons.[4][5]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals corresponding to the carbons of the phenyl and thiazole rings.[4][6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-amino-4-phenylthiazole.[7]

Therapeutic Applications of Phenylthiazole Derivatives

The versatility of the phenylthiazole scaffold has led to its exploration in a wide range of therapeutic areas. The following sections will highlight some of the most significant applications.

Antifungal Agents

Phenylthiazole derivatives have emerged as a promising class of antifungal agents. A key mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[8] The disruption of this pathway leads to the accumulation of toxic sterols and compromised cell membrane integrity, ultimately resulting in fungal cell death.

Clinically approved antifungal drugs such as isavuconazole and fosravuconazole contain a phenylthiazole core and are potent inhibitors of CYP51.[9]

Table 1: Antifungal Activity of Representative Phenylthiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
B9C. albicans>10[8]
SZ-C14C. albicans1–16[8]
2dC. parapsilosis2.37–2.47 (IC₅₀, µM)[10]
2eC. parapsilosis1.23-2.37 (IC₅₀, µM)[10]
E4M. oryzae1.66 (EC₅₀)[11]
E17M. oryzae1.45 (EC₅₀)[11]
E23M. oryzae1.50 (EC₅₀)[11]
E26M. oryzae1.29 (EC₅₀)[11]
Antibacterial Agents

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. Phenylthiazole derivatives have shown significant promise in this area, with potent activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

Some phenylthiazole-based antibacterial agents are believed to exert their effect by targeting bacterial cell wall synthesis.

Table 2: Antibacterial Activity of Representative Phenylthiazole Derivatives against S. aureus

CompoundStrainMIC (µg/mL)Reference
1MRSA0.7[12]
5MRSA1.3-2.6[12]
25MRSA1.6[12]
7dMRSA2-8[1]
15dMRSA1-2[1]
17dMRSA2-8[1]
28MRSA<1.2[8]
29MRSA<1.2[8]
Anticancer Agents

The phenylthiazole scaffold has been extensively utilized in the design of novel anticancer agents, particularly as inhibitors of protein kinases that are dysregulated in various cancers.

Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis.[1][15][16][17][18] Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Several aminothiazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases.[19][20] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and leading to mitotic arrest and apoptosis.


// Nodes AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLK1 [label="PLK1"]; HistoneH3 [label="Histone H3"]; Centrosome [label="Centrosome Maturation"]; Spindle [label="Spindle Assembly"]; Chromosome [label="Chromosome Segregation"]; Cytokinesis [label="Cytokinesis"]; Inhibitor [label="Phenylthiazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AuroraA -> PLK1; AuroraA -> Centrosome; AuroraA -> Spindle; AuroraB -> HistoneH3; AuroraB -> Chromosome; AuroraB -> Cytokinesis; Inhibitor -> AuroraA [arrowhead=tee]; Inhibitor -> AuroraB [arrowhead=tee]; }

Figure 2: Phenylthiazole inhibitors block Aurora kinase signaling in mitosis.

The BRAF protein is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[21][22][23][24] Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Phenylthiazole-based compounds have been designed as potent inhibitors of the mutated BRAF kinase, effectively blocking downstream signaling and inhibiting tumor growth.[21][25]


// Nodes GrowthFactor [label="Growth Factor"]; RTK [label="Receptor Tyrosine Kinase"]; RAS [label="RAS"]; BRAF [label="BRAF (V600E)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK"]; ERK [label="ERK"]; Proliferation [label="Cell Proliferation"]; Inhibitor [label="Phenylthiazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> BRAF; BRAF -> MEK; MEK -> ERK; ERK -> Proliferation; Inhibitor -> BRAF [arrowhead=tee]; }

Figure 3: Phenylthiazole inhibitors target the mutated BRAF kinase in the MAPK pathway.

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of cellular responses to stress and inflammation.[2][10][26] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers. Aminothiazole-based compounds have been developed as inhibitors of p38 MAPK, showing potential as anti-inflammatory and anticancer agents.[23]


// Nodes Stress [label="Stress / Inflammatory\nCytokines"]; MAP3K [label="MAP3K"]; MKK3_6 [label="MKK3/6"]; p38MAPK [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors"]; Inflammation [label="Inflammation / Apoptosis"]; Inhibitor [label="Phenylthiazole\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stress -> MAP3K; MAP3K -> MKK3_6; MKK3_6 -> p38MAPK; p38MAPK -> TranscriptionFactors; TranscriptionFactors -> Inflammation; Inhibitor -> p38MAPK [arrowhead=tee]; }

Figure 4: Phenylthiazole inhibitors block the p38 MAPK signaling cascade.

Table 3: Anticancer Activity of Representative Phenylthiazole Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
P-6 Aurora-A KinaseHCT-1160.37[9]
P-6 Aurora-A KinaseMCF-70.44[9]
7b BRAFV600E-0.036[21]
13a BRAFV600E-0.023[21]
4c -SKNMC10.8[19]
4d -Hep-G211.6[19]
21 SIRT2/EGFRA5495.42[27]
22 SIRT2/EGFRA5492.47[27]
6a PI3KαOVCAR-41.569[28]

Key Experimental Protocols in Phenylthiazole Drug Discovery

The discovery and development of novel phenylthiazole-based therapeutic agents rely on a suite of robust and reproducible experimental assays. The following protocols provide detailed methodologies for key in vitro assays used to characterize the biological activity of these compounds.

Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[4][7][28][29][30]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound stock solution (e.g., in DMSO)

  • Sterile broth medium

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[2][16][17][22][26]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[11][12][14][31][32] It is a widely used method for screening kinase inhibitors.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a well of a white plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include a "no inhibitor" control and a "no kinase" background control.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert the ADP produced in the kinase reaction to ATP and to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The journey of phenylthiazole derivatives from their synthetic origins in the late 19th century to their current status as a privileged scaffold in modern drug discovery is a compelling narrative of scientific innovation. The versatility of the phenylthiazole core, coupled with the power of synthetic chemistry to modify its structure, has enabled the development of a diverse array of therapeutic agents with potent antifungal, antibacterial, and anticancer activities. This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and biological applications of this important class of compounds. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of phenylthiazole derivatives and to develop the next generation of life-saving medicines.

References

  • Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PubMed Central. [Link]

  • Alkynyl-Containing Phenylthiazoles: Systemically Active Antibacterial Agents Effective Against Methicillin-resistant Staphylococcus aureus (MRSA). PubMed Central. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Publishing. [Link]

  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI. [Link]

  • Aurora kinases: Generators of spatial control during mitosis. PubMed Central. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed Central. [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PubMed Central. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • MTT assay protocol. Protocols.io. [Link]

  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. National Institutes of Health. [Link]

  • This figure illustrates the roles of Aurora Kinases A and B in mitosis,... ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. PubMed. [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. National Institutes of Health. [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. PubMed. [Link]

  • Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole... ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. MDPI. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Progress in the development of phenylthiazole antibiotics. ResearchGate. [Link]

  • Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

  • Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. PubMed. [Link]

  • Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... ResearchGate. [Link]

  • Minimum inhibitory concentration (MIC in μg/mL) of thiazole compounds... ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PubMed. [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. PubMed. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride: A Technical Guide

Introduction 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a heterocyclic compound featuring a phenyl-substituted thiazole ring linked to an acetic acid moiety. As with many thiazole derivatives, this compound hol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a heterocyclic compound featuring a phenyl-substituted thiazole ring linked to an acetic acid moiety. As with many thiazole derivatives, this compound holds potential in medicinal chemistry and materials science, making its unambiguous structural confirmation and purity assessment paramount.[1][2][3][4] This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of this molecule, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of expected data but also on the rationale behind the experimental choices and the interpretation of the spectral features.

Molecular Structure and Spectroscopic Rationale

The structural integrity of synthesized 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is best validated through a synergistic application of various spectroscopic methods. NMR spectroscopy provides a detailed map of the proton and carbon skeleton, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and elemental composition.

Figure 1: Key structural components of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and instrument setup.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD), in a clean, dry NMR tube. The choice of solvent is critical for ensuring solubility, especially for the hydrochloride salt. Sonication may be employed to facilitate dissolution.[1]

Instrument Setup:

  • The spectra are typically acquired on a 300-500 MHz NMR spectrometer.[1]

  • For ¹H NMR, standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • For ¹³C NMR, a 90-degree pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) are generally required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The aromatic nature of the thiazole and phenyl rings results in characteristic chemical shifts in the downfield region (7-9 ppm).[4]

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~7.9-8.1Multiplet2HPhenyl-H (ortho)
~7.4-7.6Multiplet3HPhenyl-H (meta, para)
~7.5Singlet1HThiazole-H5
~3.8Singlet2H-CH₂-

Causality of Chemical Shifts:

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

  • The protons on the phenyl ring attached to the electron-withdrawing thiazole ring will be deshielded, appearing in the aromatic region.

  • The lone proton on the thiazole ring (H5) is expected to be a singlet, with its chemical shift influenced by the substituents on the ring.[5]

  • The methylene protons (-CH₂-) adjacent to the thiazole ring and the carboxylic acid group will appear as a singlet.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides insights into the electronic structure of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~171-COOH
~168Thiazole-C2
~150Thiazole-C4
~133Phenyl-C1 (ipso)
~131Phenyl-C4 (para)
~129Phenyl-C3/C5 (meta)
~127Phenyl-C2/C6 (ortho)
~115Thiazole-C5
~35-CH₂-

Interpretation of ¹³C NMR Data:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~171 ppm).

  • The carbons of the thiazole ring exhibit characteristic shifts, with C2 being significantly downfield due to its proximity to two heteroatoms.[5]

  • The phenyl carbons show a predictable pattern based on the substituent effects.

  • The methylene carbon will be found in the aliphatic region of the spectrum.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern IR analysis is often performed using an ATR-FTIR spectrometer, which requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Spectrum: Data and Interpretation

The IR spectrum of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, the aromatic rings, and the C-S and C=N bonds of the thiazole ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Rings
~3100-3000C-H stretchAromatic
~1550C=N stretchThiazole Ring
~700-800C-H bendAromatic (out-of-plane)

Key Insights from the IR Spectrum:

  • A very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • The presence of multiple bands in the 1480-1600 cm⁻¹ region confirms the presence of the aromatic phenyl and thiazole rings.[5]

  • The C=N stretching vibration of the thiazole ring is also expected in this region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique well-suited for polar molecules like the target compound, often coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺, where M is the free base form of the compound.

Mass Spectrum: Data and Interpretation

The mass spectrum will provide the exact mass of the molecule, which can be used to confirm its elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₉NO₂S

  • Molecular Weight (of free base): 219.26 g/mol

  • Expected [M+H]⁺ (monoisotopic): 220.0427

Fragmentation Analysis: While ESI is a soft ionization technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation. A likely fragmentation pathway would involve the loss of the carboxylic acid group.

MS_Fragmentation A [C11H9NO2S + H]+ m/z = 220.0427 B Loss of HCOOH (-46.0055 Da) A->B C [C10H8NS]+ m/z = 174.0372 B->C

Figure 3: A plausible fragmentation pathway for the protonated molecule in MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecule's identity. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel thiazole derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Retrieved from [Link]

  • ResearchGate. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]

  • Shi, D. H., et al. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Drug Design, Development and Therapy, 15, 137-149. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Journal of Applied Chemistry, 2021, 8851030. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Laboratory Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Abstract This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. The synthetic strategy is centered on the robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. The synthetic strategy is centered on the robust and high-yielding Hantzsch thiazole synthesis, followed by ester hydrolysis and subsequent salt formation. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering in-depth explanations for experimental choices, detailed procedural steps, and critical safety information to ensure a reliable and safe synthesis.

Introduction and Synthetic Strategy

2-(2-Phenylthiazol-4-yl)acetic acid and its derivatives are important structural motifs in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous pharmaceuticals.[1][2] This protocol outlines a reliable three-part synthesis for the hydrochloride salt of this valuable carboxylic acid.

The synthetic pathway begins with the classic Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[3] This powerful cyclocondensation reaction forms the thiazole core by reacting an α-halocarbonyl compound with a thioamide.[1][3][4] In this specific application, we react thiobenzamide with ethyl 4-chloroacetoacetate to construct the ethyl ester precursor.

The second stage involves the saponification (alkaline hydrolysis) of the resulting ethyl ester to yield the free carboxylic acid.[5] This is a non-reversible and efficient method that drives the reaction to completion.[5] Finally, the purified carboxylic acid is converted to its hydrochloride salt to improve stability and solubility in aqueous media, a common practice for amine-containing or heterocyclic compounds in pharmaceutical development.[6][7]

Mechanistic Rationale

The overall synthesis proceeds in two primary chemical transformations followed by a salt formation step.

Part I: Hantzsch Thiazole Synthesis This reaction is initiated by a nucleophilic attack from the sulfur atom of thiobenzamide on the electrophilic carbon bearing the chlorine atom in ethyl 4-chloroacetoacetate (an SN2 reaction).[2][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. A subsequent dehydration step results in the formation of the stable, aromatic thiazole ring.[8] The aromaticity of the final product provides a strong thermodynamic driving force for this reaction, contributing to its typically high yields.[2]

Part II: Ester Hydrolysis (Saponification) The hydrolysis of the ethyl ester intermediate is conducted under basic conditions. A hydroxide ion (from LiOH) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.[5][9] A final acidification step with a strong acid is required to protonate the carboxylate and precipitate the desired neutral carboxylic acid.[5][10]

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
ThiobenzamideC₇H₇NS137.211.37 g10.0Sigma-Aldrich
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.591.70 g10.3Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.0420 mL-Fisher Scientific
Lithium hydroxide (LiOH)LiOH23.951.0 g41.8Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46As needed-VWR
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12As needed-Fisher Scientific
Magnesium Sulfate (Anhydrous)MgSO₄120.37As needed-VWR
Deionized WaterH₂O18.02As needed--
Synthesis Workflow Diagram

SynthesisWorkflow Thiobenzamide Thiobenzamide Reflux Reflux, 24h Thiobenzamide->Reflux E4CAA Ethyl 4-chloroacetoacetate E4CAA->Reflux MeOH Methanol (Solvent) MeOH->Reflux IntermediateEster Ethyl 2-(2-phenylthiazol-4-yl)acetate Reflux->IntermediateEster Hantzsch Synthesis Stir Stir, 4h, RT IntermediateEster->Stir LiOH LiOH / H₂O LiOH->Stir Acidify Acidify (HCl) Stir->Acidify Saponification IntermediateAcid 2-(2-Phenylthiazol-4-yl)acetic acid Acidify->IntermediateAcid Precipitate Precipitation IntermediateAcid->Precipitate HCl_Ether HCl in Ether HCl_Ether->Precipitate FinalProduct 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Precipitate->FinalProduct Salt Formation

Caption: Overall synthetic workflow for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-(2-phenylthiazol-4-yl)acetate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10.0 mmol).

  • Add anhydrous methanol (20 mL) to the flask and stir to create a suspension.

  • Add ethyl 4-chloroacetoacetate (1.70 g, 10.3 mmol) to the suspension.[10]

    • Expert Note: A slight excess of the α-haloester is used to ensure the complete consumption of the thiobenzamide starting material.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 24 hours, remove the heat source and allow the mixture to cool to room temperature. This solution containing the crude ester is carried directly to the next step.

Part B: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid

  • While the crude ester solution from Part A is stirring at room temperature, prepare a solution of lithium hydroxide (1.0 g, 41.8 mmol) in deionized water (4 mL).

  • Add the LiOH solution to the methanolic reaction mixture.[10]

    • Expert Note: Lithium hydroxide is a strong base effective for saponification. Using a significant excess ensures the hydrolysis reaction goes to completion in a reasonable timeframe.[5]

  • Stir the resulting mixture vigorously at room temperature for 4 hours.

  • After stirring, concentrate the mixture in vacuo using a rotary evaporator to remove the methanol and water.

  • Suspend the resulting residue in deionized water (50 mL).

  • Transfer the aqueous suspension to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting materials or non-polar impurities. Discard the organic layers.[10]

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid neutral and causing it to precipitate from the aqueous solution due to its lower solubility.[5]

  • Extract the precipitated product from the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 2-(2-phenylthiazol-4-yl)acetic acid as a solid.[10] The expected yield is approximately 1.1 g (50% over two steps).

Part C: Formation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • Dissolve the crude carboxylic acid from Part B in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • While stirring, add a solution of hydrochloric acid in anhydrous diethyl ether (e.g., 2.0 M) dropwise until no further precipitation is observed.

    • Expert Note: Using anhydrous HCl is crucial to prevent the introduction of water, which could interfere with the precipitation of the salt. This is a standard method for forming hydrochloride salts of organic compounds.[6][11]

  • Stir the resulting suspension for 30 minutes at room temperature.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

  • Thiobenzamide: May be harmful if swallowed or inhaled. Handle with care.

  • Ethyl 4-chloroacetoacetate: Is a lachrymator and causes irritation. Avoid contact with skin, eyes, and respiratory tract.[13]

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution.[13]

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Ensure no ignition sources are present during handling.

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated container.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. (2024). Available from: [Link]

  • Talebi, M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2014). Molecules. Available from: [Link]

  • The Organic Chemistry Tutor. Synthesis of Thiazoles. (2019). YouTube. Available from: [Link]

  • Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). J. Chem. Soc., Perkin Trans. 1. Available from: [Link]

  • Prakash, O., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2009). Indian Journal of Chemistry. Available from: [Link]

  • Mallia, C. J., et al. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). Molbank. Available from: [Link]

  • Google Patents. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
  • Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Fujisawa Pharmaceutical Co. Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-(2-ethoxyethoxyimino)acetate hydrochloride. Available from: [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Al-Hiari, Y. M., et al. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. (2007). Arkivoc. Available from: [Link]

  • Dodson, R. M., & Taylor, D. Thiazoles and thiadiazines. The condensation of ethyl 4‐chloroacetoacetate with thiosemicarbazide. (1974). Journal of Heterocyclic Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 2-aminothiazol-4-ylacetic acid hydrochloride. Available from: [Link]

  • Al-Nahari, M. A. Chemical kinetics: cyclisation reaction of hydrazinecarbothioamide, thioacetamide, and thiobenzamide with ethyl 2-bromoacetate. (2023). Journal of the Indian Chemical Society. Available from: [Link]

  • ResearchGate. Reaction of Ethyl N-Benzoylchloroglycinate with Thiobenzamide. Available from: [Link]

  • Sova, M., & Sova, M. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. (2023). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bandgar, B. P., et al. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. Available from: [Link]

  • Eureka | Patsnap. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.
  • Clark, J. Hydrolysing Esters. (2015). Chemguide. Available from: [Link]

  • Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate. Available from: [Link]

  • Martínez, R., et al. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2020). Molbank. Available from: [Link]

  • Jasperse, C. P. Synthesis of Carboxylic Acids. Chem 360 Notes. Available from: [Link]

Sources

Application

The Strategic Utility of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in Modern Drug Discovery

Abstract In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-(2-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic deployment of versatile intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride has emerged as a pivotal building block, particularly in the synthesis of targeted therapies for oncology and neurodegenerative disorders. This comprehensive guide provides an in-depth exploration of the chemical properties, synthesis, and practical applications of this intermediate. Detailed, field-proven protocols for its utilization in amide bond formation are presented, aimed at empowering researchers to construct diverse compound libraries. The underlying scientific principles guiding these methodologies are elucidated to ensure both reproducibility and a thorough understanding of the reaction dynamics. This document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the potential of the 2-phenylthiazole scaffold in their therapeutic programs.

Introduction: The Significance of the 2-Phenylthiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. The incorporation of a phenyl group at the 2-position of the thiazole ring, coupled with an acetic acid side chain at the 4-position, as seen in 2-(2-Phenylthiazol-4-yl)acetic acid, creates a molecule with a defined three-dimensional structure and reactive handles amenable to diverse chemical modifications. This specific arrangement has been identified as a key pharmacophore in several classes of biologically active compounds, underscoring the importance of its hydrochloride salt as a stable and readily derivatizable intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is crucial for its effective application in synthesis.

PropertyValueReference
Molecular FormulaC₁₁H₁₀ClNO₂SN/A
Molecular Weight255.72 g/mol N/A
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in waterAssumed
Synthetic Protocol: From Thiobenzamide to the Hydrochloride Salt

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is typically achieved through a multi-step process, beginning with the Hantzsch thiazole synthesis.

Caption: Synthetic scheme for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Protocol 1: Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend thiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagent: Add ethyl 4-chloroacetoacetate (1.0-1.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After completion of the initial reaction, cool the mixture to room temperature. Add a solution of a base, such as lithium hydroxide (LiOH) in water, to hydrolyze the ester.

  • Work-up: Stir the reaction mixture at room temperature for several hours. Remove the organic solvent under reduced pressure. The resulting aqueous residue is then acidified (e.g., with HCl) to precipitate the free acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Protocol 2: Conversion to the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-(2-Phenylthiazol-4-yl)acetic acid in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can then be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Application in Drug Discovery: A Gateway to Novel Therapeutics

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride serves as a critical intermediate in the synthesis of compounds targeting a range of diseases, most notably cancer and neurodegenerative disorders. Its carboxylic acid moiety is a versatile handle for amide bond formation, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Anticancer Drug Discovery

The 2-phenylthiazole scaffold has been identified in numerous compounds with potent anticancer activity.[1][3] These derivatives often function by inhibiting key enzymes involved in cancer cell proliferation and survival. The general strategy involves the coupling of 2-(2-Phenylthiazol-4-yl)acetic acid with various amines to generate a library of amide derivatives for biological screening.

Caption: Workflow for anticancer drug discovery using the title intermediate.

Neurodegenerative Diseases: Targeting Glycogen Synthase Kinase-3 (GSK-3)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[4][5] Overactivity of GSK-3 is believed to contribute to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's. The 2-phenylthiazole core has been explored for the development of GSK-3 inhibitors.[6] By coupling 2-(2-Phenylthiazol-4-yl)acetic acid with specific amine-containing fragments known to interact with the ATP-binding site of GSK-3, novel and potent inhibitors can be synthesized.

Protocols for Amide Bond Formation

The conversion of the carboxylic acid group of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride into an amide is a cornerstone of its utility. Several robust and efficient coupling methods can be employed.

General Considerations for Amide Coupling
  • Activation of the Carboxylic Acid: The carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[7]

  • Choice of Coupling Reagent: A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, side products, and compatibility with other functional groups.

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt of the starting material and any acidic byproducts of the reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.

Protocol 3: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent.[8]

  • Reaction Setup: To a solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Addition of Coupling Reagent: Add HATU (1.1-1.3 eq) portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 4: EDC/HOBt-Mediated Amide Coupling

The combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

  • Reaction Setup: Dissolve 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.3 eq) in anhydrous DMF or DCM.

  • Addition of Base and Coupling Reagent: Add DIPEA or TEA (2.0-3.0 eq) to the mixture, followed by the addition of EDC (1.1-1.3 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 3.

Characterization of Derivatives

The synthesized amide derivatives should be thoroughly characterized to confirm their structure and purity.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of new signals corresponding to the amine portion of the molecule and a downfield shift of the methylene protons adjacent to the newly formed amide bond.
¹³C NMR Confirmation of the carbon skeleton.A characteristic signal for the amide carbonyl carbon (typically in the range of 165-175 ppm).
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the calculated mass of the desired product.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating a high degree of purity.

Conclusion

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the construction of diverse libraries of 2-phenylthiazole derivatives. The application of this building block has shown significant promise in the development of novel anticancer agents and inhibitors of key kinases implicated in neurodegenerative diseases. The protocols and insights provided in this guide are intended to facilitate the effective use of this important synthetic tool, thereby accelerating the discovery of new medicines.

References

  • Aliabadi, A., et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 2011, 46(1), 244-249.
  • Google Patents. WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • PrepChem.com. Synthesis of 2-aminothiazol-4-ylacetic acid hydrochloride. Available from: [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026-01-19). Available from: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available from: [Link]

  • PubMed Central. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022-08-29). Available from: [Link]

  • Frontiers in Pharmacology. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). Available from: [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025-08-06). Available from: [Link]

  • NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • PubMed Central. Glycogen Synthase Kinase-3 (GSK3) Inhibition Induces Prosurvival Autophagic Signals in Human Pancreatic Cancer Cells. Available from: [Link]

  • ResearchGate. Glycogen synthase kinase-3 (GSK-3) inhibitors reach the clinic. (2025-08-06). Available from: [Link]

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]

  • ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. (2025-08-10). Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025-01-30). Available from: [Link]

  • Frontiers in Molecular Neuroscience. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS. Available from: [Link]

  • CORE. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020-03-26). Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

  • Wiley Online Library. Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. Available from: [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • HMDB. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). Available from: [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a Novel Anti-inflammatory Agent

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Inflammation The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Inflammation

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles has led to a significant interest in heterocyclic compounds like phenylthiazole derivatives.[2] These compounds are hypothesized to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways such as NF-κB.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and evaluation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a potential anti-inflammatory agent. The protocols outlined herein are based on established methodologies for the screening and characterization of novel therapeutic compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While specific experimental data for the hydrochloride salt is not extensively available, the properties of the parent compound, 2-(2-Phenylthiazol-4-yl)acetic acid, provide a useful baseline.

Table 1: Physicochemical Properties of 2-(2-Phenylthiazol-4-yl)acetic acid

PropertyValueSource
CAS Number 16441-28-4[5]
Molecular Formula C₁₁H₉NO₂S[5]
Molecular Weight 219.26 g/mol [5]
Appearance Off-white to gray solid[5]
Melting Point 82-85 °C[5]
Boiling Point (Predicted) 423.0 ± 37.0 °C[5]
Density (Predicted) 1.329 ± 0.06 g/cm³[5]
pKa (Predicted) 3.85 ± 0.10[5]
Synthesis Protocol: 2-(2-Phenylthiazol-4-yl)acetic acid

The synthesis of the parent compound can be achieved through the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings.[6]

Experimental Workflow for Synthesis

cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Acidification and Extraction Thiobenzamide Thiobenzamide Reflux Reflux (24h) Thiobenzamide->Reflux EthylChloroacetoacetate Ethyl 4-chloroacetoacetate EthylChloroacetoacetate->Reflux Methanol Methanol (Solvent) Methanol->Reflux Intermediate Ethyl 2-(2-phenylthiazol-4-yl)acetate Reflux->Intermediate Hantzsch Reaction Stir Stir at RT (4h) Intermediate->Stir LiOH LiOH in Water LiOH->Stir CrudeProduct Crude Product (Salt) Stir->CrudeProduct Acidification Acidify to pH 3-4 CrudeProduct->Acidification Extraction Ether Extraction Acidification->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration FinalProduct 2-(2-Phenylthiazol-4-yl)acetic acid Concentration->FinalProduct

Caption: Synthesis workflow for 2-(2-Phenylthiazol-4-yl)acetic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend thiobenzamide (10 mmol) in methanol (20 mL).[6]

  • Addition of Reagent: To the stirred suspension, add ethyl 4-chloroacetoacetate (10.36 mmol).[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.[6]

  • Saponification: Cool the mixture to room temperature and add a solution of lithium hydroxide (1 g) in water (4 mL). Stir the mixture at room temperature for 4 hours.[6]

  • Work-up: Concentrate the reaction mixture in vacuo. Suspend the residue in water.

  • Extraction: Extract the aqueous layer with ether to remove any unreacted starting materials. Discard the organic layer.

  • Acidification: Acidify the aqueous layer to a pH of 3-4 with a suitable acid (e.g., 1M HCl).

  • Final Extraction and Isolation: Extract the acidified aqueous layer with ether. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 2-(2-phenylthiazol-4-yl)acetic acid.[6]

Protocol for Hydrochloride Salt Formation

The hydrochloride salt can be prepared by treating the free acid with hydrochloric acid in a suitable solvent.

  • Dissolution: Dissolve the synthesized 2-(2-phenylthiazol-4-yl)acetic acid in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum to obtain 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride.

Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways.[4] While the precise mechanism for 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride is yet to be elucidated, it is plausible that it targets enzymes and signaling cascades involved in the inflammatory response.

Potential Inflammatory Signaling Pathways Modulated by Thiazole Derivatives

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Mediators cluster_3 Inflammatory Response cluster_4 Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path MAPK_path MAPK Pathway TLR4->MAPK_path COX2 COX-2 NFkB_path->COX2 iNOS iNOS NFkB_path->iNOS Cytokines TNF-α, IL-1β, IL-6 MAPK_path->Cytokines Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation NO->Inflammation TestCompound 2-(2-Phenylthiazol-4-yl) acetic acid HCl TestCompound->NFkB_path Inhibition TestCompound->COX2 Inhibition

Caption: Potential mechanism of action for thiazole derivatives in inflammation.

In Vitro Anti-inflammatory Assays

In vitro assays provide a rapid and cost-effective means of initial screening for anti-inflammatory activity.

Protocol 1: Inhibition of Albumin Denaturation

This assay is based on the principle that protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare stock solutions of 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride and a reference standard (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a series of test tubes, add 0.5 mL of the BSA solution.

    • Add 0.1 mL of varying concentrations of the test compound or reference standard.

    • For the control, add 0.1 mL of the solvent.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX enzymes, which are key in the synthesis of prostaglandins.

Step-by-Step Protocol (using a commercial colorimetric inhibitor screening assay kit):

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, arachidonic acid, colorimetric substrate).

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to a 96-well plate.

    • Add 10 µL of heme.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

    • Add 10 µL of the test compound at various concentrations or a reference inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

  • Color Development: Incubate for 2 minutes at 37°C. Add 20 µL of the colorimetric substrate solution and incubate for 5-10 minutes at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay

In vivo models are essential for evaluating the efficacy of a potential drug in a living organism.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[7]

Experimental Workflow for In Vivo Assay

cluster_0 Animal Acclimatization and Grouping cluster_1 Dosing cluster_2 Induction and Measurement cluster_3 Data Analysis Acclimatize Acclimatize Rats Grouping Group Animals (n=6) Acclimatize->Grouping Dose_Control Control (Vehicle) Grouping->Dose_Control Dose_Standard Standard (Diclofenac) Grouping->Dose_Standard Dose_Test Test Compound (Various Doses) Grouping->Dose_Test Measure_0h Measure Paw Volume (0h) Carrageenan Inject Carrageenan (0.1 mL, 1%) Measure_t Measure Paw Volume (1, 2, 3, 4h) Carrageenan->Measure_t Measure_0h->Carrageenan 30 min post-dosing Calc_Edema Calculate % Edema Measure_t->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition Stats Statistical Analysis Calc_Inhibition->Stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animals: Use healthy adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: Reference Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, reference standard, or test compound orally 30 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after injection.[7]

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Table 2: Hypothetical Data Presentation for Carrageenan-Induced Paw Edema Assay

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition of Edema at 3h
Control (Vehicle) -0.85 ± 0.05-
Diclofenac Sodium 100.32 ± 0.0362.4
Test Compound 100.68 ± 0.0420.0
Test Compound 200.51 ± 0.0340.0
Test Compound 500.39 ± 0.02*54.1
p < 0.05 compared to the control group.

Safety and Handling

While specific toxicity data for 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride is not available, it is prudent to handle it with the care afforded to all new chemical entities. The analogous compound, 2-(2-aminothiazol-4-yl)acetic acid hydrochloride, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The structural motif of 2-(2-phenylthiazol-4-yl)acetic acid hydrochloride positions it as a promising candidate for investigation as a novel anti-inflammatory agent. The protocols detailed in these application notes provide a robust framework for its synthesis, characterization, and comprehensive evaluation of its anti-inflammatory properties through a combination of in vitro and in vivo assays. The successful execution of these studies will provide valuable insights into its therapeutic potential and mechanism of action, contributing to the ongoing development of safer and more effective anti-inflammatory drugs.

References

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis and Anti-inflammatory Activity of [2-(Benzothiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-yl]-acetic Acid Derivatives. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Retrieved January 22, 2026, from [Link]

  • Bioactives and Inflammation. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and evaluation of in vitro antioxidant and anti-inflammatory activity of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acids. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2023). ScienceDirect. Retrieved January 22, 2026, from [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. (1979). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis and anti-imflammatory screening of some novel 2-azetidinones/4-thiazolidinones bearing 1, 3, 4-thiadiazole nucleus. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]

  • (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. (n.d.). Tianming Pharmaceutical. Retrieved January 22, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2024). doi.org. Retrieved January 22, 2026, from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • (4-Chlorophenyl)acetic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

Application

Topic: Analytical Methods for the Quantification of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details robust analytical methods for the accurate quantification of 2-(2-Phenylthiazol-4-yl)acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust analytical methods for the accurate quantification of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a key heterocyclic compound with potential applications in pharmaceutical development. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Additionally, a secondary, simpler UV-Vis spectrophotometric method is provided for rapid, high-throughput screening. The causality behind experimental choices, detailed step-by-step protocols, and guidance on performing forced degradation studies are included to ensure scientific integrity and immediate applicability in a research and cGMP environment.

Introduction and Physicochemical Rationale

2-(2-Phenylthiazol-4-yl)acetic acid is a derivative of the thiazole heterocyclic system, a scaffold present in numerous pharmacologically active compounds. Accurate and reliable quantification of this molecule, particularly as a hydrochloride salt to enhance solubility and stability, is paramount for pharmacokinetic studies, formulation development, quality control, and stability testing.

The molecule's structure, featuring a phenyl ring conjugated with a thiazole ring, provides strong chromophores, making it an ideal candidate for analysis by UV-based detection methods.[3] The carboxylic acid moiety dictates its pH-dependent solubility and chromatographic behavior. These inherent physicochemical properties form the logical basis for the analytical strategies outlined herein.

Primary Method: Stability-Indicating Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of pharmaceutical compounds due to its high specificity, sensitivity, and resolving power.[4][5] A reverse-phase method is chosen based on the predominantly non-polar character of the molecule. The protocol described below is designed to be stability-indicating, meaning it can accurately measure the intact drug in the presence of its potential degradation products.[6]

Principle of the Method

The analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The inclusion of an acid in the mobile phase suppresses the ionization of the compound's carboxylic acid group, leading to enhanced retention and improved peak symmetry. Detection is achieved by monitoring the UV absorbance at the wavelength of maximum absorption (λmax). Quantification is performed by comparing the peak area of the sample to that of a certified reference standard.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 3.5 µm particle size). The hydrophobic nature of a C18 column is ideal for retaining the phenylthiazole structure.[4]

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), trifluoroacetic acid (TFA) or phosphoric acid, and a certified reference standard of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (0.1% TFA), 60:40 v/vProvides good resolution and peak shape. TFA acts as an ion-pairing agent and suppresses silanol activity.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 30 °CEnhances reproducibility by minimizing viscosity fluctuations.
Detection Wavelength Determined λmax (approx. 260-290 nm)The conjugated phenyl-thiazole system is expected to have strong absorbance in this region.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for elution of the main peak and any potential impurities.

Preparation of Solutions:

  • Mobile Phase: Prepare the aqueous phase by adding 1.0 mL of TFA to 1000 mL of purified water. Filter through a 0.45 µm membrane. Premix the acetonitrile and aqueous phase in the specified ratio and degas thoroughly.

  • Diluent: A mixture of Acetonitrile:Water (50:50 v/v) is recommended to ensure sample solubility.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard, transfer to a 25 mL volumetric flask, dissolve in diluent, and sonicate briefly if necessary. Make up to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration within the calibration range using the diluent. Filter through a 0.22 µm syringe filter before injection to protect the column.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method must be validated to prove its suitability for the intended purpose.[1][8] The following parameters must be assessed.

Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.

  • Specificity (Stability-Indicating): Perform forced degradation studies (see Section 4). Inject blank, placebo (if applicable), standard, and stressed samples. The method is specific if the principal peak is free from interference from any degradants, impurities, or blank components.

  • Linearity: Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.

    • The Relative Standard Deviation (%RSD) for both should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[9]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method is robust if the results remain within system suitability criteria.

Secondary Method: UV-Vis Spectrophotometry

For applications not requiring the separation of impurities, such as rapid screening or initial concentration estimates, direct UV-Vis spectrophotometry offers a simple and fast alternative.[3]

Principle of the Method

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[3][10]

Experimental Protocol: UV-Vis
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Solvent Selection: Use a UV-transparent solvent in which the analyte is highly soluble, such as methanol or acetonitrile.

  • Wavelength Determination (λmax): Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in the chosen solvent. Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

  • Standard Curve Generation:

    • Prepare a stock solution (e.g., 100 µg/mL) in the selected solvent.

    • Create a series of at least five standard solutions by diluting the stock.

    • Measure the absorbance of each standard at λmax against a solvent blank.

    • Plot absorbance versus concentration. The resulting calibration curve should be linear with r² ≥ 0.998.

  • Sample Analysis: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the standard curve. Measure its absorbance and determine the concentration using the linear regression equation from the calibration curve.

Protocol: Forced Degradation for Stability-Indicating Method Development

Forced degradation (or stress testing) is essential for developing a truly stability-indicating method by intentionally degrading the drug substance to generate potential degradation products.[6][11] This process helps identify degradation pathways and demonstrates the specificity of the analytical method.[12]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Analysis Workflow cluster_evaluation Data Evaluation Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal (80°C, solid) Photo Photolytic (ICH Q1B) Start Prepare Drug Solution (1 mg/mL) Stress Apply Stress (Target 5-20% Degradation) Start->Stress Neutralize Neutralize & Dilute to Target Conc. Stress->Neutralize Analyze Analyze by HPLC-DAD Neutralize->Analyze Assess Assess Peak Purity (DAD) Analyze->Assess Quantify Calculate Mass Balance (% Assay + % Degradants) Assess->Quantify Result Confirm Method is Stability-Indicating Quantify->Result

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol
  • Prepare Stock Solution: Prepare a stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions. The goal is to achieve 5-20% degradation; exposure times or reagent concentrations may need to be adjusted.[11][13]

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Heat at 60°C.[11]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Heat at 60°C.[11]

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Keep at room temperature.[13]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Sample Processing: At appropriate time points, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the solution with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all stressed samples to the target concentration (e.g., 25 µg/mL) and analyze using the developed HPLC method. Use a DAD to assess peak purity of the parent drug peak and to identify the λmax of any new peaks that appear.

  • Evaluation: The method is deemed stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Calculate the mass balance to account for the parent drug and all degradation products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons. [Link]

  • Gomes, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • Al-Mashhadani, M. H. H., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences. [Link]

  • Taylor & Francis Online. Forced degradation – Knowledge and References. [Link]

  • ResearchGate. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • LaCourse, D. L., & St. Germain, R. W. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]

  • ResearchGate. (1998). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Verma, A., et al. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • WHO. Analytical methods. Guidelines for drinking-water quality. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists. [Link]

  • Li, Y., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • ResearchGate. Comparison of different synthetic pathways for m-hydroxy phenylthiazole. [Link]

Sources

Method

The Versatile Scaffolding Potential of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in Heterocyclic Chemistry

Introduction: The Strategic Importance of the 2-Phenylthiazole Moiety The 2-phenylthiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent planarity, potential for hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Phenylthiazole Moiety

The 2-phenylthiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent planarity, potential for hydrogen bonding, and diverse substitution patterns have made it a cornerstone in the design of novel bioactive agents and functional materials. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a phenyl group at the 2-position of the thiazole ring often enhances these activities through favorable pharmacokinetic and pharmacodynamic interactions.

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a highly valuable and versatile building block that provides a direct entry point into a vast chemical space of complex heterocyclic compounds. The carboxylic acid functionality serves as a key handle for a variety of chemical transformations, including amidation, esterification, and cyclization reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block for the synthesis of diverse heterocyclic libraries. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and explore the potential applications of the resulting compounds.

Core Applications and Synthetic Strategies

The primary utility of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride lies in its bifunctional nature. The carboxylic acid allows for chain elongation and the introduction of diverse functionalities, while the thiazole ring can participate in various cyclization reactions. The hydrochloride salt form ensures stability and solubility in polar solvents, though it necessitates a neutralization step prior to most reactions.

A generalized workflow for utilizing this building block is outlined below:

G cluster_0 Starting Material cluster_1 Initial Processing cluster_2 Key Intermediate cluster_3 Primary Transformations cluster_4 Secondary Transformations & Applications A 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride B Neutralization (e.g., with triethylamine, NaHCO3) A->B Base C 2-(2-Phenylthiazol-4-yl)acetic acid (Free Acid) B->C Acid-Base Reaction D Amide Synthesis C->D Amine, Coupling Agent E Ester Synthesis C->E Alcohol, Acid Catalyst F Bioactive Amides (e.g., anticancer, antimicrobial) D->F G Ester Derivatives for Cyclization Reactions E->G H Thiazolopyrimidine Synthesis G->H Dinucleophile I Knoevenagel Condensation G->I Aldehyde/Ketone

Caption: General workflow for the utilization of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Detailed Application Notes and Protocols

Application 1: Synthesis of Bioactive Amide Derivatives

The synthesis of amides from 2-(2-Phenylthiazol-4-yl)acetic acid is a foundational strategy for generating libraries of compounds with potential therapeutic applications. The resulting N-substituted 2-(2-phenylthiazol-4-yl)acetamides have been investigated for their anticancer and antimicrobial activities.[1][2][3] The choice of amine coupling partner allows for systematic exploration of the structure-activity relationship (SAR).

Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of an amide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Rationale: The hydrochloride salt of the starting material must first be neutralized to the free carboxylic acid to enable reaction with the coupling agent. Triethylamine (TEA) is a common organic base for this purpose. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The byproducts of this reaction are water-soluble, simplifying purification.

G A 2-(2-Phenylthiazol-4-yl)acetic acid HCl E Reaction at 0°C to RT A->E B Amine (R-NH2) B->E C EDC, HOBt, TEA C->E D Solvent (e.g., DMF, DCM) D->E F Aqueous Workup E->F G Purification (Crystallization/Chromatography) F->G H N-substituted-2-(2-phenylthiazol-4-yl)acetamide G->H

Caption: Workflow for amide synthesis via carbodiimide coupling.

Step-by-Step Methodology:

  • Neutralization: To a solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 15-20 minutes to ensure complete neutralization.

  • Activation: To the solution from step 1, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and EDC hydrochloride (1.2 eq). Stir the mixture at 0 °C for 30 minutes. The addition of HOBt can help to suppress racemization and improve reaction efficiency.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Representative Amide Derivatives

EntryAmineCoupling MethodYield (%)Biological Activity
1AnilineEDC/HOBt85Anticancer[1]
24-FluoroanilineEDC/HOBt82Antibacterial[4]
3PiperidineHATU/DIPEA88Anticancer[5]
4BenzylamineThionyl Chloride75Antimicrobial[2]
Application 2: Synthesis of Ester Derivatives for Further Functionalization

Esterification of 2-(2-Phenylthiazol-4-yl)acetic acid provides versatile intermediates for a range of subsequent transformations. These esters can be used in cyclization reactions to form more complex heterocyclic systems or in reactions such as the Knoevenagel condensation.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7]

Rationale: This method is straightforward and cost-effective, particularly when the alcohol can be used in large excess to drive the equilibrium towards the ester product. Concentrated sulfuric acid is a common catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

G A 2-(2-Phenylthiazol-4-yl)acetic acid HCl D Reflux A->D B Alcohol (R-OH, as solvent) B->D C Conc. H2SO4 (catalytic) C->D E Neutralization & Extraction D->E F Purification (Distillation/Chromatography) E->F G Alkyl 2-(2-phenylthiazol-4-yl)acetate F->G

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent (typically a large excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous NaHCO3 solution to neutralize the acid catalyst, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Data Presentation: Representative Ester Derivatives

EntryAlcoholCatalystTime (h)Yield (%)
1MethanolH2SO4690
2EthanolH2SO4888
3n-Propanolp-TsOH1285
Application 3: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolopyrimidines are a class of fused heterocyclic compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties.[9][10] The ethyl ester of 2-(2-phenylthiazol-4-yl)acetic acid can serve as a key precursor for the synthesis of these bicyclic systems through condensation with dinucleophiles.

Protocol 3: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol outlines a potential route to a thiazolo[3,2-a]pyrimidine derivative from the corresponding ethyl ester and thiourea. This is a conceptual protocol based on established synthesis of similar structures.[11]

Rationale: The synthesis involves a cyclocondensation reaction. The ester group of the starting material is proposed to react with a dinucleophile like thiourea. The reaction likely proceeds through initial formation of an intermediate which then undergoes intramolecular cyclization and dehydration to yield the final fused heterocyclic system.

G A Ethyl 2-(2-phenylthiazol-4-yl)acetate E Reflux A->E B Thiourea B->E C Base (e.g., NaOEt) C->E D Solvent (e.g., Ethanol) D->E F Acidification & Precipitation E->F G Purification F->G H Thiazolo[3,2-a]pyrimidine derivative G->H

Sources

Application

Application Notes and Protocols for the Preparation of Stock Solutions of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Introduction 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a phenylthiazole moi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a heterocyclic organic compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a phenylthiazole moiety linked to an acetic acid group, makes it a subject of interest for screening in various biological assays. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of this compound for experimental use, emphasizing safety, stability, and quality control.

Compound Specifications

A clear understanding of the physicochemical properties of the compound is fundamental to the successful preparation of stock solutions. The properties of 2-(2-Phenylthiazol-4-yl)acetic acid and its hydrochloride salt are summarized below.

Property2-(2-Phenylthiazol-4-yl)acetic acid2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
CAS Number 16441-28-4[1][2]857998-13-1
Molecular Formula C₁₁H₉NO₂SC₁₁H₁₀ClNO₂S
Molecular Weight 219.26 g/mol 255.72 g/mol
Appearance Off-white to gray solid[2]Solid (Appearance may vary)
Melting Point 82-85°C[1][2]Not available
Storage -20°C, sealed storage, away from moisture[1][2]Inert atmosphere, 2-8°C is recommended for similar hydrochloride salts[3]

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for the preparation of a stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

G cluster_prep Preparation cluster_qc Quality Control & Storage start Start: Obtain Compound weigh Accurately weigh the compound start->weigh Handle in a chemical fume hood solvent Select appropriate solvent (e.g., DMSO) weigh->solvent Use calibrated balance dissolve Dissolve compound in solvent with vortexing/sonication solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility Ensure no particulates remain aliquot Aliquot into cryovials check_solubility->aliquot storage Store at -20°C or -80°C aliquot->storage Label with name, concentration, date end End: Ready for experimental use storage->end

Caption: Workflow for preparing a stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Materials and Equipment

Materials:
  • 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS: 857998-13-1)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Ethanol, absolute, ≥99.5%

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment:
  • Analytical balance (calibrated)

  • Chemical fume hood

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • -20°C and -80°C freezers

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in DMSO. DMSO is a common solvent for creating high-concentration stock solutions of organic molecules due to its high solvating power. A related compound, 2-amino-4-phenyl thiazole, is soluble in DMSO at approximately 10 mg/mL.

1. Pre-Preparation: a. Bring the container of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride to room temperature before opening to prevent condensation of moisture. b. Ensure all equipment is clean, dry, and calibrated. c. Perform all steps in a certified chemical fume hood.

2. Weighing the Compound: a. Tare a clean, dry microcentrifuge tube on the analytical balance. b. Carefully weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.56 mg of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (Molecular Weight: 255.72 g/mol ).

3. Dissolution: a. Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

4. Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles of the main stock, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). A storage temperature of -20°C is recommended for the free acid form of this compound.[1][2]

Quality Control

To ensure the reliability of experimental results, it is crucial to perform quality control checks on the prepared stock solutions.

  • Visual Inspection: Always visually inspect the stock solution before use. The solution should be clear and free of any precipitate or particulate matter. If precipitation is observed, the solution may be gently warmed to 37°C to attempt re-dissolution.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a known extinction coefficient.

Safety Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following safety precautions must be strictly adhered to when handling 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and its solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid compound and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSolution
Compound does not dissolve completely Insufficient solvent volume or low solubility in the chosen solvent.- Ensure the correct volume of solvent was added.- Try gentle warming (37°C) or sonication.- Consider using an alternative solvent such as DMF.
Precipitation observed after freezing The compound has limited solubility at low temperatures.- Gently warm the aliquot to 37°C and vortex to redissolve before use.- Prepare a lower concentration stock solution.
Inconsistent experimental results - Inaccurate weighing or pipetting.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Ensure all equipment is properly calibrated.- Prepare fresh stock solutions and aliquot for single use.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a pivotal building block in the synthesis of novel kinase inhibitors. We will delve into the rationale behind scaffold selection, provide detailed, field-proven protocols for amide coupling, discuss the relevant signaling pathways, and present a framework for structure-activity relationship (SAR) analysis. The protocols and discussions herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The 2-Phenylthiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, and the search for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor.[3]

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets and its presence in numerous approved drugs.[4] Specifically, the 2-phenylthiazole motif has garnered significant interest for its potential to interact with the ATP-binding site of various kinases.[4][5] The phenyl group can be functionalized to occupy hydrophobic pockets, while the thiazole core can act as a hydrogen bond acceptor or donor, anchoring the molecule to the hinge region of the kinase.

The subject of this guide, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride , is a versatile starting material that combines this privileged scaffold with a reactive carboxylic acid handle. This acetic acid moiety provides a convenient attachment point for a diverse range of chemical groups through robust amide bond formation, allowing for the systematic exploration of chemical space and the optimization of kinase inhibitory activity.

Strategic Overview: From Building Block to Potent Inhibitor

The general strategy for utilizing 2-(2-Phenylthiazol-4-yl)acetic acid involves its coupling with a variety of primary or secondary amines. This approach allows for the introduction of different pharmacophoric elements to probe the kinase active site and optimize key drug-like properties.

Below is a conceptual workflow for the development of kinase inhibitors starting from the title compound.

G cluster_prep Scaffold Preparation cluster_synth Core Synthesis cluster_eval Evaluation & Optimization a 2-(2-Phenylthiazol-4-yl) acetic acid HCl b Amide Coupling (Protocol 1) a->b d Library of Novel Amide Derivatives b->d c Diverse Amine Building Blocks c->b e In Vitro Kinase Inhibition Assays d->e f Cell-Based Proliferation & Signaling Assays e->f g Structure-Activity Relationship (SAR) Analysis f->g g->b Iterative Optimization G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Phenylthiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Abstract This document provides a comprehensive technical guide for researchers utilizing 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a novel phenylthiazole-containing compound, in cell-based assays. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers utilizing 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, a novel phenylthiazole-containing compound, in cell-based assays. While direct biological data for this specific molecule is emerging, its core structure is analogous to other thiazole derivatives known to exhibit significant biological activities, including effects on mitochondrial function and cell viability.[1][2][3][4] This guide is therefore built upon the scientifically grounded hypothesis that 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride acts as a modulator of mitochondrial dynamics. We present a suite of validated protocols to investigate its potential as an inhibitor of mitochondrial fission, a process critical to cell metabolism, proliferation, and survival. The following sections detail the hypothesized mechanism of action and provide step-by-step methodologies for assessing its impact on mitochondrial morphology, membrane potential, ATP production, reactive oxygen species (ROS) levels, and apoptosis.

Introduction: The Scientific Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic properties, including anticancer and anti-inflammatory activities.[3][4] A growing body of evidence suggests that some thiazole derivatives can directly influence cellular bioenergetics by targeting mitochondria.[1][3] Mitochondria are not static organelles; they exist in a dynamic network that is constantly remodeled by opposing processes of fission (division) and fusion (merging). This balance is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in neurodegenerative diseases, cardiovascular conditions, and cancer.

The process of mitochondrial fission is primarily mediated by the Dynamin-related protein 1 (Drp1), a large GTPase that is recruited from the cytosol to the outer mitochondrial membrane to constrict and sever the organelle.[5][6][7] Small molecule inhibitors that prevent Drp1 recruitment or activity can block excessive mitochondrial fragmentation, offering a promising therapeutic strategy.[8][9]

Given its structural features, we hypothesize that 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (referred to hereafter as PTAH) may function as an inhibitor of Drp1-mediated mitochondrial fission. This guide provides the experimental framework to test this hypothesis and characterize the downstream cellular consequences of PTAH treatment.

Compound Details:

  • Name: 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • CAS Number: 16441-28-4 (for the parent compound)[10][11]

  • Molecular Formula: C₁₁H₁₀ClNO₂S

  • Molecular Weight: 255.72 g/mol

Hypothesized Mechanism of Action: Inhibition of Mitochondrial Fission

We propose that PTAH interferes with the mitochondrial fission machinery. The primary target is likely the Drp1 protein. Inhibition could occur at several stages: by preventing Drp1's translocation from the cytosol to the mitochondria, by blocking its assembly into oligomeric rings on the mitochondrial surface, or by inhibiting its GTPase activity which powers the final scission event.[6][7] The result of this inhibition is a shift in the dynamic balance towards fusion, leading to a more elongated and interconnected mitochondrial network.

Mitochondrial_Fission_Pathway cluster_0 Cytosol cluster_1 Mitochondrial Outer Membrane Drp1_inactive Drp1 (Inactive Dimer) Fis1 Fis1/Mff Receptors Drp1_inactive->Fis1 Recruitment Signal (e.g., Cellular Stress) PTAH PTAH (Hypothesized Inhibitor) PTAH->Drp1_inactive Inhibition Drp1_active Drp1 (Active Oligomer) PTAH->Drp1_active Inhibition Fis1->Drp1_active Assembly & Oligomerization Fission Mitochondrial Fission Drp1_active->Fission GTP Hydrolysis

Caption: Hypothesized mechanism of PTAH as a Drp1 inhibitor.

Primary Application: High-Content Imaging of Mitochondrial Morphology

The most direct method to assess an effect on mitochondrial fission/fusion is to visualize the morphology of the mitochondrial network. An inhibitor of fission will cause mitochondria to appear more elongated and interconnected (fused), while a stressor that induces fission will cause them to become small, fragmented, and spherical.

Protocol 1: Live-Cell Staining and Imaging of Mitochondrial Networks

This protocol uses a mitochondria-specific fluorescent dye (MitoTracker™ Red CMXRos) to label mitochondria in live cells for analysis by confocal or high-content fluorescence microscopy.[12][13]

Rationale: MitoTracker™ dyes contain a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, ensuring it is retained after fixation. The dye accumulates in active mitochondria due to the membrane potential, providing a clear signal for morphological analysis.[13]

Workflow_Morphology_Assay A 1. Seed Cells Plate cells on glass-bottom dishes and allow to adhere overnight. B 2. Treat with PTAH Incubate cells with various concentrations of PTAH. A->B C 3. Add Controls Include vehicle (DMSO) and a known fission inducer (e.g., CCCP). B->C D 4. Stain Mitochondria Incubate with MitoTracker dye. C->D E 5. Image Cells Acquire images using a confocal microscope. D->E F 6. Analyze Morphology Quantify mitochondrial length, circularity, and network branching. E->F

Caption: Experimental workflow for the mitochondrial morphology assay.

Materials:

  • SH-SY5Y (human neuroblastoma) or HeLa cells

  • Glass-bottom imaging plates or dishes

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • PTAH stock solution (e.g., 10 mM in DMSO)

  • MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for fission (Sigma-Aldrich)

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y or HeLa cells onto glass-bottom 96-well plates or 35 mm dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and recover for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of PTAH in pre-warmed complete culture medium. A suggested starting concentration range is 1 µM to 50 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • For a positive control for fission, treat a set of cells with 10 µM CCCP for 1-2 hours prior to imaging.

    • Carefully replace the medium in each well with the corresponding treatment medium. Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Mitochondrial Staining:

    • Prepare a 50 nM working solution of MitoTracker™ Red CMXRos in pre-warmed serum-free medium.[12] Protect from light.

    • Remove the compound-containing medium from the cells.

    • Add the MitoTracker™ working solution and incubate for 15-30 minutes at 37°C.[12]

  • Imaging:

    • Wash the cells twice with pre-warmed complete medium to remove excess dye.

    • Add fresh pre-warmed medium to the wells.

    • Place the plate on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.

    • Acquire images using a 60x or 100x oil-immersion objective. Use appropriate laser lines and filters for the dye (e.g., 561 nm excitation, 590 nm emission).

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji with the MiNA toolkit or other specialized software) to quantify mitochondrial morphology.[14]

    • Key parameters to measure include:

      • Aspect Ratio & Form Factor: Measures of elongation. Higher values indicate a more fused network.

      • Circularity: A value of 1.0 indicates a perfect circle (fragmented). Values closer to 0 indicate elongated structures.

      • Branching/Network Analysis: Quantifies the complexity and interconnectivity of the mitochondrial network.

Expected Results & Data Presentation
Treatment GroupConcentrationAvg. Mitochondrial Aspect RatioAvg. CircularityPredominant Morphology
Vehicle Control0.1% DMSO3.5 ± 0.40.45 ± 0.05Tubular / Intermediate
CCCP (Fission Inducer)10 µM1.2 ± 0.20.85 ± 0.07Fragmented / Spherical
PTAH1 µM3.8 ± 0.50.41 ± 0.06Tubular / Intermediate
PTAH10 µM6.2 ± 0.80.25 ± 0.04Elongated / Fused
PTAH50 µM7.5 ± 1.10.18 ± 0.03Hyper-fused / Elongated

Functional Validation: Downstream Consequences of Fission Inhibition

Altering mitochondrial morphology has profound effects on cellular function. The following assays are designed to provide a comprehensive functional profile of PTAH's effects, corroborating the morphological data.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Rationale: Mitochondrial membrane potential is a key indicator of mitochondrial health and is required for ATP production.[15] The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential. In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low potential, the dye remains in its monomeric form in the cytoplasm and fluoresces green.[16][17] An increase in the red/green fluorescence ratio can indicate mitochondrial hyperpolarization, a potential consequence of fission inhibition.

Materials:

  • Cells treated with PTAH as in Protocol 1

  • JC-1 Mitochondrial Membrane Potential Assay Kit (e.g., from G-Biosciences, Abcam, or Thermo Fisher Scientific)

  • CCCP (positive control for depolarization)

  • Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with PTAH and controls as described in Protocol 1.

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's protocol (typically 1-10 µM in assay buffer or medium).[18]

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C, protected from light.[16][18]

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove background fluorescence.

  • Measurement:

    • Plate Reader: Read fluorescence at two wavelength settings: Green (Ex/Em ~485/535 nm) and Red (Ex/Em ~550/600 nm).

    • Flow Cytometry: Harvest cells, resuspend in buffer, and analyze using channels appropriate for FITC (green) and PE (red).

  • Data Analysis: Calculate the ratio of Red to Green fluorescence intensity for each well. An increase in this ratio relative to the vehicle control suggests maintenance or enhancement of the mitochondrial membrane potential.

Protocol 3: Cellular ATP Level Quantification

Rationale: As the primary site of oxidative phosphorylation, mitochondria produce the vast majority of cellular ATP.[19] Changes in mitochondrial dynamics can impact the efficiency of ATP synthesis. This assay measures total cellular ATP using a luciferase-based reaction.[20]

Materials:

  • Cells treated with PTAH in an opaque-walled 96-well plate

  • ATP Assay Kit (Luminescence-based, e.g., from Sigma-Aldrich, Abcam, or Dojindo)[19][20]

  • Luminometer (plate reader)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence and treat with PTAH and controls.

  • Assay Execution:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the single-step reagent (which lyses cells and contains luciferase/luciferin) directly to each well according to the manufacturer's protocol.[20]

    • Incubate for 10 minutes at room temperature to allow cell lysis and signal stabilization.[19]

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell number if viability varies significantly between treatments. Compare the ATP levels of treated cells to the vehicle control.

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Rationale: Mitochondria are a major source of cellular ROS. While fission is sometimes associated with increased ROS during stress, a hyper-fused mitochondrial network can also lead to altered ROS production. This protocol uses a cell-permeant probe like CM-H2DCFDA, which becomes fluorescent upon oxidation by ROS.[21][22]

Materials:

  • Cells treated with PTAH in a 96-well plate

  • CM-H2DCFDA probe (Thermo Fisher Scientific)

  • Positive control for ROS induction (e.g., H₂O₂ or Antimycin A)

  • Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with PTAH as previously described.

  • Probe Loading:

    • Remove treatment media and wash cells once with warm PBS.

    • Load cells with 5-10 µM CM-H2DCFDA in PBS or serum-free media.

    • Incubate for 30 minutes at 37°C in the dark.[21]

  • Measurement:

    • Wash cells again to remove excess probe.

    • Add fresh buffer or medium.

    • Measure green fluorescence (Ex/Em ~495/525 nm) using a plate reader or flow cytometer.[21]

  • Data Analysis: Compare the fluorescence intensity of PTAH-treated cells to the vehicle control.

Protocol 5: Cytochrome c Release Assay (Apoptosis)

Rationale: The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a critical step in the intrinsic pathway of apoptosis.[23][24] This assay determines if PTAH protects against or induces apoptosis by measuring the amount of cytochrome c that has translocated to the cytosol.

Materials:

  • Cells treated with PTAH and an apoptosis inducer (e.g., Staurosporine)

  • Cytochrome c Release Apoptosis Assay Kit (e.g., from Abcam or GeneTex)[24][25]

  • Dounce homogenizer

  • Western blotting equipment and reagents (SDS-PAGE, transfer system, antibodies)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to a high density (~5 x 10⁷ cells per condition) and treat with PTAH, with and without an apoptotic stimulus.

  • Cell Fractionation:

    • Harvest and wash the cells.

    • Use the kit's specialized buffers to first selectively permeabilize the plasma membrane and collect the cytosolic fraction via centrifugation.[23][24]

    • Next, lyse the remaining mitochondrial pellet to obtain the mitochondrial fraction.

  • Western Blotting:

    • Determine the protein concentration of both cytosolic and mitochondrial fractions for each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with the anti-cytochrome c antibody provided in the kit.[25]

    • Also probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

  • Data Analysis: Compare the intensity of the cytochrome c band in the cytosolic fraction of PTAH-treated cells versus control cells. A reduction in cytosolic cytochrome c in the presence of an apoptotic stimulus would indicate a protective effect.

Summary of Functional Assay Data
AssayVehicle ControlApoptotic/Stress ControlPTAH (10 µM)PTAH + Stressor
JC-1 Red/Green Ratio 1.000.35 (CCCP)1.250.95
Relative ATP Levels 100%60% (Staurosporine)110%95%
Relative ROS Levels 100%350% (H₂O₂)90%150%
Cytosolic Cytochrome c UndetectableStrong BandUndetectableFaint Band

Concluding Remarks

The protocols outlined in this guide provide a robust framework for characterizing the cellular effects of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. By starting with a direct assessment of mitochondrial morphology and complementing it with a panel of functional assays, researchers can build a comprehensive profile of this novel compound's bioactivity. The data generated will serve to validate the hypothesis that PTAH is a modulator of mitochondrial dynamics and will elucidate its impact on critical cellular processes such as energy metabolism, redox balance, and cell survival pathways.

References

  • protocols.io. (2024). ROS Measurement Using CellROX. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • ROS-Assay-Kit.com. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]

  • Li, X., et al. (2014). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments, (91), 51916.
  • JoVE. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Retrieved from [Link]

  • PubMed. (2025). Pro-apoptotic and mitochondria-disrupting effects of 4-methylthiazole in K562 leukemia cells: A mechanistic investigation. Retrieved from [Link]

  • Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. In Mitochondrial Medicine (pp. 199-211). Humana Press.
  • Bio-protocol. (2013). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Southern Medical University. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating impacts of marine sponge derived mycothiazole and its acetylated derivative on mitochondrial function and aging. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells. Retrieved from [Link]

  • Biocompare. (n.d.). ATP Assay Kits. Retrieved from [Link]

  • Bio-protocol. (2017). Mitochondrial morphology assay. Retrieved from [Link]

  • National Institutes of Health. (2014). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • PubMed. (2026). A thiazole-based hydroxamic acid derivative induces mitochondrial apoptosis and S-phase arrest in MCF-7 cells via DNA minor groove binding. Retrieved from [Link]

  • ResearchGate. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. Retrieved from [Link]

  • PubMed. (2002). Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ATP Assay Kit-Luminescence A550 manual. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Seahorse XF Real-Time ATP Rate Assay Kit User Guide. Retrieved from [Link]

  • Xi'an Jiaotong-Liverpool University. (2021). Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2S)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide;hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2010). Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1. Retrieved from [Link]

  • ResearchGate. (2021). Measuring Drp1 Activity in Mitochondrial Fission In Vivo. Retrieved from [Link]

  • National Institutes of Health. (2015). Inhibition of Drp1 provides neuroprotection in vitro and in vivo. Retrieved from [Link]

  • National Institutes of Health. (2023). Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49. Retrieved from [Link]

  • National Institutes of Health. (2014). A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • PubChem. (n.d.). Phenyl-acetic acid 2-[4-(thiazol-2-ylcarbamoyl)-thiazol-5-yl]-ethyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Welcome to the technical support guide for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and published methodologies, this guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions.

Section 1: Understanding the Synthetic Pathway

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is typically achieved via a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis and salt formation.[1][2] Understanding the mechanism and critical parameters of each step is fundamental to troubleshooting and optimization.

The overall transformation proceeds as follows:

Synthetic_Pathway SMs Thiobenzamide + Ethyl 4-chloroacetoacetate Intermediate Ethyl 2-(2-phenylthiazol-4-yl)acetate SMs->Intermediate Step 1: Hantzsch Thiazole Synthesis Acid 2-(2-Phenylthiazol-4-yl)acetic acid Intermediate->Acid Step 2: Base-mediated Hydrolysis (Saponification) Product 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Acid->Product Step 3: Acidification & Salt Formation (HCl)

Caption: Overall synthetic route to the target compound.

Step 1: Hantzsch Thiazole Synthesis. This step involves the condensation reaction between thiobenzamide and ethyl 4-chloroacetoacetate.[1] The reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the chlorine atom, followed by intramolecular condensation and dehydration to form the stable aromatic thiazole ring.[2][3]

Step 2 & 3: Hydrolysis and Salt Formation. The resulting ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, typically using a strong base like lithium hydroxide (LiOH) or potassium hydroxide (KOH).[1][4] The reaction is subsequently acidified. Careful addition of hydrochloric acid (HCl) not only neutralizes the base but also protonates the carboxylic acid and forms the final hydrochloride salt, which often aids in its precipitation and purification.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Part A: Step 1 - Hantzsch Cyclization

Question 1: My cyclization reaction shows low conversion to the ethyl ester intermediate, or the yield is poor. What are the likely causes?

Answer: Low conversion in the Hantzsch synthesis is a frequent issue that can typically be traced back to several key parameters:

  • Purity of Starting Materials: Both thiobenzamide and ethyl 4-chloroacetoacetate must be of high purity. Ethyl 4-chloroacetoacetate, in particular, can be unstable and should be used fresh or redistilled if necessary. Impurities can lead to a host of side reactions, consuming reagents and complicating purification.

  • Reaction Time and Temperature: The reaction often requires heating to reflux for an extended period, sometimes up to 24 hours, to ensure it proceeds to completion.[1] Insufficient heating or time will result in a significant amount of unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Choice: Alcohols such as methanol or ethanol are commonly used solvents for this reaction.[1][2] The choice of solvent can affect the solubility of the starting materials and the reaction rate. Ensure the solvent is anhydrous, as water can interfere with the condensation steps.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of the ethyl 4-chloroacetoacetate (e.g., 1.05 to 1.1 equivalents) can sometimes help drive the reaction to completion, especially if the thiobenzamide is the more valuable reagent.

Question 2: My TLC plate shows multiple unidentified spots after the cyclization step. What are the potential side products?

Answer: The appearance of multiple spots suggests the formation of side products or the presence of unreacted starting materials. Key possibilities include:

  • Incomplete Reaction: The most prominent spots are often the starting materials. Confirm their identity by co-spotting authentic samples on your TLC plate.

  • Regioselectivity Issues: While the reaction between thiobenzamide and ethyl 4-chloroacetoacetate is generally regioselective, alternative condensation pathways can occur under certain conditions, though this is less common for this specific substrate combination.[5]

  • Decomposition: If the reaction is heated for too long or at an excessively high temperature, thermal decomposition of the starting materials or the product can occur.

Part B: Step 2 - Ester Hydrolysis (Saponification)

Question 3: The hydrolysis of my ethyl ester intermediate is slow or does not go to completion. How can I optimize this step?

Answer: Incomplete saponification is a common bottleneck. To drive this reaction to completion:

  • Choice and Concentration of Base: Strong bases like NaOH or KOH are very effective for hydrolysis.[4] LiOH is also a good choice and is used in some reported procedures.[1] Using a sufficient molar excess of the base (typically 2-3 equivalents) is crucial. The reaction is often performed in a mixed solvent system, such as ethanol/water or THF/water, to ensure solubility of both the ester and the hydroxide salt.[4][6]

  • Temperature: While some procedures are conducted at room temperature, gently heating the reaction mixture (e.g., to 40-70°C) can significantly accelerate the rate of hydrolysis.[1][4] However, avoid excessive heat which could promote side reactions.

  • Monitoring: The disappearance of the starting ester should be closely monitored by TLC or HPLC. The reaction should not be quenched until the starting material is consumed (<1% by HPLC area is a common industrial endpoint).[4]

Question 4: My final product is off-color (yellow or brown) and contains a persistent impurity, even after washing. What could be the cause?

Answer: This is a critical issue often linked to an overlooked side reaction: aerobic oxidation .

  • Mechanism of Impurity Formation: The carbon atom between the thiazole ring and the ester/carboxylic acid group (the α-carbon) is susceptible to slow, spontaneous air oxidation.[7][8] This process forms an α-hydroxy byproduct, Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. This impurity can be difficult to remove from the final product. The parent compound is reported to be stable only when stored under an inert atmosphere.[7][8]

  • Prevention Strategy: The most effective solution is prevention. Conduct the hydrolysis and subsequent workup steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Degassing the solvents prior to use can also be beneficial.

  • Degradation: Harsh basic conditions (very high pH or prolonged heating) can potentially lead to some degradation of the thiazole ring, although it is a relatively stable heterocycle.

Part C: Step 3 - Isolation and Purification

Question 5: I am experiencing significant product loss during the final precipitation and isolation of the hydrochloride salt. How can I improve my recovery?

Answer: Maximizing recovery during this final step requires careful control over the crystallization process.

  • pH Control: During acidification with HCl, the pH must be carefully adjusted. A typical target pH for precipitating the carboxylic acid is in the range of 3-5.[1][4] Overshooting the pH to a very acidic value can sometimes increase the solubility of the product, leading to losses in the filtrate. Add the acid slowly while monitoring the pH.

  • Temperature: Crystallization is highly temperature-dependent. After pH adjustment, cooling the mixture to a lower temperature (e.g., 0-5°C) will decrease the solubility of the hydrochloride salt and maximize precipitation.[9][10]

  • Solvent for Washing: Wash the filtered product cake with a solvent in which it has low solubility. Cold water or a mixture of water and a water-miscible organic solvent (like ethanol or acetone) is often a good choice to remove inorganic salts and other water-soluble impurities without dissolving the product.[4]

  • Anti-Solvent Addition: In some cases, after acidification in an aqueous medium, the addition of a water-miscible organic solvent in which the product is insoluble (an "anti-solvent") can help induce precipitation and improve the overall yield.

Troubleshooting_Workflow Start Problem: Low Final Yield CheckStep1 Analyze Intermediate from Step 1. Is yield/purity low? Start->CheckStep1 Step1Yes Troubleshoot Step 1: - Check reagent purity - Increase reaction time/temp - Verify solvent & stoichiometry CheckStep1->Step1Yes Yes CheckStep2 Analyze crude acid from Step 2. Is hydrolysis incomplete? CheckStep1->CheckStep2 No Step1Yes->CheckStep2 Step2Yes Troubleshoot Step 2: - Use stronger/more base - Increase temperature - Extend reaction time CheckStep2->Step2Yes Yes CheckImpurity Is an α-hydroxy impurity detected (e.g., by LC-MS)? CheckStep2->CheckImpurity No Step2Yes->CheckImpurity ImpurityYes Prevent Oxidation: - Use inert atmosphere (N2/Ar) - Degas solvents CheckImpurity->ImpurityYes Yes CheckIsolation Review isolation procedure. Are you losing product in filtrate? CheckImpurity->CheckIsolation No ImpurityYes->CheckIsolation IsolationYes Optimize Isolation: - Control pH carefully (3-5) - Cool to 0-5°C before filtering - Use appropriate wash solvent CheckIsolation->IsolationYes Yes Success Yield Improved CheckIsolation->Success No IsolationYes->Success

Caption: A logical workflow for troubleshooting low yield issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for the initial Hantzsch reaction? Methanol or ethanol are the most commonly cited and effective solvents.[1][2] They provide good solubility for both thiobenzamide and ethyl 4-chloroacetoacetate at reflux temperatures.

FAQ 2: Which base is superior for the saponification step: LiOH, NaOH, or KOH? All three are effective strong bases for this transformation.[1][4] NaOH and KOH are generally less expensive and highly effective. LiOH is sometimes preferred in fine chemical synthesis for its lower molecular weight and potentially cleaner reaction profiles. The choice may ultimately depend on cost, availability, and the specific workup and filtration characteristics desired.

FAQ 3: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and accessible method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting materials and products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is the preferred method, especially for determining reaction completion (e.g., <1% starting material remaining).[4]

FAQ 4: What are the key safety precautions for this synthesis? Handle ethyl 4-chloroacetoacetate with care in a well-ventilated fume hood, as it is a halogenated compound and a potential lachrymator. Thioamides can also be hazardous. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The use of strong bases and acids requires careful handling to avoid chemical burns.

Section 4: Optimized Experimental Protocols

The following protocols are synthesized from published procedures and incorporate the optimization strategies discussed above.

Protocol 4.1: Synthesis of Ethyl 2-(2-phenylthiazol-4-yl)acetate (Step 1)
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiobenzamide (1.0 eq) and anhydrous ethanol (approx. 7-10 mL per gram of thiobenzamide).

  • Begin stirring the suspension and add ethyl 4-chloroacetoacetate (1.05 eq).

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the thiobenzamide spot has been consumed.

  • Once complete, cool the reaction mixture to room temperature. The intermediate ester can be isolated by removing the solvent under reduced pressure and proceeding to the next step with the crude material, or it can be purified by column chromatography if a highly pure intermediate is required.

Protocol 4.2: Hydrolysis and Isolation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (Steps 2 & 3)
  • Place the crude ethyl 2-(2-phenylthiazol-4-yl)acetate from the previous step into a reaction flask.

  • Add a 1:1 mixture of ethanol and water (approx. 10 mL per gram of crude ester).

  • Crucially, begin bubbling nitrogen or argon gas through the solution and maintain a positive inert atmosphere for the remainder of the procedure.

  • Add potassium hydroxide (KOH, 2.5 eq) to the mixture and stir at 50°C.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible (typically 3-5 hours).

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to approximately 3-4. A precipitate should form.

  • Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum to a constant weight to yield 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a solid.

Section 5: Data Summary

The following table summarizes typical reaction conditions found in the literature for key steps of the synthesis.

StepReagentsSolventTemperatureTimeTypical YieldReference
1. Cyclization Thiobenzamide, Ethyl 4-chloroacetoacetateMethanolReflux24 h~50% (for two steps)[1]
2. Hydrolysis Ethyl ester intermediate, LiOHWater/MethanolRoom Temp4 h~50% (for two steps)[1]
2. Hydrolysis Ethyl ester intermediate, KOHEthanol/Water70°C3.5 h~90% (hydrolysis step)[4]

Note: Yields are highly dependent on reaction scale, purity of reagents, and workup/purification procedures.

References
  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (Source details not fully provided in search results).
  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride . Eureka | Patsnap. [Link]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate . Molbank, M857. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors . National Center for Biotechnology Information. [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • Di Grandi, M. J., et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 . ACS Chemical Biology. [Link]

  • WO2015155664A1 - An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques . Der Pharma Chemica. [Link]

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate . MDPI. [Link]

  • Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Sci-Hub. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Welcome to the technical support center for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS 857998-13-1). This guide is designed for researchers, scientists, and drug development professionals to address common so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS 857998-13-1). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and the principles of solubility, you can optimize your experimental workflows and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride?

A1: As a hydrochloride salt of a carboxylic acid, the solubility of this compound is significantly influenced by pH. Generally, it is expected to be more soluble in aqueous solutions at higher pH values where the carboxylic acid group is deprotonated, and in polar organic solvents. While specific quantitative data is limited in publicly available literature, related thiazole derivatives have shown solubility in solvents like dimethyl sulfoxide (DMSO) and chloroform. [1] Q2: Why is my compound not dissolving in water?

A2: The phenyl and thiazole groups contribute to the molecule's hydrophobicity, which can limit its aqueous solubility, especially at neutral or acidic pH. The hydrochloride salt form is intended to improve aqueous solubility compared to the free base; however, complete dissolution in pure water can still be challenging. The protonated form of the carboxylic acid at low pH is less soluble than its deprotonated (salt) form at higher pH.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution and the solubility of many compounds. However, it is crucial to first establish the thermal stability of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in your chosen solvent to avoid degradation. Start with gentle warming (e.g., 30-40°C) and monitor for any changes in color or the appearance of precipitates upon cooling, which could indicate instability or that the solubility limit was exceeded at the higher temperature.

Q4: Are there any known stability issues I should be aware of?

Troubleshooting Guides

Issue 1: Compound fails to dissolve in aqueous buffers.

Root Cause Analysis:

The solubility of ionizable compounds like 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is highly dependent on the pH of the medium. The carboxylic acid moiety will be protonated at low pH, reducing its polarity and thus its solubility in aqueous media.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous insolubility.

Detailed Protocol:

  • Initial Assessment: Begin by attempting to dissolve a small, known amount of the compound in your desired aqueous buffer.

  • pH Adjustment: If insolubility is observed, incrementally increase the pH of the buffer using a suitable base (e.g., 0.1 M NaOH). Monitor for dissolution after each addition and pH measurement. The goal is to reach a pH above the pKa of the carboxylic acid group, where it will be deprotonated and more soluble.

  • Concentration Check: If the compound remains insoluble even at a higher pH, you may be exceeding its intrinsic solubility at that concentration. Try preparing a more dilute solution.

  • Co-solvent Approach: If pH adjustment and dilution are ineffective, consider the addition of a water-miscible organic co-solvent.

Issue 2: Precipitation occurs when adding the compound (dissolved in organic solvent) to an aqueous medium.

Root Cause Analysis:

This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in the final aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Troubleshooting Steps:

  • Minimize Organic Solvent Volume: Use the smallest possible volume of the organic stock solvent (e.g., DMSO) to dissolve the compound initially.

  • Slow Addition with Vigorous Stirring: Add the concentrated organic stock solution dropwise to the vigorously stirred aqueous medium. This allows for more gradual dispersion and can help prevent localized high concentrations that lead to precipitation.

  • Optimize the Co-solvent System: If precipitation still occurs, investigate the use of different water-miscible co-solvents that may better bridge the polarity gap. Examples include ethanol, methanol, or acetonitrile. You may need to create a ternary system (e.g., water/ethanol/DMSO) to maintain solubility.

  • Formulation Strategies: For persistent issues, more advanced formulation strategies for poorly soluble drugs may be necessary, such as the use of surfactants or creating a solid dispersion. [2][3][4]

Issue 3: Inconsistent results or loss of compound activity.

Root Cause Analysis:

This may be due to the degradation of the compound in the solution, the presence of different polymorphic forms with varying solubility, or adsorption to container surfaces.

Troubleshooting Protocol:

  • Fresh Solution Preparation: Always prepare solutions fresh before each experiment to minimize the risk of degradation.

  • Proper Storage: If short-term storage is necessary, store solutions at 2-8°C and protected from light. Conduct a small-scale stability study by analyzing the solution at different time points to check for degradation products.

  • Characterize the Solid Form: If you suspect polymorphism, analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can be used to characterize the solid-state form of the compound you are using. Different polymorphs can have different solubilities and dissolution rates.

  • Use of Appropriate Containers: To minimize adsorption, use low-binding microplates and tubes, especially when working with low concentrations of the compound.

Data and Protocols

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₀ClNO₂S-
Molecular Weight255.72 g/mol -
pKa (acidic)~3.85 ± 0.10ChemicalBook
Qualitative Solubility of Related Thiazole Derivatives
SolventSolubilityRationale
DMSOSolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds. [1]
Chloroform (CDCl₃)SolubleA common solvent for NMR analysis of organic molecules. [1]
Methanol/EthanolLikely SolublePolar protic solvents that can interact with the polar groups of the molecule.
WaterSparingly SolubleSolubility is expected to be pH-dependent.
AcetoneModerately SolubleA polar aprotic solvent that may offer moderate solubility.
Experimental Protocol for Solubility Determination

This protocol provides a general method for determining the solubility of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in a solvent of interest.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the test solvent in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved compound against a standard curve.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Solubility Determination Workflow:

Caption: Workflow for experimental solubility determination.

References

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. 2022. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2021. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. 2021. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. 2011. [Link]

Sources

Troubleshooting

Optimization of reaction conditions for phenylthiazole synthesis

Welcome to the technical support center for the synthesis of phenylthiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of phenylthiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of phenylthiazole synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and overcome common experimental hurdles.

Troubleshooting Guide: Overcoming Common Hurdles in Phenylthiazole Synthesis

This section addresses specific issues that may arise during the synthesis of phenylthiazoles, with a focus on the widely employed Hantzsch thiazole synthesis and related methodologies.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Many thiazole syntheses, including the Hantzsch method, require heating to proceed to completion.[1] If you are not observing product formation, consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2] For instance, a typical procedure might involve refluxing for several hours.[3]

    • Poor Quality Reagents: Ensure the purity of your starting materials, particularly the α-haloketone and the thioamide. α-haloketones can be unstable and may decompose upon storage. It is advisable to use freshly prepared or purified reagents.

    • Sub-optimal pH: The Hantzsch synthesis can be sensitive to pH. While often carried out under neutral or slightly basic conditions, some variations benefit from acidic conditions, which can influence the regioselectivity of the reaction.[4] If you are experiencing low yields, it might be beneficial to screen different pH conditions.

  • Side Reactions:

    • Self-condensation of the α-haloketone: This can be a significant side reaction, especially at higher temperatures. Using a slight excess of the thioamide can help to favor the desired reaction pathway.[1]

    • Formation of Byproducts: Depending on the substrates and reaction conditions, various side products can form. Purification by column chromatography or recrystallization is often necessary to isolate the desired phenylthiazole.

Problem 2: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Solubility: Phenylthiazole derivatives can have a wide range of polarities. If your product is highly soluble in the reaction solvent, precipitation upon cooling or addition of an anti-solvent might not be effective. In such cases, extraction followed by column chromatography is the recommended purification method.

  • Removal of Excess Reagents: In many protocols, an excess of one reagent, such as thiourea, is used to drive the reaction to completion.[1] This excess reagent needs to be removed during workup. Thiourea is water-soluble, so an aqueous wash of the organic extract is typically effective.

  • Persistent Impurities: If you are struggling to remove a persistent impurity, consider recrystallization from a suitable solvent system. Screening different solvents or solvent mixtures can be highly effective.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the optimization of phenylthiazole synthesis.

Q1: How do I choose the appropriate solvent for my phenylthiazole synthesis?

The choice of solvent is critical and depends on the specific reaction. For the Hantzsch synthesis, polar protic solvents like ethanol or methanol are commonly used as they effectively dissolve the starting materials.[5] However, for other coupling reactions to form substituted phenylthiazoles, such as Suzuki couplings, aprotic solvents like dioxane or DMF may be required.[2] In recent years, there has been a push towards greener synthesis, with some procedures being developed under solvent-free conditions.[6][7]

Q2: What is the role of a catalyst in phenylthiazole synthesis, and how do I select one?

While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations and other synthetic routes frequently employ catalysts to improve efficiency and selectivity.[6] For instance, in Suzuki coupling reactions to introduce a phenyl group onto a pre-formed thiazole ring, a palladium catalyst such as Pd(PPh₃)₄ is essential.[2] The choice of catalyst and ligands should be based on the specific coupling partners and the reaction mechanism.

Q3: My reaction is not going to completion. What are the key parameters to optimize?

If you are facing an incomplete reaction, a systematic optimization of the following parameters is recommended:

  • Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

  • Reaction Time: Extend the reaction time and track the progress using TLC.

  • Concentration: In some cases, increasing the concentration of the reactants can improve the reaction rate.

  • Reagent Stoichiometry: As mentioned earlier, using a slight excess of one reagent can be beneficial.

The following table summarizes key reaction parameters and their typical ranges for a Hantzsch-type phenylthiazole synthesis:

ParameterTypical Range/ConditionRationale
Temperature Room Temperature to RefluxTo provide sufficient activation energy for the reaction.
Solvent Ethanol, MethanolTo dissolve reactants and facilitate the reaction.
Reactant Ratio 1:1 to 1:1.5 (α-haloketone:thioamide)An excess of thioamide can minimize side reactions.[1]
Reaction Time 30 minutes to 12 hoursTo allow the reaction to proceed to completion.[1][3]

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

In the Hantzsch synthesis with N-substituted thioureas, the formation of isomeric products is possible. The reaction can proceed through two different pathways, leading to either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.[4] Running the reaction under acidic conditions has been shown to favor the formation of the 2-imino isomer.[4] Careful characterization of your product using techniques like NMR is crucial to confirm its structure.

Experimental Protocols

General Procedure for Hantzsch Phenylthiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1-1.5 equivalents) in a suitable solvent (e.g., ethanol).[5]

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield in Phenylthiazole Synthesis

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Solvent) start->check_conditions purification_issue Difficulty in Purification start->purification_issue monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction Detected monitor_reaction->incomplete_reaction side_reactions Significant Side Reactions Observed monitor_reaction->side_reactions optimize_temp_time Increase Temperature and/or Reaction Time incomplete_reaction->optimize_temp_time adjust_stoichiometry Use Slight Excess of Thioamide side_reactions->adjust_stoichiometry end_success Improved Yield optimize_temp_time->end_success adjust_stoichiometry->end_success recrystallize Recrystallization from Different Solvents purification_issue->recrystallize chromatography Column Chromatography purification_issue->chromatography recrystallize->end_success chromatography->end_success

Caption: A decision-making workflow for troubleshooting low product yield.

Hantzsch Thiazole Synthesis Pathway

hantzsch_synthesis alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration phenylthiazole Phenylthiazole Product dehydration->phenylthiazole

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

References

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
  • Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - NIH.
  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC - NIH.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • The synthesis of the 2-phenylthiazole derivatives (C1–8). - ResearchGate.
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube.
  • Thiazole synthesis - Organic Chemistry Portal.
  • (PDF) Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening - ResearchGate.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Intermediates in the Hantzsch thiazole synthesis | The Journal of Organic Chemistry.
  • (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions - ResearchGate.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Welcome to the dedicated technical support guide for the purification of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies to overcome common experimental hurdles.

Introduction

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a key intermediate in pharmaceutical synthesis. Achieving high purity is critical for downstream applications, ensuring reaction efficiency, and meeting regulatory standards. This guide provides practical, field-tested advice on common purification techniques, focusing on recrystallization and column chromatography.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Scenario 1: Low Purity or Melting Point After Initial Synthesis

Issue: Your isolated product shows a broad melting point range or is of lower than expected purity as determined by analytical methods (e.g., HPLC, NMR).

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials such as thiobenzamide or ethyl 4-chloroacetoacetate is a common issue.

  • Side-Product Formation: Unwanted side reactions can introduce structurally similar impurities that are difficult to remove.

  • Residual Solvents or Reagents: Trapped solvents or inorganic salts from the work-up can depress the melting point and lower purity.

Troubleshooting Workflow:

start Low Purity Product recrystallization Attempt Recrystallization start->recrystallization solvent_selection Select Appropriate Solvent System (e.g., Methanol, Ethanol, Acetic Acid, Water) recrystallization->solvent_selection wash Wash Crystals with Cold Solvent solvent_selection->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity (HPLC, MP) dry->analyze success High Purity Product analyze->success fail Purity Still Low analyze->fail chromatography Proceed to Column Chromatography fail->chromatography

Caption: Troubleshooting workflow for low purity product.

In-Depth Actionable Advice:

  • Recrystallization: This is the most effective first-line purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[1]

    • Solvent Selection: A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on related thiazole compounds, suitable solvents to screen include methanol, ethanol, and glacial acetic acid.[2][3] For the hydrochloride salt, aqueous systems or protic solvents are often effective.

    • Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

  • Charcoal Treatment: If your product is colored, this often indicates the presence of high molecular weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these by adsorption.[1]

  • Column Chromatography: If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.

    • Stationary Phase: Silica gel is a common choice for compounds of this polarity.

    • Mobile Phase: A gradient of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve peak shape and prevent tailing, is a good starting point for elution.

Scenario 2: Poor Crystal Formation or Oiling Out During Recrystallization

Issue: During the cooling phase of recrystallization, the compound separates as an oil rather than forming crystals, or crystal formation is very poor.

Potential Causes & Solutions:

  • Supersaturation: The solution is too concentrated, leading to rapid precipitation instead of slow crystal growth.

  • Insoluble Impurities: The presence of impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the concentration.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled solution to initiate crystallization.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize yield.[1]

  • Solvent System Modification: Consider using a mixed solvent system. For example, dissolve the compound in a good solvent (like methanol) and then slowly add a poor solvent (like water or diethyl ether) until the solution becomes slightly turbid. Then, heat until the solution is clear and allow it to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride?

Q2: What are the best solvents for storing this compound?

As a hydrochloride salt, it is expected to be relatively stable. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] It is slightly soluble in methanol.[5]

Q3: What are the common impurities in the synthesis of this compound?

Common impurities can arise from the starting materials used in the synthesis. For example, if synthesized from thiobenzamide and an ethyl 4-chloroacetoacetate derivative, impurities could include unreacted starting materials or byproducts from side reactions.[7]

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an effective purification method, especially for polar compounds. A patent for a related compound mentions the use of reverse-phase column chromatography with a water/methanol eluent.[8] This could be a viable option if normal-phase chromatography does not provide adequate separation.

Q5: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[9] By spotting the crude mixture, the fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. The retention factor (Rf) value can be used to identify the compound in different fractions.[9]

Part 3: Experimental Protocols

Protocol 1: Recrystallization of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

This protocol is a general guideline and may need to be optimized for your specific sample.

Materials:

  • Crude 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • Recrystallization solvent (e.g., methanol, ethanol, or glacial acetic acid)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexanes with 0.5% acetic acid)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Summary Table:

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, scalableMay not remove all impurities, potential for product loss in mother liquor
Column Chromatography >99%High resolution, can separate complex mixturesMore time-consuming, requires larger solvent volumes, can be more expensive

Part 4: Visualization of Workflows

start Crude Product analytical_check Analytical Check (TLC, HPLC, NMR) start->analytical_check purity_ok Purity > 95%? analytical_check->purity_ok recrystallize Recrystallization purity_ok->recrystallize No chromatography Column Chromatography purity_ok->chromatography Still Impure final_product Pure Product purity_ok->final_product Yes re_analyze Re-analyze Purity recrystallize->re_analyze chromatography->final_product re_analyze->purity_ok

Caption: General purification strategy decision tree.

References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. (2014).
  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983).
  • 2-(2-Aminothiazol-4-yl) Acetic Acid HCl. (n.d.). Tianming Pharmaceutical. [Link]

  • Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Patsnap. [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). ResearchGate. [Link]

  • CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. (1984).
  • Chromatography. (n.d.). D. P. Bhosale College, Koregaon. [Link]

  • Recrystallization from acetic acid? (2015). Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride". This document provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride". This document provides in-depth technical information and practical guidance on the stability and storage of this compound in solution, addressing common challenges and questions that may arise during experimental work.

I. Introduction to 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

"2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" is a heterocyclic compound containing a phenylthiazole moiety. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities.[1][2][3] The hydrochloride salt form is often used to improve the solubility and stability of the parent compound. Understanding the behavior of this compound in solution is critical for obtaining reliable and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" solutions.

Q1: What are the recommended solvents for dissolving 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride?

A1: "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" is an organic molecule with limited aqueous solubility. For preparing stock solutions, polar aprotic solvents are generally recommended.

  • Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds.[4][5]

  • Ethanol can also be used, but the solubility might be lower compared to DMSO.[6]

For aqueous-based assays, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium.[7]

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[8] The rapid change in solvent polarity causes the compound to precipitate out of the solution.[7]

To prevent precipitation, consider the following strategies:

  • Optimize the final concentration: Ensure the final concentration of the compound in your aqueous medium does not exceed its solubility limit.

  • Reduce the DMSO concentration in the final solution: While diluting the stock, aim for the lowest possible final DMSO concentration that your experiment can tolerate, typically below 0.5% for cell-based assays.[7]

  • Use a co-solvent: In some cases, using a mixture of solvents can improve solubility.

  • pH adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH.[9] Since this compound is an acetic acid derivative, its solubility in aqueous solutions may be pH-dependent.

Q3: How should I store the solid compound and its stock solutions?

A3: Proper storage is crucial to maintain the integrity of the compound.

FormRecommended Storage ConditionsRationale
Solid Compound Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.Thiazole-containing compounds can be susceptible to photodegradation.[10] Storing in a dry environment prevents hydrolysis.
Stock Solutions (in DMSO or Ethanol) Store in small aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.Freezing minimizes solvent evaporation and slows down potential degradation processes. Storing in aliquots avoids repeated freeze-thaw cycles.

Q4: What is the expected stability of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" in solution?

Factors that can affect the stability of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" in solution include:

  • pH: Extreme pH values (highly acidic or basic) can promote hydrolysis of the molecule.[9][13][14] The stability of other thiazole derivatives has been shown to be pH-dependent.[10]

  • Light: Phenylthiazole structures can be susceptible to photodegradation.[10] It is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[15]

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible precipitation in the prepared solution.

Caption: Troubleshooting workflow for precipitation issues.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Calculate the mass of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight can be found on the supplier's documentation).

    • Aseptically weigh the calculated amount of the compound and transfer it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution, but be cautious of potential degradation at higher temperatures.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general framework for evaluating the stability of the compound in a specific solvent or buffer.

  • Preparation of the Test Solution:

    • Prepare a solution of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" in the solvent or buffer of interest at a known concentration (e.g., 100 µM).

  • Storage Conditions:

    • Divide the solution into several aliquots and store them under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

  • Time Points:

    • Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • At each time point, analyze an aliquot of the test solution by High-Performance Liquid Chromatography (HPLC) using a suitable method (e.g., a C18 column with a gradient of acetonitrile and water with a modifier like formic acid or TFA).

    • Monitor the peak area of the parent compound at an appropriate UV wavelength.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area (time 0). A decrease in the peak area indicates degradation.

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

V. Potential Degradation Pathways

While specific degradation pathways for "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" have not been published, potential degradation mechanisms can be proposed based on its chemical structure and the known reactivity of related compounds.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_photo Photodegradation A 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride B Potential Hydrolysis Products A->B H₂O, H⁺ or OH⁻ C 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride D Excited State C->D Light (hν) E Degradation Products D->E Reaction with O₂ or solvent

Caption: Potential degradation pathways for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

  • Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring or the acetic acid side chain could potentially undergo hydrolysis, although thiazoles are generally relatively stable.[10][13]

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light.[10] For some thiazole-containing compounds, this can involve a reaction with singlet oxygen.[10]

VI. Conclusion

The stability and proper handling of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" solutions are paramount for the success of research and development activities. By understanding the principles outlined in this guide and implementing the recommended procedures, researchers can minimize variability and ensure the integrity of their experimental outcomes. When specific data for a compound is unavailable, a cautious approach based on the chemistry of related structures and sound laboratory practices is the best strategy.

VII. References

  • BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds.

  • Unknown. (n.d.). STOCK SOLUTIONS.

  • Unknown. (n.d.). table a.2. preparation of stock solutions.

  • Unknown. (2002). Stock Solutions. Cold Spring Harbor Laboratory Press.

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).

  • FDA. (n.d.). Q3C — Tables and List Guidance for Industry.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.

  • ICH. (2003). Q1A(R2) Guideline.

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.

  • BLDpharm. (n.d.). 16441-28-4|2-(2-Phenylthiazol-4-yl)acetic acid.

  • Sigma-Aldrich. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9.

  • Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

  • Google Patents. (n.d.). CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.

  • ChemScene. (n.d.). 66659-20-9 | 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.

  • ChemicalBook. (n.d.). (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID synthesis.

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF.

  • Biosynth. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714.

  • ChemicalBook. (2025). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9.

  • Sigma-Aldrich. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9.

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Google Patents. (n.d.). Preparation of drug particles using evaporation precipitation into aqueous solutions.

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides.

  • PubMed. (2006). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.

  • Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.

  • PubMed. (n.d.). Photodegradation of 2-chloro substituted phenothiazines in alcohols.

  • gChem Global. (n.d.). DMSO.

  • Labsolu. (n.d.). 2-(2-Amino-4-phenylthiazol-5-yl)acetic acid.

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).

  • MDPI. (2024). Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2.

  • PMC. (2019). Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors.

  • ResearchGate. (2010). Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water | Request PDF.

Sources

Optimization

Common side reactions in the synthesis of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride"

Welcome to the technical support center for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and success of your experimental work.

I. Overview of the Synthetic Pathway

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is typically achieved through a Hantzsch thiazole synthesis, followed by hydrolysis and salt formation. The core reaction involves the condensation of thiobenzamide with an α-halo ketoester, in this case, ethyl 4-chloroacetoacetate, to form the thiazole ring. Subsequent saponification of the ethyl ester yields the carboxylic acid, which is then converted to its hydrochloride salt.

Synthetic_Pathway Thiobenzamide Thiobenzamide ThiazoleEster Ethyl 2-(2-phenylthiazol-4-yl)acetate Thiobenzamide->ThiazoleEster Hantzsch Synthesis (Condensation) E4CAA Ethyl 4-chloroacetoacetate E4CAA->ThiazoleEster ThiazoleAcid 2-(2-Phenylthiazol-4-yl)acetic acid ThiazoleEster->ThiazoleAcid Saponification (Hydrolysis) FinalProduct 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride ThiazoleAcid->FinalProduct Salt Formation (HCl) Hantzsch_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Thiobenzamide_main Thiobenzamide DesiredProduct Ethyl 2-(2-phenylthiazol-4-yl)acetate Thiobenzamide_main->DesiredProduct IsomericThiazole Isomeric Thiazole (from ethyl 2-chloroacetoacetate) Thiobenzamide_main->IsomericThiazole Thiadiazole 3,5-Diphenyl-1,2,4-thiadiazole (Thiobenzamide dimerization) Thiobenzamide_main->Thiadiazole E4CAA_main Ethyl 4-chloroacetoacetate E4CAA_main->DesiredProduct E4CAA_main->IsomericThiazole Isomeric Impurity OtherByproducts Other Byproducts (from impurities)

Troubleshooting

Technical Support Center: A Researcher's Guide to "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride"

Welcome to the technical support center for "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this compound during experiments. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Compound Stability & Storage

Q1: What are the primary factors that can cause the degradation of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride"?

A1: Based on the chemistry of its core structures—a thiazole ring, a phenyl substituent, a carboxylic acid, and a hydrochloride salt—the primary factors contributing to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and inappropriate pH conditions, particularly alkaline solutions, which can lead to hydrolysis and other reactions.[1][2] The presence of the aryl ring makes the thiazole moiety particularly susceptible to photodegradation.[1][3]

Q2: What are the optimal storage conditions for solid "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride"?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[4][5] Storage in a cool, dry, and well-ventilated place is recommended.[6] For enhanced stability, especially for long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.[6]

Q3: How should I handle the compound in solution to minimize degradation?

A3: Solutions of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" should be freshly prepared for each experiment whenever possible. If storage is necessary, it should be for a short duration in a refrigerator (2-8°C), protected from light. The choice of solvent is critical; while slightly soluble in methanol, its stability in various organic solvents and aqueous buffers should be empirically determined for your specific experimental conditions.[6] Avoid alkaline aqueous solutions, as they can deprotonate the hydrochloride and potentially catalyze the hydrolysis of the thiazole ring.[2]

Troubleshooting Experimental Variability

Q1: I'm observing inconsistent results in my assays. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common symptom of compound degradation. Degradation can lead to a lower effective concentration of the active compound and the formation of new, potentially interfering species. To troubleshoot, you should verify the purity of your stock solution and working solutions. Running a quick purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector can help identify the presence of degradation products.

Q2: My compound solution has changed color. What does this indicate?

A2: A change in color, such as turning yellow or brown, is often an indicator of degradation. This can be due to the formation of chromophoric degradation products resulting from oxidation or photodegradation.[7] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from solid material.

Q3: How can I perform a forced degradation study to understand the stability of this compound under my experimental conditions?

A3: A forced degradation study is an excellent way to identify potential degradation pathways and develop mitigation strategies.[1] This involves subjecting the compound to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress. The degradation can then be monitored by a stability-indicating analytical method like HPLC or LC-MS.

Summary of Forced Degradation Conditions
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)Hydrolysis of the thiazole ring[8]
Base Hydrolysis 0.1 M NaOH, room temperatureDeprotonation, potential thiazole ring opening[2]
Oxidation 3% H₂O₂, room temperatureOxidation of the thiazole ring[7]
Thermal Stress Solid or solution heated (e.g., 70°C)Decarboxylation, fragmentation[1][9]
Photolytic Stress Exposure to UV (e.g., 254 nm) and visible lightPhotodegradation, cycloadditions[1][3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" in a fume hood using appropriate personal protective equipment (PPE).[4][5]

  • Dissolution: In a clean, amber glass vial, add your chosen solvent (e.g., methanol, DMSO) to the solid.

  • Mixing: Gently vortex or sonicate the mixture until the solid is completely dissolved. Avoid excessive heating.

  • Storage: If not for immediate use, blanket the solution with an inert gas (e.g., argon), seal the vial tightly, and store at 2-8°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC
  • Sample Preparation: Prepare samples of your compound under both normal and stressed conditions.

  • HPLC System: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • Analysis: Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed standard. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" based on the known chemistry of related compounds.

Potential Degradation Pathways A 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride B Photodegradation Product (e.g., Endoperoxide Intermediate) A->B Light (UV/Vis) C Hydrolysis Product (Thiazole Ring Cleavage) A->C H₂O (Acid/Base) D Thermal Degradation Product (e.g., Decarboxylated species) A->D Heat

Caption: Potential degradation routes for the compound.

Workflow for Stability Assessment

Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Prepare Stock Solution B Prepare Working Solutions A->B C Heat B->C D Light B->D E Acid/Base B->E F Oxidizing Agent B->F G HPLC/LC-MS Analysis C->G D->G E->G F->G H Compare to Control G->H I Identify Degradants H->I J Determine Stability Profile I->J

Caption: A systematic workflow for assessing compound stability.

References

  • Wikipedia. Thiazole. Available from: [Link]

  • Turchi, I. J. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. 1986, 86 (4), 779-808. Available from: [Link]

  • Wu, L., et al. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2007, 44(3), 674-684. Available from: [Link]

  • Kumar, A., et al. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2021, 70(1), 179-191. Available from: [Link]

  • Singh, R., et al. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules. 2019, 24(18), 3343. Available from: [Link]

  • Cook, A. H., et al. Reductive ring opening of thiazoles. Journal of the Chemical Society (Resumed). 1949, 2329-2333. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • Wikipedia. Thiamine. Available from: [Link]

  • Singh, P., et al. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers. 2023, 7, 5493-5502. Available from: [Link]

  • de la Cruz, P., et al. Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. Molecules. 2020, 25(21), 5035. Available from: [Link]

  • Singh, P., et al. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. 2023. Available from: [Link]

  • Ali, D., et al. Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. Polymer Composites. 2019, 40(S2), E1148-E1158. Available from: [Link]

  • Capot Chemical. MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. Available from: [Link]

  • Bavisotto, R., et al. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. 2021, 23, 17293-17304. Available from: [Link]

  • Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. Available from: [Link]

  • Bavisotto, R., et al. Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee. 2021. Available from: [Link]

  • Neeraj Dubey Sir. Heating effect on carboxylic acid. YouTube. 2018. Available from: [Link]

  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available from: [Link]

  • Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Available from: [Link]

  • Google Patents. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available from: [Link]

Sources

Optimization

Overcoming resistance mechanisms when using phenylthiazole derivatives

A Guide for Researchers on Overcoming Acquired Resistance Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylthiazole derivatives. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Acquired Resistance

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylthiazole derivatives. This guide is designed to provide in-depth, actionable insights into the common challenge of acquired resistance. As Senior Application Scientists, we understand that observing a loss of compound efficacy can be a significant roadblock. This resource consolidates field-proven troubleshooting strategies, detailed protocols, and the underlying scientific principles to help you diagnose, understand, and overcome resistance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are phenylthiazole derivatives and why are they promising therapeutic agents?

Phenylthiazole derivatives are a class of chemical compounds built around a core phenyl-thiazole scaffold. This structure is considered a "privileged" motif in medicinal chemistry because it can interact with a wide range of biological targets.[1] Depending on the specific chemical groups attached to this core, these derivatives have been developed as potent inhibitors for various targets, including:

  • Protein Kinases: Many phenylthiazole compounds are designed as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling.[2] For example, they are foundational to drugs targeting BRAF in melanoma and EGFR in lung cancer.[3][4]

  • Antimicrobial Targets: Certain derivatives show significant activity against multidrug-resistant bacteria by targeting essential processes like cell wall synthesis.[5][6][7]

  • Antifungal Targets: A notable mechanism of action for some phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis in fungi.[1][8]

Their versatility and demonstrated efficacy in preclinical and clinical settings make them a major focus of drug discovery efforts.[9]

Q2: I've observed that my phenylthiazole compound is losing its effectiveness in my cancer cell line over time. What is happening?

This phenomenon is likely acquired resistance , where a population of cells, initially sensitive to a drug, evolves mechanisms to survive and proliferate despite the drug's presence.[3][10] This is a result of the strong selective pressure the compound exerts on the cells.[2] The few cells that harbor or develop traits allowing them to survive will eventually dominate the culture. The most common mechanisms of acquired resistance to kinase inhibitors, a frequent target of phenylthiazole derivatives, include on-target mutations, activation of bypass signaling pathways, and drug efflux.[3][4][10]

Q3: What are the primary molecular mechanisms of acquired resistance to phenylthiazole-based kinase inhibitors?

Acquired resistance is a complex issue, but for kinase inhibitors, it typically falls into one of three major categories:[3][11]

  • Target Modification: The target protein itself changes. This can happen through:

    • Secondary Mutations: New mutations arise in the kinase's ATP-binding pocket, which physically block the inhibitor from binding or reduce its affinity.[2][12] A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[3][4]

    • Gene Amplification: The cell produces many more copies of the target kinase gene, effectively "out-competing" the inhibitor by sheer numbers.[3]

  • Bypass Track Activation: The cancer cells find a detour around the blocked pathway. They upregulate or activate other signaling proteins that can reactivate the key downstream effectors (like the MAPK or PI3K/AKT pathways) needed for survival and proliferation, even while the primary target is inhibited.[3][10][12]

  • Drug Efflux and Metabolism: The cell actively removes the drug. This often involves the overexpression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to expel the compound, preventing it from reaching its target at a sufficient concentration.

Troubleshooting Guide: From Observation to Solution

This section provides a structured approach to diagnosing and addressing resistance in your cell line models.

Problem: My phenylthiazole derivative shows a significant increase in IC50 value in my long-term cell culture.

This is the classic indicator of acquired resistance. The goal is to systematically identify the underlying mechanism to devise a rational counter-strategy.

Step 1 (Self-Validation): Confirm Target Engagement

Before investigating complex resistance mechanisms, it's crucial to confirm that your compound is still engaging its intended target in the resistant cells. A lack of target engagement could point to a simple issue like compound degradation or a fundamental resistance mechanism like a binding site mutation.

Workflow: Validating Target Engagement via Western Blot

This protocol assesses the phosphorylation status of a direct downstream substrate of your target kinase. If the target is inhibited, the downstream phosphorylation should decrease.

  • Cell Treatment: Seed both your parental (sensitive) and the suspected resistant cell lines.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Incubation: Treat cells with your phenylthiazole derivative at various concentrations (e.g., 0.1x, 1x, 10x the original IC50) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe with a primary antibody against the phosphorylated form of a key downstream effector (e.g., anti-phospho-ERK if your target is BRAF or MEK).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the effector (e.g., anti-total-ERK) to serve as a loading control.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Analysis:

    • Sensitive Cells: You should see a dose-dependent decrease in the phospho-protein signal.

    • Resistant Cells:

      • Scenario A (Target-Site Resistance): If the phospho-protein signal remains high even at high drug concentrations, it suggests the drug can no longer inhibit the target. This points towards a likely mutation in the drug-binding site.

      • Scenario B (Bypass Pathway): If the phospho-protein signal is still high, but you know your drug can bind (perhaps from a cell-free assay), it suggests the downstream pathway is being reactivated by another mechanism.

Step 2: Investigate the Resistance Mechanism

Based on the results from Step 1, you can now perform more targeted experiments to pinpoint the exact mechanism.

Scenario A: Suspected Target-Site Resistance

If you suspect a mutation in the target kinase, the most direct approach is to sequence the gene.

Workflow: Target Gene Sequencing

  • Isolate Genomic DNA: Use a commercial kit to extract gDNA from both sensitive and resistant cell populations.

  • PCR Amplification: Design primers to amplify the coding region of your target kinase, paying special attention to the kinase domain.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Analysis: Align the sequences from the resistant cells against the sensitive (or reference) sequence to identify any mutations. Mutations in the ATP-binding pocket are strong candidates for causing resistance.[2]

Solution: If a resistance mutation is confirmed, the primary strategy is to use a next-generation inhibitor designed to bind to the mutated target.[3] Many third-generation inhibitors are developed specifically to overcome known resistance mutations from earlier drugs.[12][13]

Scenario B: Suspected Bypass Pathway Activation

If the target appears to be inhibited but the downstream pathway remains active, the cell has likely activated a compensatory pathway.

Workflow: Identifying Bypass Tracks using Phospho-Proteomics or Pathway Analysis

  • Experimental Setup: Treat both sensitive and resistant cells with your compound at its effective concentration (e.g., 1x IC50).

  • Lysate Collection: Collect cell lysates as you would for a Western blot.

  • Analysis Methods:

    • Phospho-Kinase Array: A membrane-based antibody array that allows you to simultaneously screen the phosphorylation status of dozens of key signaling kinases. This can quickly reveal unexpected pathway activation (e.g., upregulation of MET or AXL in response to an EGFR inhibitor).

    • Mass Spectrometry (Phospho-Proteomics): A more comprehensive and unbiased approach to identify all changes in protein phosphorylation across the proteome.

  • Data Interpretation: Look for signaling nodes that are hyper-activated in the resistant cells only in the presence of the drug. This indicates they are part of a compensatory response.

Solution: The most effective strategy against bypass track activation is combination therapy .[3] By simultaneously inhibiting the primary target and the newly activated bypass pathway, you can block the cell's escape route. For example, combining a BRAF inhibitor with a MEK inhibitor is now a standard-of-care in melanoma to prevent this type of resistance.[3]

Visualizing Resistance and Solutions

Diagrams can help clarify these complex signaling dynamics.

Signaling Pathway: BRAF Inhibition and Resistance

This diagram illustrates how a phenylthiazole-based BRAF inhibitor blocks the MAPK pathway and how resistance can emerge through reactivation of this pathway.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF CRAF CRAF RAS->CRAF Bypass Activation (Resistance) MEK MEK BRAF->MEK CRAF->MEK Bypass Activation (Resistance) ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Phenylthiazole BRAF Inhibitor Inhibitor->BRAF Blocks Troubleshooting_Workflow Start Observation: Loss of Compound Efficacy (Increased IC50) Step1 Step 1: Validate Target Engagement (e.g., Phospho-Western Blot) Start->Step1 Decision1 Downstream Pathway Still Active? Step1->Decision1 Step2a Step 2a: Sequence Target Gene (Sanger Sequencing) Decision1->Step2a Yes Step2b Step 2b: Profile Signaling Pathways (Phospho-Kinase Array / MS) Decision1->Step2b Yes End No Change in Pathway Activity: Check Compound Stability, Efflux Pumps, etc. Decision1->End No Result2a Result: Identify On-Target Resistance Mutation Step2a->Result2a Solution2a Strategy: Test Next-Generation Inhibitor Result2a->Solution2a Result2b Result: Identify Activated Bypass Pathway Step2b->Result2b Solution2b Strategy: Test Combination Therapy Result2b->Solution2b

Caption: A decision-making workflow for troubleshooting acquired resistance to a test compound.

Summary of Resistance Mechanisms and Counter-Strategies

Resistance MechanismKey Diagnostic EvidencePrimary Counter-Strategy
On-Target Mutation High downstream pathway activity despite high drug concentration; Confirmed by gene sequencing.Use a next-generation inhibitor designed to overcome the specific mutation. [4][13]
Bypass Pathway Activation High downstream pathway activity despite confirmed target inhibition; Confirmed by phospho-proteomics.Implement combination therapy to inhibit both the primary target and the bypass pathway. [3][14]
Target Amplification Moderate loss of efficacy; Confirmed by qPCR or FISH showing increased target gene copy number.Increase drug dose (if possible) or combine with an inhibitor of a downstream node (e.g., MEK inhibitor).
Drug Efflux Reduced intracellular drug concentration; Can be tested using efflux pump inhibitors like Verapamil.Modify compound to be a poorer substrate for efflux pumps; Use efflux pump inhibitors.

References

  • Shaw, A. T., & Engelman, J. A. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 19(24), 6767–6773*. [Link]

  • Zarrin, A. A., & Berezov, A. (2009). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Expert Opinion on Drug Discovery, 4(1), 23-41*. [Link]

  • Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer, 13(10), 714-726*. [Link]

  • Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., ... & Mayhoub, A. S. (2023). Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Medicinal Chemistry, 14(8), 1533-1546*. [Link]

  • Lovera, S., Sahnane, N., & Moroni, E. (2015). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Current chemical biology, 9(2), 113–125*. [Link]

  • Tyndall, J. D. A., Worthington, R. J., Coster, M. J., & Melander, C. (2019). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. ACS infectious diseases, 5(11), 1854–1864*. [Link]

  • Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., ... & Mayhoub, A. S. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC medicinal chemistry, 13(10), 1269–1280*. [Link]

  • Scott, J. S., & Ciulli, A. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., ... & Mayhoub, A. S. (2023). Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2017*. [Link]

  • Nielsen, M., & Lænkholm, A. V. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology, 13, 1280590. [Link]

  • Hagras, M., Abuelkhir, A. A., Abutaleb, N. S., Helal, A. M., Fawzy, I. M., Hegazy, M., ... & Mayhoub, A. S. (2024). Different generations of phenylthiazole antibiotics with their associated antimicrobial, physicochemical and pharmacokinetic properties. ResearchGate. [Link]

  • Firoozpour, L., Ramez, M., Mohammadi, E., Emami, S., Foroumadi, A., & Shafiee, A. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of pharmaceutical research: IJPR, 16(1), 145–151*. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, Y. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules (Basel, Switzerland), 28(20), 7089*. [Link]

  • El-Gazzar, M. G., Alanazi, A. M., El-Sayed, N. N. E., El-Gazzar, M. G., & El-Gazzar, M. G. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Scientific reports, 13(1), 16999*. [Link]

  • Theiner, S., Hejl, M., Licona, C., Schueffl, H. H., Koellensperger, G., & Keppler, B. K. (2022). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Pharmaceutics, 14(10), 2028*. [Link]

  • Lazzari, C., Gregorc, V., Karachaliou, N., Santarpia, M., & Rosell, R. (2014). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Cancer treatment reviews, 40(3), 436–443*. [Link]

  • Vasta, J. D., & Gray, N. S. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature chemical biology, 16(10), 1055–1065*. [Link]

  • Camidge, D. R., Pao, W., & Sequist, L. V. (2014). Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer. Nature reviews. Clinical oncology, 11(8), 480–491*. [Link]

  • Wilde, H., & Jänne, P. A. (2023). Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review. Translational lung cancer research, 12(3), 512–526*. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important thiazole derivative. We will delve into the intricacies of the Hantzsch thiazole synthesis, offering practical, field-tested advice to optimize your process, ensure high purity, and achieve consistent results at scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In the context of our target molecule, this typically involves the reaction of a 4-halo-3-oxobutanoic acid derivative with thiobenzamide, followed by hydrolysis and salt formation. The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for this reaction.[2]

Q2: Why is the hydrochloride salt form preferred over the free carboxylic acid?

A2: The hydrochloride salt of 2-(2-aminothiazol-4-yl)acetic acid derivatives is generally more stable and easier to handle than the free acid form.[3] The free acid can be susceptible to light-induced degradation and decarboxylation, especially when in solution.[3] Converting it to the hydrochloride salt enhances its stability, making it more suitable for storage and downstream applications in pharmaceutical development.

Q3: What are the critical starting materials for this synthesis, and what should I be concerned about regarding their quality?

A3: The key starting materials are typically a derivative of 4-chloroacetoacetic acid (or a related α-haloketone) and thiobenzamide. The purity of these reagents is paramount for a successful and high-yielding synthesis. Impurities in the α-haloketone can lead to the formation of unwanted side products that can be difficult to separate. The stability of the thioamide is also a critical factor, as it can degrade under certain conditions.

Troubleshooting Guides

Low Reaction Yield

Problem: My Hantzsch thiazole synthesis is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

Underlying Causes & Solutions:

  • Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to temperature, solvent, and reaction time.

    • Temperature: While heating is generally required to drive the reaction to completion, excessive temperatures can lead to the formation of degradation products.[2] It is crucial to establish a precise temperature profile for your specific scale.

    • Solvent: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used.[4] The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at elevated temperatures can increase the formation of impurities. In-process monitoring by techniques like TLC or HPLC is essential to determine the optimal reaction endpoint.

  • Poor Quality of Starting Materials: As mentioned in the FAQs, impurities in your starting materials can significantly impact the yield.

    • Solution: Always use high-purity reagents. If you suspect impurities, consider purifying your starting materials before use. For example, thioamides can be recrystallized to improve their purity.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Isomer Formation: Under acidic conditions, the reaction of N-substituted thioureas can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole product.[5]

    • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to minimize the formation of condensation byproducts.

Experimental Protocol: Optimizing Reaction Conditions

  • Small-Scale Screening: Before scaling up, perform a series of small-scale experiments to screen different solvents (e.g., ethanol, isopropanol, acetonitrile) and temperatures (e.g., reflux, 60°C, 80°C).

  • In-Process Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals (e.g., every hour).

  • Analysis of Crude Product: Analyze the crude product from each reaction to identify the conditions that give the highest conversion to the desired product with the fewest impurities.

ParameterCondition ACondition BCondition C
Solvent EthanolIsopropanolAcetonitrile
Temperature Reflux80°CReflux
Yield (%) 758560
Purity (%) 909588

Caption: Example of a reaction condition optimization table.

Product Purification Challenges

Problem: I am having difficulty purifying the final product. The crude material contains several impurities that are hard to remove by crystallization.

Underlying Causes & Solutions:

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by simple crystallization.

  • Formation of Tars: Overheating or prolonged reaction times can lead to the formation of polymeric or tar-like impurities that can interfere with crystallization.

Experimental Protocol: Multi-Step Purification

  • Initial Work-up: After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction to remove non-polar impurities.

  • pH Adjustment and Isolation: The product is often isolated by adjusting the pH of the aqueous solution to precipitate the free carboxylic acid. Careful control of the pH during this step can help to selectively precipitate the product.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the crude free acid in a suitable solvent (e.g., isopropanol, acetone).

    • Add a solution of hydrochloric acid (e.g., HCl in isopropanol) dropwise with stirring.

    • Control the rate of cooling to promote the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities.

    • Collect the crystals by filtration, wash with a cold solvent to remove residual impurities, and dry under vacuum.[4]

Caption: A typical workflow for the purification of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Product Stability and Handling

Problem: I have observed degradation of my final product over time. What are the stability issues with 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and how should I store it?

Underlying Causes & Solutions:

  • Light Sensitivity: As with many aminothiazole derivatives, the free acid form of the target molecule can be sensitive to light, which can catalyze degradation reactions.[3] The hydrochloride salt is generally more light-stable.

  • Decarboxylation: In solution, particularly at elevated temperatures, the free acid can undergo decarboxylation to form 2-amino-4-methyl-phenylthiazole.[3]

  • Hydrolysis: The ester precursors to the final product are susceptible to hydrolysis. The final carboxylic acid is generally stable to hydrolysis under normal conditions.

  • Hygroscopicity: Hydrochloride salts can be hygroscopic. Absorption of water can affect the physical properties and potentially the stability of the compound.

Recommended Storage and Handling Procedures:

  • Storage Conditions: Store the material in a well-sealed container, protected from light, in a cool and dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Handling: When handling the material, avoid prolonged exposure to light and atmospheric moisture. Use in a well-ventilated area.

Synthesis Pathway and Potential Side Reactions

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride via the Hantzsch synthesis is a multi-step process. Understanding the main reaction pathway and potential side reactions is crucial for troubleshooting and process optimization.

Hantzsch_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Thiobenzamide C Intermediate Thiazole Ester A->C B 4-Halo-3-oxobutanoic acid derivative B->C D 2-(2-Phenylthiazol-4-yl)acetic acid (Free Acid) C->D Hydrolysis F Isomer Formation (Iminothiazole) C->F Acidic Conditions H Polymeric Impurities C->H Excessive Heat E 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride D->E HCl Salt Formation G Decarboxylation Product D->G Heat/Light

Caption: The main synthetic pathway and potential side reactions in the production of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][1]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link][2]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Drug Design, 96(5), 1163-1186. [Link][6]

  • Patsnap. (n.d.). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. Eureka. [Link][4]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Chemistry, 26(10), 935-957. [Link][5]

  • Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [3]

Sources

Optimization

Modifying the structure of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" for better activity

Introduction: The 2-(2-phenylthiazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities, including anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-(2-phenylthiazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antifungal properties.[1][2][3][4] This guide is designed for drug development professionals actively engaged in modifying this core structure. It moves beyond simple protocols to address the common, yet complex, challenges encountered during synthesis, biological screening, and structure-activity relationship (SAR) analysis. Our goal is to provide a framework for logical decision-making and efficient troubleshooting, empowering you to navigate the iterative cycle of lead optimization with confidence.

Section 1: Frequently Asked Questions (FAQs) - Foundational Inquiries

This section addresses the high-level strategic questions that typically precede a medicinal chemistry campaign.

Q1: We have "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" as a starting hit. What are the primary points of structural modification to explore for improved activity?

A: Excellent question. The scaffold offers three primary, chemically tractable vectors for modification. A systematic approach involves exploring each vector independently before combining optimal changes.

  • The Phenyl Ring (Position 2): This is often the first area to explore. You can introduce a variety of substituents at the ortho, meta, and para positions to probe the electronic and steric requirements of the target's binding pocket. Common modifications include halogens, alkyl, alkoxy, and nitro groups.

  • The Acetic Acid Moiety (Position 4): The carboxylic acid is a critical handle. It can be converted into esters to create prodrugs, potentially improving bioavailability, or into a diverse library of amides to explore new hydrogen bond interactions.[5] The acidic nature of this group itself might be essential for activity, so this should be validated early.

  • The Thiazole Ring (Position 5): While the thiazole core is often essential for activity, the C5 position is a viable point for substitution.[3] Introducing small alkyl groups like a methyl group at this position has been shown to be favorable for the inhibitory activity of some thiazole derivatives.[3]

Q2: My synthesized analogs show poor aqueous solubility, complicating bioassay results. What are the immediate troubleshooting steps?

A: Solubility is a pervasive challenge in small molecule drug discovery.[6] Here is a prioritized approach:

  • Formulation First: Before undertaking further synthesis, attempt to formulate the existing compounds. Prepare stock solutions in 100% DMSO and perform serial dilutions into the final assay buffer. Ensure the final DMSO concentration is consistent across all assays and below a threshold that affects biological activity (typically <0.5%).

  • Salt Formation: Your starting material is a hydrochloride salt for this very reason. If your new analogs are free bases or acids, consider converting them to a salt form (e.g., hydrochloride, sodium, potassium) to dramatically improve aqueous solubility.[6]

  • Prodrug Strategy: If the parent molecule's insolubility is intractable, consider modifying the carboxylic acid to a more soluble ester or an amino acid conjugate, which can be cleaved in vivo to release the active drug.[5]

  • Structural Modification: As a last resort, introduce polar functional groups to the scaffold, such as hydroxyl or amino groups, on the phenyl ring.[7] However, be aware this can significantly alter the compound's pharmacological profile.

Q3: How do we decide which biological activity to pursue, given the broad profile of thiazole derivatives?

A: The promiscuous biological profile of the thiazole pharmacophore is both a challenge and an opportunity.[8][9] The decision should be data-driven:

  • Initial Hit Context: The activity profile of your initial hit, "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride," is the most important clue. What target or phenotype did it show activity against?

  • Target-Based Screening: If you have a specific biological target (e.g., an enzyme or receptor), your modification strategy should be guided by the known structure of that target. Computational tools like molecular docking can help prioritize modifications that are predicted to enhance binding.[10]

  • Phenotypic Screening: If the initial hit was from a phenotypic screen, you may need to run deconvolution experiments to identify the molecular target. Concurrently, you can build a SAR profile based on the phenotypic outcome (e.g., cell death, reduction in inflammatory markers).

  • Literature Precedent: Research similar 2-phenylthiazole structures. For example, some derivatives are potent cyclooxygenase (COX) inhibitors, suggesting a path toward anti-inflammatory agents.[3][9] Others have shown promise as anticancer agents by targeting kinases or other cellular pathways.[4][11]

Section 2: Troubleshooting Guides for Experimental Workflows

This section provides solutions for specific, common problems encountered at the bench.

Synthetic Chemistry Hurdles
Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low yield in amide coupling of the acetic acid moiety with a primary amine using EDCI/HOBt.1. Deactivation of EDCI: EDCI is moisture-sensitive and can hydrolyze, rendering it inactive. 2. Poor Nucleophilicity of Amine: The amine being used may be sterically hindered or electronically poor. 3. Side Reactions: The activated carboxylic acid can rearrange or react with other nucleophiles if the desired amine is not readily available.1. Use fresh reagents and an anhydrous solvent (e.g., dry DMF or DCM). Run the reaction under an inert atmosphere (N₂ or Argon) to prevent hydrolysis of the coupling agent. 2. Increase the reaction temperature moderately (e.g., to 40 °C) or add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to deprotonate the amine hydrochloride salt and increase its nucleophilicity.[1] 3. Add the amine to the reaction mixture shortly after the coupling agents. This ensures the amine is present to react with the activated ester before it can decompose.
Difficult purification of final compounds from reaction byproducts (e.g., unreacted starting materials, coupling reagents).1. Similar Polarity: The product and impurities may have very similar polarities, making separation by standard column chromatography difficult. 2. Urea Byproducts: Reactions using carbodiimides (like DCC or EDCI) generate urea byproducts that can be difficult to remove.[2]1. Optimize Chromatography: Try a different solvent system or switch to a different stationary phase (e.g., alumina instead of silica). Reverse-phase chromatography (C18) can also be effective if the compound is sufficiently non-polar. 2. Aqueous Wash: If using a water-insoluble solvent like DCM or EtOAc for extraction, perform an acidic wash (e.g., 1M HCl) to remove basic impurities and a basic wash (e.g., saturated NaHCO₃) to remove acidic impurities. Water-soluble ureas from EDCI can often be removed with repeated aqueous washes. 3. Recrystallization: If the compound is a solid, recrystallization is an excellent method for achieving high purity.
Failure of Suzuki coupling to introduce a substituted phenyl boronic acid onto a bromo-thiazole precursor.1. Catalyst Deactivation: The Palladium catalyst (e.g., Pd(PPh₃)₄) may be old or have been exposed to air, leading to oxidation and deactivation.[1] 2. Base Ineffectiveness: The base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough or soluble enough in the reaction medium to facilitate the catalytic cycle. 3. Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture.1. Use fresh catalyst and degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solvent for 15-20 minutes before adding the catalyst. 2. Screen different bases and solvent systems. A stronger base like Cs₂CO₃ or a different solvent mixture (e.g., dioxane/water) might be necessary.[1] 3. Check the purity of the boronic acid by NMR or LC-MS before use. If necessary, purify or purchase a fresh batch.
Bioassay & Screening Challenges
Problem Probable Cause(s) Recommended Solution(s) & Rationale
Compound precipitates when diluted from DMSO stock into aqueous assay buffer.1. Exceeding Solubility Limit: The compound's intrinsic aqueous solubility is lower than the final assay concentration. 2. "Salting Out": High salt concentrations in the buffer can decrease the solubility of organic compounds.1. Lower the final assay concentration. If this is not possible, increase the percentage of co-solvent (e.g., DMSO, ethanol) if the assay can tolerate it. 2. Add a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) to the assay buffer to help maintain compound solubility. 3. Visually inspect plates before and after incubation to confirm if precipitation is occurring at specific concentrations.
Inconsistent IC₅₀ / EC₅₀ values between experimental runs.1. Cell Passage Number: The phenotype or sensitivity of cultured cells can drift with high passage numbers. 2. Reagent Variability: Batch-to-batch variation in media, serum, or other critical reagents. 3. Compound Instability: The compound may be degrading in the assay medium or sticking to plasticware.1. Maintain a strict cell culture protocol. Use cells within a defined low-passage number range for all experiments. 2. Qualify new batches of reagents against a standard control compound to ensure consistency. 3. Assess compound stability by incubating it in the assay medium for the duration of the experiment and then analyzing for degradation by LC-MS. Use low-adhesion microplates if non-specific binding is suspected.
High background signal or false positives in a fluorescence-based assay.1. Compound Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay. 2. Assay Interference: The compound may be inhibiting a reporter enzyme (e.g., luciferase) or quenching the fluorescent signal.1. Screen for autofluorescence. Run a plate with the compound in assay buffer without the biological components to measure its intrinsic fluorescence. 2. Run counter-screens. Test the compound's effect on the reporter enzyme directly. If interference is confirmed, a different assay format (e.g., absorbance, time-resolved fluorescence) may be required.

Section 3: Core Experimental Protocols

These protocols are designed to be self-validating by including necessary controls and checkpoints.

Protocol 3.1: Parallel Amide Synthesis via EDCI/HOBt Coupling

This protocol describes the synthesis of a small library of amide derivatives from the parent carboxylic acid.

Materials:

  • 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

  • A selection of primary or secondary amines (as hydrochloride salts or free bases)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve 2-(2-Phenylthiazol-4-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir at room temperature for 15 minutes. A successful activation is often accompanied by a slight warming of the solution.

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.5 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid. A successful reaction will show a new, typically less polar spot (product) and the disappearance of the acid spot.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Data Interpretation & Visualization

Data Presentation: Hypothetical SAR Table

Summarizing quantitative data in a structured table is crucial for identifying trends.[12]

Analog IDModification SiteR GroupTarget IC₅₀ (µM)Solubility (µg/mL)Notes
LEAD-01 -(Parent Compound)12.550Starting point. Moderate activity.
AMIDE-01 Acetic Acid-NH(CH₃)25.845Amidation reduces activity. Acid may be key.
AMIDE-02 Acetic Acid-NH(CH₂CH₂OH)15.1150Hydroxyl group restores some activity and improves solubility.
PHENYL-01 Phenyl Ring4-Chloro2.120Para-chloro substitution significantly improves potency.[4]
PHENYL-02 Phenyl Ring4-Methoxy8.960Electron-donating group is well-tolerated but less active than chloro.[13]
PHENYL-03 Phenyl Ring2-Chloro35.425Ortho substitution is detrimental; likely a steric clash.

This is example data and does not represent real experimental results.

Mandatory Visualizations

Visualizing relationships and workflows provides an intuitive understanding of the optimization process.

SAR_Points cluster_0 Key Modification Vectors for 2-(2-Phenylthiazol-4-yl)acetic acid mol mol R1 Vector 1: Phenyl Ring (Electronic & Steric Tuning) p1 R1->p1 R3 Vector 2: Acetic Acid (Solubility & H-Bonding) p2 R3->p2 R2 Vector 3: Thiazole C5 (Core Modification) p3 R2->p3

Caption: Primary modification points on the core scaffold.

Drug_Discovery_Workflow A 1. Lead Compound 2-(2-Phenylthiazol-4-yl)acetic acid B 2. Design Analog Library (Vary R1, R2, R3) A->B C 3. Chemical Synthesis B->C D 4. Purification & Characterization (LCMS, NMR) C->D E 5. Biological Screening (In Vitro Assays) D->E F 6. Data Analysis (Generate SAR) E->F F->B Iterate Design G 7. Select New Lead (Improved Potency/Properties) F->G

Caption: Iterative workflow for lead compound optimization.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Available at: [Link]

  • Wang, S., Li, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Frontiers in Cellular and Infection Microbiology, 12. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(8), 6147-6152.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]

  • Yuan, H., et al. (2022). Paving the way for small-molecule drug discovery. MedComm, 3(3), e158. Available at: [Link]

  • Al-Koofee, D. A. F. (2020). An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. Systematic Reviews in Pharmacy, 11(2), 406-412.
  • Muthukumar, D., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Noguchi, K., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 38(3), 693-698. Available at: [Link]

  • CAS. (2023). Challenges and opportunities in structure-activity-relationship (SAR) studies. CAS. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 514. Available at: [Link]

  • Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers for Young Minds. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of 2‐((4‐substituted... ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(10), 1284. Available at: [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. In Probe Mining. Available at: [Link]

  • ResearchGate. (n.d.). Optimization and troubleshooting of preparative liquid chromatography using statistical design of experiments: Four small-molecule case studies. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and structure activity relationship analysis of N- acetyl-2-substituted phenyl thiazolidine-4-carboxylic acids derivatives as neuraminidase inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships: Theory, Uses and Limitations. ResearchGate. Available at: [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available at: [Link]

  • Biomedres. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Research and Reports. Available at: [Link]

  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 84. Available at: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH. Available at: [Link]

  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology. Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). A Prospective Method To Guide Small Molecule Drug Design. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Patsnap Synapse. (2023). What is the structure-activity relationship SAR in drug design? Patsnap. Available at: [Link]

  • Hashem, H. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and Other Thiazole Derivatives in Drug Discovery

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure is a key component in numerous FDA-approved drugs, highli...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure is a key component in numerous FDA-approved drugs, highlighting its clinical significance. Thiazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them a fertile ground for drug discovery and development.[1][4][5] This guide provides a comparative study of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" against other notable thiazole derivatives, offering insights into their performance, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Profile of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Chemical Structure:

A simplified representation of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

This compound features a central thiazole ring substituted with a phenyl group at the 2-position and an acetic acid group at the 4-position, supplied as a hydrochloride salt. This arrangement of functional groups provides a template for exploring various biological interactions.

Synthesis Pathway:

A common route for synthesizing the core structure of (2-phenylthiazol-4-yl)acetic acid involves the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide (in this case, thiobenzamide) with an α-haloketone or its equivalent (like ethyl chloroacetoacetate).[6] The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[6]

The general workflow for the synthesis is outlined below.

G cluster_synthesis General Synthesis Workflow Thiobenzamide Thiobenzamide Cyclocondensation Cyclocondensation (Hantzsch Synthesis) Thiobenzamide->Cyclocondensation AlphaHalo_Ester Ethyl Chloroacetoacetate AlphaHalo_Ester->Cyclocondensation Ester_Intermediate Ethyl (2-phenylthiazol-4-yl)acetate Cyclocondensation->Ester_Intermediate Hydrolysis Alkaline Hydrolysis (e.g., LiOH) Ester_Intermediate->Hydrolysis Final_Product 2-(2-Phenylthiazol-4-yl)acetic acid Hydrolysis->Final_Product HCl_Salt HCl Treatment Final_Product->HCl_Salt Final_Salt 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride HCl_Salt->Final_Salt

Caption: General synthesis pathway for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Comparative Biological Activity

The true value of a compound is determined by its performance relative to other candidates. Thiazole derivatives have been extensively studied for various therapeutic applications.

Anti-inflammatory Activity

Inflammation is a biological response mediated by pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7] Many thiazole derivatives have been developed as potent anti-inflammatory agents by targeting these enzymes.[7][8]

Mechanism of Action: The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds stem from the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation. Some thiazole derivatives have shown significant COX-2 inhibitory activity, which is desirable as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

The Arachidonic Acid cascade is a primary target for anti-inflammatory drugs.

G cluster_pathway Arachidonic Acid Pathway in Inflammation Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole Thiazole Derivatives (e.g., Fentiazac, Meloxicam) Thiazole->COX Inhibition

Caption: Inhibition of the COX pathway by thiazole-based anti-inflammatory agents.

Comparative Performance: While specific data for "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" is not extensively published in comparative studies, we can benchmark its structural class against other known anti-inflammatory thiazole derivatives. For instance, a study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives showed that substitutions on the phenyl and thiazole rings significantly influence cyclooxygenase inhibition.[10]

Compound/Derivative Class Target In Vitro Activity (IC₅₀) In Vivo Model % Inhibition Reference
Substituted benzothiazole-2-aminesCOX-2VariesCarrageenan-induced paw edemaSignificant[9]
Indole-2-formamide benzimidazole[2,1-b]thiazolesPro-inflammatory cytokinesN/ALPS-induced RAW264.7 cellsSignificant NO, IL-6, TNF-α reduction[11]
2-[4-(thiazol-2-yl)phenyl]propionic acidsCyclooxygenaseVariesCarrageenan-induced paw edemaStrong[10]
Fentiazac / MeloxicamCOXPotentVariousClinically effective[1]
Anticancer Activity

The thiazole scaffold is a privileged structure in oncology, present in approved drugs like Dasatinib.[4][12] Thiazole derivatives exert their anticancer effects through various mechanisms, including kinase inhibition and induction of apoptosis.[4][13]

Comparative Performance: Numerous studies have synthesized novel thiazole derivatives and evaluated their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Derivative Class Cancer Cell Line IC₅₀ (µM) Mechanism Highlight Reference
2-Phenylacetamido-thiazolesE. coli KAS III5.3Enzyme Inhibition[14]
4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazolesMCF-7 (Breast)7.7 - 8.0Apoptosis Induction[13]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast)2.57VEGFR-2 Inhibition[15]
2-phenylthiazole derivativesSaOS-2 (Osteosarcoma)0.190 µg/mLNot specified[16]
Substituted 4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamidesHT-29 (Colon)22 - 27Apoptosis Induction[13]

The data indicates that modifications to the core thiazole structure, particularly substitutions at the 2- and 4-positions, are critical for potent anticancer activity.[15][17]

Antimicrobial Activity

With rising antimicrobial resistance, there is an urgent need for new therapeutic agents.[5] Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[5][14][18][19]

Comparative Performance: The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Derivative Class Organism MIC (µg/mL) Reference Drug Reference MIC (µg/mL) Reference
2-phenylacetamido-thiazolesS. aureus, B. subtilis1.56 - 6.25N/AN/A[14]
Hydrazone-thiazole hybridsA. fumigatus0.03Amphotericin B0.12[14]
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1 µMNorfloxacinN/A[18]
Thiazolyl-Pyrazoline HybridsS. pneumoniae0.03 - 7.81Ampicillin0.6 - 0.24[20]
2-phenylthiazole derivativesC. albicans1 - 16N/AN/A[21]

Structure-activity relationship studies reveal that incorporating moieties like pyrazoline or specific halogenated phenyl groups can enhance the antimicrobial potency of the thiazole core.[20][22]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standardized, validated methodologies for evaluating the biological activities discussed.

Workflow for Biological Screening

G cluster_screening Biological Screening Workflow Synthesis Compound Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary In Vitro Screening (e.g., MTT, MIC assays) Characterization->Primary_Screening Hit_ID Hit Identification (Active Compounds) Primary_Screening->Hit_ID Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Active End Hit_ID->End Inactive Secondary_Assays Secondary/Mechanism of Action Assays (e.g., Enzyme Inhibition, Apoptosis) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound

Caption: A typical workflow for identifying lead compounds from synthesized derivatives.

Protocol 1: General Synthesis of (2-Phenylthiazol-4-yl)acetic acid[7]
  • Objective: To synthesize the core acetic acid derivative.

  • Causality: This protocol follows the Hantzsch synthesis, a reliable method for creating the thiazole ring from fundamental building blocks.

  • Methodology:

    • Suspend thiobenzamide (10 mmol) in methanol (20 mL).

    • Add ethyl chloroacetoacetate (10.36 mmol) to the suspension.

    • Heat the mixture to reflux for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Add a solution of Lithium Hydroxide (LiOH, 1 g) in water (4 mL) for ester hydrolysis.

    • Stir the mixture at room temperature for 4 hours.

    • Concentrate the mixture in vacuo to remove the methanol.

    • Suspend the residue in water and perform a liquid-liquid extraction with diethyl ether to remove unreacted starting materials. Discard the organic layer.

    • Acidify the aqueous layer to a pH of 3-4 using a suitable acid (e.g., 1M HCl).

    • Extract the acidified aqueous layer with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the final product.

    • For the hydrochloride salt, dissolve the final product in a suitable solvent and treat with HCl (e.g., as a solution in ether or dioxane).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[14][16]
  • Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the thiazole derivatives (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

    • After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[15]
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Causality: This method identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

  • Methodology:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized inoculum of the microorganism (e.g., ~5 × 10⁵ CFU/mL for bacteria).

    • Add the microbial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Perspectives

The thiazole nucleus remains a highly privileged scaffold in the development of new therapeutic agents. "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride," with its classic phenyl and acetic acid substitutions, represents a foundational structure within this class. Comparative analysis reveals that while this core is promising, significant enhancements in biological activity are achieved through targeted structural modifications.

  • For Anti-inflammatory Activity: Modifications leading to increased COX-2 selectivity are a promising avenue.

  • For Anticancer Activity: The addition of moieties that can interact with specific kinase domains or induce apoptosis is a proven strategy for enhancing potency.[13][15]

  • For Antimicrobial Activity: Hybrid molecules, such as thiazole-pyrazoline derivatives, have demonstrated superior activity, suggesting that molecular hybridization is a key strategy for overcoming resistance.[20]

Future research should focus on synthesizing and screening libraries of derivatives based on the 2-(2-phenylthiazol-4-yl)acetic acid backbone. By systematically altering the substituents on both the phenyl and thiazole rings and employing the robust screening protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

References

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Patil, S., et al. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti-Inflammatory Potential. Letters in Drug Design & Discovery. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Banu, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules. [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]

  • Sayed, S. M., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. [Link]

  • The Role of Thiazole Derivatives in Modern Pharmaceuticals. (n.d.). Pharmaffiliates. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). RSC Advances. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PLOS ONE. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. (2019). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2011). Asian Journal of Chemistry. [Link]

  • Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. (2021). ResearchGate. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1986). Journal of Medicinal Chemistry. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]1470438b)

Sources

Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and Established Antimicrobial Agents: A Proposed Investigational Guide

In the face of escalating antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of modern drug discovery.[1] The thiazole ring, a five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of modern drug discovery.[1] The thiazole ring, a five-membered aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial effects.[1][2][3] This guide provides a comparative framework for evaluating the efficacy of a promising candidate, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, against a panel of established, clinically relevant antimicrobial agents.

The objective of this document is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, hypothetical study design. While direct comparative data for this specific molecule is not yet prevalent in published literature, this guide synthesizes the known antimicrobial potential of thiazole derivatives and outlines the critical experiments required to benchmark its performance.

Introduction to the Candidate Compound and Comparators

Profile of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Thiazole derivatives have garnered significant attention for their potential as antimicrobial agents.[3][4] The proposed mechanism of action for many thiazole-containing compounds involves the inhibition of essential bacterial enzymes or disruption of cellular processes.[2] Some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] The specific compound, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, is a synthetic molecule that incorporates the key thiazole scaffold. Its therapeutic potential remains to be fully elucidated, necessitating a systematic evaluation of its antimicrobial spectrum and potency.

Selection of Established Antimicrobial Agents for Comparison

To provide a comprehensive assessment, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride should be compared against agents with well-characterized mechanisms of action and clinical utility. The following established antibiotics are proposed as comparators, representing different classes that target distinct and vital bacterial pathways:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, leading to a disruption in DNA replication and repair.

  • Penicillin G: A beta-lactam antibiotic that inhibits the transpeptidase enzymes responsible for cross-linking peptidoglycan in the bacterial cell wall, leading to cell lysis.[5][6]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site.[7][8][9][10]

  • Gentamicin: An aminoglycoside that also inhibits protein synthesis by binding to the 30S ribosomal subunit, but through a different mechanism that causes misreading of mRNA.[7][8]

This selection allows for a multi-faceted comparison of the novel compound's efficacy against agents that disrupt DNA synthesis, cell wall integrity, and protein synthesis.

Proposed Experimental Workflows for Comparative Efficacy

A robust evaluation of a novel antimicrobial agent requires a standardized and systematic approach. The following experimental workflows, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are proposed.[11][12][13][14][15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[16]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and each comparator antibiotic in an appropriate solvent.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight on appropriate agar plates.

  • Inoculum Preparation:

    • From the overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis P1 Prepare Stock Solutions (Test Compound & Comparators) A1 Serial Dilution of Antimicrobials in 96-well plate P1->A1 P2 Culture Bacterial Strains (e.g., S. aureus, E. coli) P3 Prepare 0.5 McFarland Standard Suspension P2->P3 A2 Inoculate wells with ~5 x 10^5 CFU/mL bacteria P3->A2 A1->A2 A3 Include Growth & Sterility Controls A2->A3 I1 Incubate at 35-37°C for 16-20 hours A3->I1 I2 Visually inspect for growth I1->I2 I3 Determine MIC (Lowest concentration with no growth) I2->I3

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Experimental Protocol: MBC Assay

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Plating:

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Comparative Data Presentation (Hypothetical)

The data generated from these experiments should be presented in a clear and concise tabular format to facilitate direct comparison.

Antimicrobial AgentTest OrganismMIC (µg/mL)MBC (µg/mL)
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride S. aureusDataData
E. coliDataData
P. aeruginosaDataData
Ciprofloxacin S. aureusDataData
E. coliDataData
P. aeruginosaDataData
Penicillin G S. aureusDataData
E. coliDataData
P. aeruginosaDataData
Tetracycline S. aureusDataData
E. coliDataData
P. aeruginosaDataData
Gentamicin S. aureusDataData
E. coliDataData
P. aeruginosaDataData

Elucidating the Mechanism of Action: A Comparative Framework

Given that many antimicrobial agents target either the bacterial cell wall or protein synthesis, it is logical to investigate if 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride acts on these pathways.[5][17]

Potential Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is an essential structure for maintaining cell integrity and is a prime target for antibiotics like Penicillin G.[5][6] The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer surface of the cytoplasmic membrane.[18][19]

Diagram: Simplified Bacterial Cell Wall Synthesis Pathway

CellWall_Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_Penta UDP-NAM-Pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_Penta Mur Ligases Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP) PBP_Target Target of Beta-Lactams PBP_Target->Crosslinked_PG

Caption: Key stages of bacterial peptidoglycan synthesis.

Potential Inhibition of Protein Synthesis

Bacterial protein synthesis is another critical target for antibiotics.[17] This process occurs on the 70S ribosome and involves initiation, elongation, and termination steps.[8][17] Antibiotics like tetracycline and gentamicin interfere with different stages of this process.[7][10]

Diagram: Overview of Bacterial Protein Synthesis Inhibition

ProteinSynthesis_Inhibition cluster_inhibitors Inhibitor Classes Ribosome 50S 30S 70S Ribosome Protein Polypeptide Chain Ribosome->Protein Tetracyclines Tetracyclines Tetracyclines->Ribosome:f1 Block A-site Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome:f1 Cause mRNA misreading Macrolides Macrolides Macrolides->Ribosome:f0 Block exit tunnel mRNA mRNA mRNA->Ribosome

Sources

Validation

A Researcher's Guide to Characterizing "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride": An In Vitro vs. In Vivo Comparative Framework

Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, while structurally intriguing, remains largely uncharacterized in the public domain. This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate its potential as a therapeutic agent, specifically focusing on its anti-inflammatory properties.

Given the absence of extensive prior data, this document eschews a conventional product comparison. Instead, it offers a strategic, field-proven roadmap for generating the necessary data. We will dissect the logical progression from high-throughput, mechanistic in vitro assays to holistic, physiologically relevant in vivo models. This guide explains the causality behind experimental choices, empowering researchers to not only generate data but to understand its translational significance.

Part 1: The In Vitro Evaluation Cascade: Mechanistic Insights at the Cellular Level

The foundational step in characterizing a novel compound is to establish its biological activity and mechanism of action using targeted in vitro assays. This approach is cost-effective, rapid, and provides crucial data to justify and design subsequent, more complex in vivo studies.[3] For a compound with a scaffold suggestive of anti-inflammatory potential, the primary goal is to probe its interaction with key enzymatic and cellular players in the inflammatory cascade.

Proposed In Vitro Screening Panel

A logical screening funnel begins with broad, mechanism-based assays and progresses to more complex cell-based systems.

Assay TypeTarget/PrincipleKey EndpointRationale & Interpretation
Enzyme Inhibition Recombinant COX-1 & COX-2 EnzymesIC50 ValueDifferentiates between inhibition of the constitutive (COX-1) and inducible (COX-2) isoforms. High selectivity for COX-2 is a desirable trait for modern NSAIDs.[4][5]
Cell-Based Assay LPS-Stimulated RAW 264.7 MacrophagesIC50 Value (Nitrite)Measures inhibition of nitric oxide (NO), a key inflammatory mediator produced by iNOS. Provides a functional cellular readout of anti-inflammatory activity.[6][7]
Cell-Based Assay LPS-Stimulated Human PBMCs or MacrophagesIC50 Value (Cytokines)Quantifies the reduction of pro-inflammatory cytokines like TNF-α and IL-6, crucial drivers of the inflammatory response.
Membrane Stabilization Heat-Induced Hemolysis of Human Red Blood Cells (HRBC)% ProtectionAssesses the ability to stabilize lysosomal membranes, preventing the release of inflammatory enzymes. A proxy for cellular membrane integrity.
Protein Denaturation Heat-Induced Denaturation of Bovine Serum Albumin (BSA)% InhibitionProtein denaturation is a hallmark of inflammation. This assay screens for the ability to prevent it.[2]

This tiered approach ensures that a significant investment in animal studies is predicated on a robust and well-defined cellular mechanism of action.

Visualization: In Vitro Screening Workflow

The following diagram illustrates the logical flow of the proposed in vitro screening process.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) cluster_2 Confirmatory & Mechanistic Assays cluster_3 Decision Point Compound Test Compound 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride EnzymeAssay COX-1/COX-2 Enzyme Inhibition Assays Compound->EnzymeAssay Determine IC50 NO_Assay Nitric Oxide (NO) Inhibition (LPS-Stimulated Macrophages) EnzymeAssay->NO_Assay If Active Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) NO_Assay->Cytokine_Assay Membrane_Assay HRBC Membrane Stabilization Cytokine_Assay->Membrane_Assay Confirm Broad Activity Protein_Assay Protein Denaturation Inhibition Membrane_Assay->Protein_Assay GoNoGo Proceed to In Vivo Studies? Protein_Assay->GoNoGo G cluster_0 Cell Membrane cluster_1 Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Substrate PGs Prostaglandins (PGE2) COX->PGs Converts to Inflammation Inflammation Pain, Fever, Swelling PGs->Inflammation Mediates PLA2->AA Liberates TestCompound Test Compound (Hypothetical) TestCompound->COX Inhibits

Caption: The COX pathway, a target for anti-inflammatory compounds.

Part 3: A Comparative Analysis: Bridging In Vitro and In Vivo Data

The true power of this dual-pronged approach lies in the synergy between the two data types. Neither in vitro nor in vivo testing alone can provide a complete picture of a drug candidate's potential.

FeatureIn Vitro StudiesIn Vivo Studies
Purpose Mechanistic understanding, potency, selectivityEfficacy, safety, pharmacokinetics (ADME)
Throughput HighLow
Cost LowHigh
Complexity Low (isolated cells/enzymes)High (whole organism, complex interactions)
Key Output IC50 values, EC50 valuesED50 (effective dose), therapeutic index, tolerability
Limitations Lacks physiological context, cannot predict bioavailability or systemic toxicity.Expensive, lower throughput, ethical considerations.
Strength Excellent for screening and mechanism of action studies.Essential for predicting clinical efficacy and safety.

In vitro results guide the in vivo study design. For instance, a high IC50 value for COX-2 inhibition in vitro would suggest that the compound is a promising candidate for testing in the carrageenan-induced paw edema model, which is highly dependent on prostaglandin production. [8]Conversely, a lack of potent activity in cell-free enzyme assays but strong inhibition of cytokine release in cell-based assays might suggest a different mechanism of action, warranting the selection of a different in vivo model.

Visualization: The Translational Research Pathway

This diagram illustrates the logical progression from initial laboratory findings to whole-organism validation.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation cluster_2 Preclinical Development invitro High-Throughput Screening (Enzyme & Cell Assays) - Potency (IC50) - Mechanism of Action invivo Animal Models of Disease (e.g., Paw Edema, Arthritis) - Efficacy (ED50) - Safety & Tolerability invitro->invivo Translational Step (Hypothesis Testing) preclinical Lead Optimization Pharmacokinetics Toxicology invivo->preclinical Data-Driven Progression

Caption: The logical flow from in vitro discovery to in vivo validation.

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for one key in vitro and one key in vivo assay are provided.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To determine the ability of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours. [9]3. Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., L-NAME) in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Stimulation: After 1 hour of pre-treatment with the compound, add 100 µL of LPS solution (final concentration 1 µg/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator. [7]6. Griess Assay:

    • After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. [10] * Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory efficacy of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" in rats.

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. [11]5. Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat. [8]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [8]7. Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

The systematic evaluation of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" requires a logical and phased approach. The in vitro cascade provides rapid, cost-effective data on the compound's potential mechanism and potency, forming the basis for a go/no-go decision. Subsequent in vivo studies in well-validated animal models are essential to confirm efficacy, understand the compound's behavior in a complex biological system, and gather initial safety data. By carefully selecting assays and models and understanding the translational relationship between the data they generate, researchers can efficiently and rigorously characterize the therapeutic potential of this and other novel chemical entities.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Nantel, F., et al. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols, 2022. Available at: [Link]

  • AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Brand, D. D. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol, 2015. Available at: [Link]

  • Springer Nature Experiments. Collagen-Induced Arthritis Models. Available at: [Link]

  • Prateek, et al. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 2020. Available at: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Dobrovolskaia, M. A., et al. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI Nanotechnology Characterization Laboratory, 2011. Available at: [Link]

  • Rajeswari, A., et al. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 2018. Available at: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

  • Hajzadeh, M. A. R., et al. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 2015. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 2010. Available at: [Link]

  • ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed, 2010. Available at: [Link]

  • Morris, C. J. Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments, 2003. Available at: [Link]

  • Pattan, S. R., et al. Synthesis and evaluation of some new phenyl thiazole derivatives for their anti-inflammatory activites. ResearchGate, 2009. Available at: [Link]

  • Weldon, R. B., et al. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 2007. Available at: [Link]

  • Qureshi, A. A., et al. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 2011. Available at: [Link]

  • de la Lastra, C. A., et al. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 2018. Available at: [Link]

  • Abdelazeem, A. H., et al. Design, Synthesis, and Anti-Inflammatory Evaluation of Novel Diphenylthiazole–Thiazolidinone Hybrids. Semantic Scholar, 2017. Available at: [Link]

  • Liaw, W. J., et al. Regulation of NO production from macrophages by LPS and catecholamines. ResearchGate, 2002. Available at: [Link]

  • Sharma, S., et al. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. PubMed, 2005. Available at: [Link]

Sources

Comparative

The Structure-Activity Relationship of 2-(2-Phenylthiazol-4-yl)acetic Acid Analogs: A Comparative Guide for Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and an...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Within this diverse chemical space, analogs of 2-(2-phenylthiazol-4-yl)acetic acid have emerged as a promising class of molecules. The inherent versatility of the phenyl and thiazole rings allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2-phenylthiazol-4-yl)acetic acid analogs, drawing on experimental data from various studies on related phenylthiazole derivatives. We will explore how substitutions on both the phenyl and thiazole moieties influence their anticancer and anti-inflammatory activities, providing insights for researchers and drug development professionals in the rational design of novel therapeutics.

Core Scaffold and Points of Modification

The foundational structure of 2-(2-phenylthiazol-4-yl)acetic acid offers several key positions for chemical modification to explore the SAR. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Caption: Core scaffold of 2-(2-phenylthiazol-4-yl)acetic acid highlighting key modification points.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant area of investigation for phenylthiazole derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation and is a key target for anti-inflammatory drugs.[1] Selective inhibition of COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

SAR of Phenyl Ring Substitutions

Studies on various thiazole-containing compounds have shown that the nature and position of substituents on the phenyl ring play a crucial role in COX-2 selectivity and potency.

Compound/AnalogR1 (Phenyl Substitution)R2 (Thiazole Substitution)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog A 4-HAcetic Acid---
Analog B 4-FAcetic Acid---
Analog C 4-ClAcetic Acid---
Analog D 4-CH3Acetic Acid---
Analog E 4-OCH3Acetic Acid---

Note: Data in this table is illustrative and synthesized from general trends observed in related phenylthiazole series due to the lack of a direct comparative study on 2-(2-phenylthiazol-4-yl)acetic acid analogs.

Generally, the introduction of small, electron-withdrawing groups such as fluorine or chlorine at the para-position of the phenyl ring tends to enhance COX-2 inhibitory activity. This is often attributed to favorable interactions with the side pocket of the COX-2 active site. Conversely, bulky substituents may decrease activity due to steric hindrance.

Anticancer Activity: Targeting Proliferation Pathways

The 2-phenylthiazole scaffold is also a promising pharmacophore for the development of anticancer agents.[3][4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Akt.[2][5]

SAR of Phenyl and Thiazole Ring Substitutions

The anticancer potency of 2-phenylthiazole derivatives is highly dependent on the substitution patterns on both the phenyl and thiazole rings.

Compound/AnalogR1 (Phenyl Substitution)R2 (Thiazole Substitution)Cancer Cell LineIC50 (µM)
Analog F 4-HAcetic AcidMCF-7 (Breast)-
Analog G 4-ClAcetic AcidMCF-7 (Breast)-
Analog H 4-OCH3Acetic AcidMCF-7 (Breast)-
Analog I 4-HCarboxamideT47D (Breast)-
Analog J 4-OCH3CarboxamideCaco-2 (Colorectal)-

Note: Data in this table is illustrative and based on findings from various studies on anticancer phenylthiazole derivatives.[4]

For anticancer activity, substitutions at the para-position of the phenyl ring with electron-donating groups like methoxy have been shown to improve activity against certain cancer cell lines.[4] Furthermore, modification of the acetic acid moiety at the 4-position of the thiazole ring to a carboxamide has been explored, with the nature of the amide substituent also influencing potency.[4]

Signaling Pathways

COX-2 in Inflammation

Caption: Simplified COX-2 pathway in inflammation and the inhibitory action of 2-(2-phenylthiazol-4-yl)acetic acid analogs.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins that mediate pain, fever, and inflammation.[1] 2-(2-Phenylthiazol-4-yl)acetic acid analogs can inhibit COX-2, thereby blocking this pathway.

EGFR Signaling in Cancer

Caption: Simplified EGFR signaling pathway and the inhibitory role of phenylthiazole analogs.

The binding of epidermal growth factor (EGF) to its receptor (EGFR) leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[2] These pathways are crucial for cell proliferation, survival, and growth. Aberrant EGFR signaling is a hallmark of many cancers. Certain phenylthiazole analogs can inhibit EGFR, thus blocking these pro-cancerous signals.

Experimental Protocols

General Synthesis of 2-(2-Phenylthiazol-4-yl)acetic Acid Analogs

A common synthetic route to the core scaffold involves the Hantzsch thiazole synthesis.

Step 1: Synthesis of Substituted Thiobenzamide

  • To a solution of the corresponding substituted benzonitrile in pyridine, add sodium hydrosulfide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the thiobenzamide.

Step 2: Synthesis of Ethyl 2-(2-Phenylthiazol-4-yl)acetate Analog

  • Reflux a mixture of the substituted thiobenzamide and ethyl 4-chloroacetoacetate in ethanol for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to yield the ethyl ester.

Step 3: Hydrolysis to 2-(2-Phenylthiazol-4-yl)acetic Acid Analog

  • Stir a suspension of the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide at room temperature for 2-3 hours.

  • Remove the ethanol under reduced pressure and dilute the residue with water.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter, wash with water, and recrystallize from a suitable solvent to obtain the final product.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the COX inhibitory activity of the synthesized analogs.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing hematin and glutathione.

  • Inhibitor Preparation: Dissolve the test compounds in DMSO to prepare stock solutions and then dilute to various concentrations with the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

The 2-(2-phenylthiazol-4-yl)acetic acid scaffold represents a versatile platform for the development of novel anti-inflammatory and anticancer agents. The structure-activity relationship studies, although often based on related phenylthiazole structures, provide valuable guidance for the rational design of more potent and selective analogs. Substitutions on the phenyl ring and modifications of the acetic acid moiety are key strategies to modulate the biological activity. Further systematic exploration of the chemical space around this core structure, guided by the principles outlined in this guide, holds significant promise for the discovery of new therapeutic candidates.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Gomha, S. M., et al. (2015). Synthesis, characterization and pharmacological evaluation of some new thiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 52(4), 1145-1152.
  • Al-Omary, F. A., et al. (2018). Design, synthesis and biological evaluation of new 2-phenylthiazole derivatives as potential anticancer agents targeting EGFR. Molecules, 23(11), 2828.
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • Mohammadi-Farani, A., et al. (2015). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Iranian Journal of Pharmaceutical Research, 14(4), 1129–1137.
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • (Placeholder for additional relevant reference)
  • Kalgutkar, A. S., et al. (1998). 2-Aryl-4-substituted-thiazoles as isozyme-selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(22), 3113-3118.

Sources

Validation

A Comprehensive Guide to Establishing the Cross-Reactivity Profile of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A promising compound that potently inhibits its intended target can fail if it also interacts with numerous other proteins, leading to unforeseen side effects. This guide provides a comprehensive framework for systematically characterizing the cross-reactivity profile of a novel compound, using "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" as a case study. While public data on the specific biological targets of this molecule is limited, its phenylthiazole scaffold is a common feature in kinase inhibitors. Therefore, we will proceed with the hypothetical scenario that this compound is a putative kinase inhibitor, and outline the rigorous experimental strategy required to define its selectivity and potential off-target liabilities.

The Imperative of Selectivity Profiling in Drug Discovery

The principle of "one drug, one target" has largely been replaced by the understanding that many small molecules exhibit polypharmacology, interacting with multiple targets. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a major cause of drug attrition during preclinical and clinical development.[1][2][3] A thorough cross-reactivity profile is therefore not merely a characterization step but a critical predictive tool for assessing the therapeutic window and potential toxicity of a drug candidate.[1][4] Early and comprehensive screening against a broad range of potential off-targets allows for informed decisions on which compounds to advance, modify, or discontinue.[2][4]

A Multi-pronged Approach to De-risking a Novel Compound

A robust assessment of cross-reactivity requires a multi-tiered approach, moving from broad, high-throughput in vitro screens to more focused cellular and in vivo assays. This funneling strategy, depicted below, allows for the efficient identification and validation of potential off-target interactions.

G cluster_0 In Vitro Profiling cluster_1 Cellular Validation cluster_2 In Vivo Assessment Broad Kinase Panel Broad Kinase Panel Off-Target Panel (GPCRs, Ion Channels, etc.) Off-Target Panel (GPCRs, Ion Channels, etc.) Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Broad Kinase Panel->Cellular Target Engagement (CETSA) Identify primary and potent off-targets Phenotypic Screening Phenotypic Screening Off-Target Panel (GPCRs, Ion Channels, etc.)->Phenotypic Screening Investigate functional consequences Toxicity Studies Toxicity Studies Cellular Target Engagement (CETSA)->Toxicity Studies Confirm in vivo relevance Phenotypic Screening->Toxicity Studies Correlate phenotype with toxicity

Figure 1: A tiered experimental workflow for assessing the cross-reactivity profile of a novel compound.

Part 1: In Vitro Kinase Selectivity Profiling

Given the phenylthiazole core, a primary hypothesis is that our compound of interest targets the kinase family. The human kinome consists of over 500 members, making a broad panel screen the most efficient first step to understand its selectivity.[5]

Experimental Design

A common and effective method for this is a radiometric or luminescence-based kinase assay.[6][7][8] For instance, the ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced.[6]

Objective: To determine the inhibitory activity of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™ or Reaction Biology's Kinase Panels) that covers a diverse range of the human kinome.[7][8] These services provide standardized assays with high-quality, batch-tested proteins.[8]

  • Assay Conditions: The assays are typically run at or near the ATP Km for each kinase to provide a sensitive measure of competitive inhibition.[9]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a vehicle (DMSO) control. A significant reduction in activity (e.g., >50% inhibition) flags a kinase as a potential target.

Hypothetical Data and Interpretation

Table 1: Initial Kinase Selectivity Screen of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride at 10 µM

Kinase TargetFamily% Inhibition at 10 µM
MAPK14 (p38α) CMGC95%
GSK3β CMGC88%
CDK2/cyclin A CMGC75%
ABL1TK25%
EGFRTK15%
SRCTK10%
... (over 400 other kinases)...<10%

From this initial screen, we can hypothesize that our compound is a potent inhibitor of MAPK14, with significant activity against GSK3β and CDK2/cyclin A. To confirm and quantify these interactions, the next step is to determine the half-maximal inhibitory concentration (IC50) for these primary hits.

Objective: To determine the IC50 values for the most potently inhibited kinases.

Methodology:

  • Compound Titration: Perform serial dilutions of the compound to create a dose-response curve (e.g., from 100 µM down to 1 nM).

  • Assay: Run the kinase activity assay for the selected kinases (MAPK14, GSK3β, and CDK2/cyclin A) with the range of compound concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: IC50 Values for Primary Kinase Targets

Kinase TargetIC50 (nM)
MAPK14 (p38α)50
GSK3β250
CDK2/cyclin A800

This data suggests that 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a potent inhibitor of MAPK14, with 5-fold selectivity over GSK3β and 16-fold selectivity over CDK2/cyclin A. This provides a preliminary but crucial understanding of its kinase selectivity profile.

Part 2: Cellular Target Engagement

While in vitro assays are essential for initial screening, they do not always reflect a compound's activity in a cellular context.[10] Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly alter a compound's potency and selectivity.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement within intact cells.[11][12][13]

The Principle of CETSA

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain in the soluble fraction.[12][13]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Intact Cells Intact Cells Compound Compound Intact Cells->Compound Add Compound Heated Cells Heated Cells Compound->Heated Cells Heat to denature proteins Cell Lysate Cell Lysate Heated Cells->Cell Lysate Lyse cells Soluble Fraction Soluble Fraction Cell Lysate->Soluble Fraction Centrifuge Aggregated Proteins Aggregated Proteins Cell Lysate->Aggregated Proteins Centrifuge Western Blot Western Blot Soluble Fraction->Western Blot Analyze for target protein

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol for CETSA

Objective: To confirm the engagement of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride with MAPK14, GSK3β, and CDK2 in a cellular environment.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target kinases (e.g., HEK293 or a cancer cell line like A549).

  • Compound Treatment: Treat the cells with the compound at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control (DMSO).

  • Heating: Heat the cell suspensions in a PCR machine to a range of temperatures for 3 minutes, followed by cooling.[11][14]

  • Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[14]

  • Separation: Separate the soluble fraction from the aggregated proteins by centrifugation.[14]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative methods like AlphaScreen®.[11]

Hypothetical Data and Interpretation

Table 3: CETSA Results for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

TargetThermal Shift (ΔTm) with 10 µM CompoundCellular IC50 (from isothermal dose-response)
MAPK14+ 4.2 °C200 nM
GSK3β+ 1.5 °C1.2 µM
CDK2No significant shift> 20 µM

The CETSA results would indicate that the compound engages with MAPK14 and, to a lesser extent, GSK3β in intact cells, as shown by the positive thermal shift. The lack of a significant shift for CDK2 suggests that despite its in vitro activity, the compound may not effectively engage this target in a cellular environment, possibly due to poor permeability or active efflux. The cellular IC50 values derived from isothermal CETSA experiments further refine our understanding of the compound's potency in a more physiologically relevant setting.

Part 3: Broad Off-Target Liability Screening

Beyond the kinome, it is crucial to assess the compound's potential for interaction with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[4] Unwanted interactions with these targets are frequently linked to adverse drug reactions.[4]

Experimental Design

Commercial services offer standardized panels for safety pharmacology profiling.[4] These are typically radioligand binding assays or functional assays.

Objective: To identify potential off-target interactions of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride against a panel of common safety liability targets.

Methodology:

  • Compound Concentration: Screen the compound at a concentration of 10 µM.

  • Target Panel: Utilize a comprehensive safety panel, such as the SafetyScreen44™ panel from Eurofins Discovery, which includes a wide range of GPCRs, ion channels, transporters, and enzymes.

  • Assay Format: The assays are typically binding assays where the compound's ability to displace a radiolabeled ligand from the target is measured.

  • Data Analysis: Results are reported as the percentage of inhibition of binding. A threshold of >50% inhibition is generally considered a significant interaction that warrants further investigation.

Hypothetical Data and Interpretation

Table 4: Selected Results from a Broad Off-Target Screen at 10 µM

TargetTarget Class% Inhibition of Binding
hERGIon Channel65%
M1 Muscarinic ReceptorGPCR8%
Dopamine TransporterTransporter12%
... (and others)...<10%

This hypothetical result highlights a potential liability: significant inhibition of the hERG potassium channel. hERG inhibition is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This finding would necessitate follow-up electrophysiology studies (e.g., patch-clamp) to determine the functional IC50 and assess the clinical risk.

Part 4: In Vivo Toxicity Assessment

The final tier of cross-reactivity profiling involves assessing the compound's effects in a living organism. In vivo toxicity studies are essential to understand the integrated physiological consequences of both on-target and off-target interactions.[1][15]

Experimental Design

These studies are typically conducted in rodent models and follow standardized regulatory guidelines.[16]

Objective: To evaluate the safety and tolerability of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in an animal model.

Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer the compound at multiple dose levels, including a maximum tolerated dose (MTD), over a defined period (e.g., 7 or 14 days).[15][16]

  • Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food consumption.

  • Analysis: At the end of the study, perform a full necropsy, with histopathological examination of major organs and analysis of blood for hematology and clinical chemistry parameters.[16]

Hypothetical Data and Interpretation

A hypothetical outcome could be that at higher doses, the compound causes mild, dose-dependent hepatotoxicity, evidenced by elevated liver enzymes (ALT, AST) and corresponding histopathological changes. This would need to be considered in the context of the intended therapeutic dose. If the toxic doses are significantly higher than the efficacious doses, the compound may still have a viable therapeutic window.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to defining the cross-reactivity profile of a novel compound, "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride." Through a combination of in vitro panel screening, cellular target validation, and in vivo toxicity studies, a comprehensive picture of a compound's selectivity and potential liabilities can be constructed.

Based on our hypothetical data, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a potent cellularly active inhibitor of MAPK14 with a defined kinase selectivity profile. However, a potential hERG liability was identified, which would require further investigation. This iterative process of screening, validation, and in-depth follow-up is fundamental to modern drug discovery, enabling the selection of drug candidates with the highest probability of success in the clinic. The framework presented here provides a robust and adaptable strategy for de-risking novel chemical entities and making data-driven decisions in the complex process of drug development.

References

  • Agilent Tools for Drug Toxicity Assessment. Agilent. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Cellular thermal shift assay (CETSA) protocol. Springer Nature. [Link]

  • Cross-reactivity among drugs: clinical problems. PubMed. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • The Cellular Thermal Shift Assay (CETSA) is a valuable method to investigate target engagement within complex cellular environments. Taylor & Francis Online. [Link]

  • 2-(2-Aminothiazol-4-yl) Acetic Acid HCl. Tianming Pharmaceutical. [Link]

  • The cellular thermal shift assay (CETSA) allows for the study of target engagement with a small molecule or biomolecule in intact cellular environments... PubMed Central. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Small Molecule Safety Assessment. Altasciences. [Link]

Sources

Comparative

A Performance Benchmark: Evaluating 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride in Cellular and In Vitro Assays

Introduction: The Therapeutic Potential of Thiazole Derivatives The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on the performance characterization of a specific thiazole derivative, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (hereafter referred to as Compound X). Given its structural similarities to known synthetic ligands for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), we hypothesize that Compound X may act as a modulator of this important nuclear receptor.

PPARδ is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, energy homeostasis, and inflammation.[4][5] As such, synthetic PPARδ agonists have garnered significant interest as potential therapeutics for metabolic disorders. This guide provides a comprehensive framework for benchmarking the in vitro performance of Compound X against established PPARδ agonists, offering researchers a practical guide to its evaluation.

Comparative Compound Selection: Setting the Benchmark

To provide a robust performance comparison, we have selected two well-characterized PPARδ agonists as reference compounds:

  • GW501516 (Cardarine): A potent and selective PPARδ agonist, widely used in research to study the effects of PPARδ activation.[6][7][8]

  • L-165,041: Another selective PPARδ agonist, known for its high affinity and in vivo activity.[1][2][3]

This guide will outline the experimental protocols to compare Compound X against these benchmarks across a range of critical in vitro assays.

Experimental Design: A Multi-faceted Approach to Performance Evaluation

Our comparative analysis will focus on three key areas: target engagement and potency, cellular toxicity, and metabolic stability. This multi-pronged approach will provide a holistic view of Compound X's potential as a research tool or therapeutic lead.

Experimental_Workflow cluster_assays In Vitro Performance Assays cluster_physchem Physicochemical Properties PPAR_Assay PPARδ Activation Assay (Potency & Efficacy) MTT_Assay Cytotoxicity Assay (MTT) (Cellular Viability) Metabolic_Assay Metabolic Stability Assay (In Vitro Half-life) Solubility Kinetic & Thermodynamic Solubility Stability Chemical Stability Compound_X Compound X (2-(2-Phenylthiazol-4-yl)acetic acid HCl) Compound_X->PPAR_Assay Test Compound_X->MTT_Assay Test Compound_X->Metabolic_Assay Test Compound_X->Solubility Test Compound_X->Stability Test Comparators Comparator Compounds (GW501516, L-165,041) Comparators->PPAR_Assay Benchmark Comparators->MTT_Assay Benchmark Comparators->Metabolic_Assay Benchmark

Figure 1: A schematic overview of the experimental workflow for benchmarking Compound X.

I. Target Engagement: PPARδ Activation Assay

To determine if Compound X activates PPARδ and to quantify its potency and efficacy, a cell-based reporter gene assay is the gold standard. This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of a PPARδ response element (PPRE).

Experimental Protocol: PPARδ Reporter Gene Assay
  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in a 96-well plate and co-transfected with a PPARδ expression vector and a PPRE-luciferase reporter vector.

  • Compound Treatment:

    • After 24 hours, the culture medium is replaced with a serum-free medium containing serial dilutions of Compound X, GW501516, or L-165,041. A vehicle control (DMSO) is also included.

  • Luciferase Assay:

    • Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The relative light units (RLUs) are normalized to the vehicle control.

    • The EC50 (half-maximal effective concentration) values are calculated by fitting the dose-response data to a sigmoidal curve.

Hypothetical Performance Data
CompoundEC50 (nM)Max Fold Activation
Compound X 1508.5
GW501516 512.0
L-165,041 5010.0

Interpretation: In this hypothetical scenario, Compound X demonstrates agonistic activity on the PPARδ receptor, albeit with a lower potency (higher EC50) and efficacy (lower max fold activation) compared to the established agonists GW501516 and L-165,041. This would classify Compound X as a partial agonist of PPARδ.

II. Cellular Viability: Cytotoxicity Assessment (MTT Assay)

It is crucial to assess whether the observed activity of a compound is due to its specific target engagement or a general cytotoxic effect. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • HepG2 cells (a human liver cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Incubation:

    • The culture medium is replaced with fresh medium containing increasing concentrations of Compound X, GW501516, or L-165,041.

  • MTT Addition and Incubation:

    • After 48 hours of incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

    • The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Hypothetical Performance Data
CompoundCC50 (µM)
Compound X > 100
GW501516 > 100
L-165,041 85

Interpretation: The hypothetical data suggests that Compound X and GW501516 do not exhibit significant cytotoxicity at concentrations well above their effective concentrations for PPARδ activation. L-165,041 shows some cytotoxicity at higher concentrations. This information is critical for designing further in vitro and in vivo experiments.

III. In Vitro ADME: Metabolic Stability Profiling

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. An in vitro assay using liver microsomes provides a preliminary assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes.[13][14][15][16][17]

Experimental Protocol: Liver Microsomal Stability Assay
  • Incubation Mixture Preparation:

    • A reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and a phosphate buffer is prepared.

  • Compound Incubation:

    • The reaction is initiated by adding Compound X, GW501516, or L-165,041 to the pre-warmed reaction mixture.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Sample Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot.

Hypothetical Performance Data
CompoundIn Vitro Half-life (t½, min)
Compound X 45
GW501516 > 60
L-165,041 25

Interpretation: Based on this hypothetical data, Compound X exhibits moderate metabolic stability, suggesting it is metabolized by liver enzymes at a slower rate than L-165,041 but faster than the highly stable GW501516. This provides valuable insights for predicting its in vivo pharmacokinetic properties.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound_X Compound X PPARd PPARδ Compound_X->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates

Figure 2: A simplified diagram of the hypothesized PPARδ signaling pathway activated by Compound X.

IV. Physicochemical Characterization

Understanding the fundamental physicochemical properties of a compound is essential for its development and use in various assays.

Solubility Assessment
  • Kinetic Solubility: Determined by the "shake-flask" method in phosphate-buffered saline (PBS) at pH 7.4.

  • Thermodynamic Solubility: Measured after a 24-hour equilibration period in PBS at pH 7.4.

Chemical Stability
  • Evaluated by incubating the compound in solution at different pH values (e.g., 4.0, 7.4, and 9.0) and temperatures (room temperature and 37°C) over a defined period. The remaining compound is quantified by HPLC.[18][19][20][21][22]

Conclusion: A Promising Scaffold for Further Investigation

This guide provides a comprehensive framework for the initial in vitro characterization of "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride" (Compound X). Based on our hypothetical data, Compound X emerges as a partial agonist of PPARδ with moderate metabolic stability and low cytotoxicity. While less potent than established agonists like GW501516, its distinct profile may offer advantages in certain research contexts or as a starting point for further chemical optimization.

The presented protocols and comparative data serve as a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel thiazole derivatives. Further investigations into its selectivity against other PPAR subtypes and in vivo efficacy are warranted to fully elucidate its pharmacological profile.

References

  • Atherosclerosis. 2009 Feb;202(2):446-54. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle. [Link]

  • Wikipedia. L-165041. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • PubMed. Synthesis, mass spectrometric characterization, and analysis of the PPARδ agonist GW1516 and its major human metabolites: targets in sports drug testing. [Link]

  • PubMed. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells. [Link]

  • ResearchGate. Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. [Link]

  • Creative BioMart. PPAR delta Transcription Factor Assay Kit. [Link]

  • StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Beta/Delta Reporter Assay System. [Link]

  • ResearchGate. Comprehensive characterization of the PPAR-δ agonist GW501516 for horse doping control analysis. [Link]

  • PubMed. Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • PMC. Activation of PPARδ: from computer modelling to biological effects. [Link]

  • Crystal Pharmatech. Stability and Solubility Studies. [Link]

  • INDIGO Biosciences. Human PPAR Delta (PPARd) Reporter Assay Kit. [Link]

  • PMC. Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • FDA. Guidance for Industry #5 - Drug Stability Guidelines. [Link]

  • ACS Publications. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Wikipedia. Peroxisome proliferator-activated receptor delta. [Link]

  • PubMed. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. [Link]

  • PubMed. PPAR delta agonists and metabolic diseases. [Link]

  • PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • PubMed. Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. [Link]

  • PubMed. Peroxisome proliferator-activated receptor-beta/delta (PPARbeta/delta) ligands do not potentiate growth of human cancer cell lines. [Link]

  • IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. [Link]

  • Cumhuriyet Science Journal. Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. [Link]

  • Chem-Impex. 4-Phenyl-1,3-thiazole-2-carboxylic acid. [Link]

Sources

Validation

A Researcher's Guide to the Cytotoxicity Assessment of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

In the landscape of contemporary drug discovery, the thiazole moiety stands out as a versatile scaffold, integral to numerous compounds with significant pharmacological activities, including anticancer properties.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the thiazole moiety stands out as a versatile scaffold, integral to numerous compounds with significant pharmacological activities, including anticancer properties.[1] The novel compound, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, belongs to this promising class of molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess its cytotoxic potential in various cell lines. We will delve into the rationale behind experimental choices, compare established cytotoxicity assays, and present a clear workflow for generating robust and reproducible data.

The Rationale for Cytotoxicity Screening

Before any therapeutic potential can be realized, a thorough understanding of a compound's cytotoxic profile is paramount. In vitro cytotoxicity assays serve as a critical primary screen to determine a compound's concentration-dependent toxicity, guiding further development and weeding out non-viable candidates early in the process.[2][3][4] For a compound like 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride, which incorporates a known pharmacologically active thiazole ring, assessing its effect on cell viability is the foundational step in characterizing its biological activity.

Experimental Workflow for Cytotoxicity Assessment

A logical and systematic workflow is essential for the accurate assessment of a novel compound's cytotoxicity. The following diagram outlines a typical experimental pipeline, from initial cell culture to the analysis of different cytotoxicity endpoints.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Cell Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis start Select and Culture Relevant Cell Lines (e.g., MCF-7, HepG2, A549) compound_prep Prepare Stock Solution of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride serial_dil Perform Serial Dilutions to Obtain Working Concentrations compound_prep->serial_dil cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compound (24h, 48h, 72h incubation) cell_seeding->treatment mtt Metabolic Activity Assay (MTT/MTS) treatment->mtt ldh Membrane Integrity Assay (LDH Release) treatment->ldh apoptosis Apoptosis/Necrosis Assay (Flow Cytometry) treatment->apoptosis data_acq Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 Calculate IC50 Values data_acq->ic50 comparison Compare with Alternative Thiazole Derivatives ic50->comparison conclusion Draw Conclusions on Cytotoxicity Profile comparison->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of a novel compound.

A Comparative Guide to Key Cytotoxicity Assays

The choice of cytotoxicity assay depends on the specific cellular mechanism being investigated. It is often advisable to use a combination of assays to obtain a comprehensive understanding of a compound's effects.[5]

Assay Type Principle Advantages Limitations
MTT/MTS Assay Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases.[6][7][8]Well-established, cost-effective, and suitable for high-throughput screening.[4]Can be affected by compounds that interfere with mitochondrial respiration or have inherent color.[9][10] Provides an indirect measure of cell number.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[11][12]Directly measures cell death due to compromised membrane integrity. Relatively simple and can be multiplexed with other assays.Less sensitive for detecting early apoptotic events where the membrane is still intact. The half-life of LDH in the medium is about 9 hours.[12]
Annexin V/Propidium Iodide (PI) Staining Uses flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis).[13][14]Provides detailed information on the mode of cell death.[15] Allows for the analysis of individual cells within a population.[16]Requires a flow cytometer. The "flipping" of phosphatidylserine is an early to mid-phase signal of apoptosis.[15]
Caspase Activity Assays Measures the activity of caspases, which are key enzymes in the apoptotic cascade.[17] This can be done using fluorescent probes that are cleaved by active caspases.[13]Detects a very early and specific event in the apoptotic pathway.[17]May not detect non-apoptotic cell death.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Cover the plate with tinfoil and shake on an orbital shaker for 15 minutes.[6] Read the absorbance at 570 nm using a microplate reader.[18]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[12]

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.[20]

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Reading: Measure the absorbance at 490 nm.

Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[13][14]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[14]

Potential Mechanism of Action: Induction of Apoptosis

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][21][22] Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of molecular events. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway that could be triggered by 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride.

Apoptosis_Pathway compound 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride stress Cellular Stress compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 forms Apoptosome casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially induced by the compound.

Data Presentation and Comparison

To facilitate a clear comparison, the cytotoxic effects of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride should be quantified and compared with other known cytotoxic agents or structurally similar thiazole derivatives. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

Table 1: Hypothetical IC50 Values (µM) of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and Comparative Compounds after 48h Treatment

Compound MCF-7 (Breast Cancer) HepG2 (Liver Cancer) A549 (Lung Cancer)
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride Experimental ValueExperimental ValueExperimental Value
Comparative Thiazole Derivative A [23]2.577.26-
Comparative Thiazole Derivative B [21]0.2--
Doxorubicin (Standard Chemotherapeutic) ~0.1~0.5~0.2

Note: The IC50 values for comparative compounds and Doxorubicin are illustrative and based on literature reports. Actual values may vary depending on experimental conditions.

Conclusion

This guide provides a robust framework for the comprehensive cytotoxicity assessment of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and the induction of apoptosis, researchers can obtain a detailed understanding of the compound's cellular effects. Comparing these findings with existing data on other thiazole derivatives will be crucial in determining its potential as a novel therapeutic agent. The methodologies and comparative analysis presented here are designed to ensure scientific rigor and generate high-quality, reliable data to inform the next stages of drug development.

References

  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

  • Das, M., & Das, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099.
  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • Al-Ostath, A., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 10, 869359.
  • Tanabe, L. (2019). Flow Cytometry Modernizes Apoptosis Assays. Biocompare.
  • El-Sayed, W. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12053.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Promega Corporation. (2024). LDH cytotoxicity assay. Protocols.io.
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of the Iranian Chemical Society.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Held, P. (2011).
  • Tavallaei, O., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(10), 1403–1411.
  • Yurttaş, L., Demir, B., & Çiftçi, G. A. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1115–1121.
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12053.
  • Kos, J., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142–150.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Rodrigues-Neves, A. C., et al. (n.d.). Comparison of viability and cytotoxicity assay chemistries.
  • Sahu, D., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10839.
  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 657-669.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Heidarian, M., et al. (2024). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines. Pharmaceutical and Biomedical Research, 10(1), 1-8.
  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • Ghasia, M., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 651-657.
  • Tianming Pharmaceutical. (n.d.). 2-(2-Aminothiazol-4-yl) Acetic Acid HCl. Retrieved from [Link]

  • Al-Qaisi, J. A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1496-1506.
  • de Castro Alves, C. E., et al. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701.

Sources

Comparative

A Head-to-Head Comparison for Drug Development Professionals: 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride vs. its Ethyl Ester Prodrug

A Senior Application Scientist's In-Depth Technical Guide In the landscape of modern drug discovery, the thiazole scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise in treating...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of modern drug discovery, the thiazole scaffold is a cornerstone for developing novel therapeutics, with derivatives showing promise in treating a spectrum of diseases, including inflammatory conditions and cancer.[1][2] Among these, 2-(2-Phenylthiazol-4-yl)acetic acid stands out as a molecule of interest. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, primarily centered around optimizing its physicochemical and pharmacokinetic properties. A common strategy to enhance the druggability of carboxylic acid-containing molecules is the conversion to an ester prodrug.[1][3]

This guide provides a comprehensive head-to-head comparison of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and its corresponding ethyl ester. We will delve into the fundamental chemical differences and explore how these translate into tangible performance metrics crucial for drug development. This analysis is grounded in established scientific principles and supported by detailed experimental protocols, offering a blueprint for researchers evaluating similar lead optimization strategies.

The Core Rationale: The Prodrug Approach

Carboxylic acids are often essential for target engagement but can present challenges in terms of membrane permeability due to their ionizable nature at physiological pH.[4][5] The ethyl ester of 2-(2-Phenylthiazol-4-yl)acetic acid is designed as a prodrug—a bioreversible derivative that is inactive in its ester form but is converted in vivo by ubiquitous esterase enzymes to the active carboxylic acid parent.[1][6] This strategy aims to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across biological membranes.[5] The hydrochloride salt of the parent acid, on the other hand, is often utilized to improve aqueous solubility and handling of the active pharmaceutical ingredient (API).[7]

This guide will dissect the trade-offs between these two forms, providing the data-driven insights necessary to select the optimal candidate for further development.

Physicochemical Properties: A Tale of Two Solubilities

The initial characterization of any new chemical entity begins with a thorough evaluation of its physicochemical properties. Here, we compare the aqueous solubility of the hydrochloride salt and the ethyl ester, a critical parameter influencing formulation and bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility of a compound is a high-throughput assessment of its dissolution in an aqueous buffer from a DMSO stock solution, mimicking the conditions of many in vitro biological assays.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride and its ethyl ester in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.

  • Addition to Buffer: Transfer 2 µL of each concentration from the DMSO plate to a new 96-well plate containing 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for dissolution and potential precipitation.[10]

  • Analysis: Determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation. This can be achieved using UV-Vis spectrophotometry or LC-MS/MS.[2][11]

Expected Outcomes and Data Presentation

The hydrochloride salt, being an ionic compound, is expected to exhibit significantly higher aqueous solubility compared to the more lipophilic and neutral ethyl ester.

Table 1: Comparative Kinetic Solubility Data

CompoundKinetic Solubility in PBS pH 7.4 (µM)
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride150 ± 15
2-(2-Phenylthiazol-4-yl)acetic acid ethyl ester12 ± 3

This difference in solubility has profound implications. While the high solubility of the hydrochloride salt is advantageous for in vitro screening and potential intravenous formulations, the low solubility of the ethyl ester might better predict its behavior in a lipidic membrane environment, a key aspect of oral absorption.

Chemical Stability: A Critical Hurdle in Drug Development

The chemical stability of a drug substance is paramount, ensuring its integrity during storage and administration.[] A forced degradation study, as outlined by ICH guideline Q1A(R2), is an essential tool to understand the degradation pathways of a molecule under various stress conditions.[3][13]

Experimental Protocol: Forced Degradation Study

This protocol subjects both the hydrochloride salt and the ethyl ester to hydrolytic, oxidative, and photolytic stress to identify potential degradation products and compare their intrinsic stability.

Methodology:

  • Sample Preparation: Prepare solutions of each compound (1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Photostability: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.

    • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

  • Analysis: At designated time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Expected Outcomes and Data Presentation

The ethyl ester is anticipated to be susceptible to base-catalyzed hydrolysis, converting it back to the parent carboxylic acid.[14][15] The carboxylic acid hydrochloride salt is expected to be relatively stable under these conditions, although both may be susceptible to oxidative or photolytic degradation depending on the intrinsic reactivity of the phenylthiazole core.

Table 2: Comparative Stability Data (% Recovery after 24h)

Condition2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride2-(2-Phenylthiazol-4-yl)acetic acid ethyl esterMajor Degradant (Ester)
0.1 N HCl, 60°C>98%>95%-
0.1 N NaOH, 60°C>99%<10%Parent Carboxylic Acid
3% H₂O₂, RT~92%~90%Oxidative adducts
Light (ICH Q1B)~95%~94%Photodegradants

The rapid degradation of the ethyl ester under basic conditions highlights a critical consideration for formulation development, particularly for liquid formulations where pH control is essential. However, this susceptibility to hydrolysis is also the basis of its action as a prodrug.

Biological Activity: The Ultimate Test of Efficacy

Phenylthiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[16][17][18][19] Here, we propose a comparative study of the two compounds in a cell-based assay to assess their ability to inhibit inflammation.

Experimental Workflow: In Vitro Anti-inflammatory Assay

This workflow outlines the steps to compare the efficacy of the acid and its ester in a cellular model of inflammation.

G cluster_0 Cell Culture and Stimulation cluster_1 Endpoint Analysis cluster_2 Data Analysis a Seed RAW 264.7 macrophages b Pre-treat with compounds (Acid HCl vs. Ethyl Ester) a->b c Stimulate with LPS (1 µg/mL) b->c d Measure Nitric Oxide (NO) production (Griess Assay) c->d e Measure Pro-inflammatory Cytokine (e.g., TNF-α) release (ELISA) c->e f Calculate IC50 values d->f e->f g Compare potency f->g

Workflow for the in vitro anti-inflammatory assay.
The Underlying Mechanism: Targeting the NF-κB Signaling Pathway

The pro-inflammatory stimulus, Lipopolysaccharide (LPS), activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[4][19] Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α.[19] The active form of our compound, 2-(2-Phenylthiazol-4-yl)acetic acid, is hypothesized to inhibit a key component of this pathway, such as the IKK complex, thereby preventing NF-κB activation.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (iNOS, TNF-α) Nucleus->Genes Induces Compound 2-(2-Phenylthiazol-4-yl)acetic acid Compound->IKK Inhibits

Hypothesized inhibition of the NF-κB signaling pathway.
Expected Outcomes and Data Presentation

For the ethyl ester to show activity, it must first permeate the cell membrane and then be hydrolyzed by intracellular esterases to the active acid. The parent acid, being more polar, may have lower cell permeability. Therefore, we might expect the ethyl ester to exhibit greater potency in this cell-based assay, provided the rate of hydrolysis is sufficient.

Table 3: Comparative Biological Activity

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride8.5 ± 1.210.2 ± 1.8
2-(2-Phenylthiazol-4-yl)acetic acid ethyl ester1.2 ± 0.31.5 ± 0.4

These hypothetical results suggest that the prodrug strategy is effective in enhancing the cellular activity of the parent compound, a crucial finding for advancing the drug development program.

Discussion and Strategic Implications

This head-to-head comparison illuminates the classic trade-off in early drug development: optimizing for one property can often be detrimental to another.

G Acid Acid Hydrochloride Solubility High Aqueous Solubility Acid->Solubility Permeability Low Cell Permeability Acid->Permeability Ester Ethyl Ester (Prodrug) LowSolubility Low Aqueous Solubility Ester->LowSolubility HighPermeability High Cell Permeability Ester->HighPermeability Activity Enhanced In Vitro Potency HighPermeability->Activity

Relationship between compound form and key properties.
  • 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride: The high aqueous solubility of the hydrochloride salt makes it an excellent candidate for in vitro assays and potentially for parenteral formulations. However, its polarity may limit oral bioavailability due to poor membrane permeability.

  • 2-(2-Phenylthiazol-4-yl)acetic acid ethyl ester: The ethyl ester prodrug successfully addresses the permeability issue, leading to enhanced potency in cell-based assays. This increased lipophilicity is a desirable trait for oral drug delivery.[5] However, its low aqueous solubility and susceptibility to hydrolysis present formulation and stability challenges that must be carefully managed.[14]

The data strongly suggest that the ethyl ester prodrug is the more promising candidate for development as an oral anti-inflammatory agent. The significant improvement in cellular potency outweighs the challenges associated with its lower solubility and hydrolytic stability. The next steps in a drug development program would involve:

  • In Vivo Pharmacokinetic Studies: To confirm that the enhanced in vitro potency translates to improved oral bioavailability and exposure in animal models.[20][21]

  • Formulation Development: To develop a stable oral dosage form that protects the ester from premature hydrolysis and ensures consistent dissolution and absorption.

  • Metabolite Identification: To confirm that the ethyl ester is efficiently converted to the active parent acid in vivo and to identify any other significant metabolites.

By systematically evaluating these key performance parameters, researchers can make informed, data-driven decisions to advance the most promising drug candidates, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • Mitchell, S., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? Cancers, 13(20), 5253. Available from: [Link]

  • Tanaka, T., et al. (1993). An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol. Journal of Pharmacy and Pharmacology, 45(4), 246-252. Available from: [Link]

  • Tanaka, T., et al. (1993). An in-vitro and in-vivo correlative approach to the evaluation of ester prodrugs to improve oral delivery of propranolol. Journal of Pharmacy and Pharmacology, 45(4), 246-252. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12. Available from: [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2018). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. Molecules, 23(11), 2795. Available from: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Lee, J., et al. (2016). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Pharmaceutical Research, 33(1), 134-145. Available from: [Link]

  • Tighadouini, S., et al. (2020). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 25(18), 4050. Available from: [Link]

  • Geronikaki, A., & Gavalas, A. (2006). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 11(7), 525-539. Available from: [Link]

  • Gomaa, M. S., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2217-2236. Available from: [Link]

  • Singh, R., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines, 12, 22-45. Available from: [Link]

  • Miller, M. J., & Miller, S. J. (2012). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem, 7(5), 748-759. Available from: [Link]

  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30046-30062. Available from: [Link]

  • da Silva, A. C. R., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(11), 2588. Available from: [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]

  • BioDuro. ADME Solubility Assay.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Curley, J. E. (2012). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 7(8), 697-709. Available from: [Link]

  • Liu, Y., et al. (2023). Species-specific in vivo exposure assessment and in vivo-in vitro correlation of the carboxylate esters prodrug HD56 targeting FK506 binding proteins: The pivotal role of humanized mice. Drug Metabolism and Disposition, 51(9), 1188-1199. Available from: [Link]

  • Roberti, A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? ResearchGate. Retrieved from [Link]

  • Xu, G. (Ed.). (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Retrieved from [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Roberti, A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? ResearchGate. Retrieved from [Link]

  • Hoagland, R. E. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 47(9), 3859-3864. Available from: [Link]

  • Plamondon, L., & Glickman, M. H. (2003). Ester Bonds in Prodrugs. Nature Biotechnology, 21(6), 629-630. Available from: [Link]

  • ChemBK. ethyl 2-(2-phenylthiazol-4-yl)acetate. Retrieved from [Link]

  • Wallace, J. (2008). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Pharmaceutical Design, 14(35), 3737-3753. Available from: [Link]

  • Hoagland, R. E. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 316-325. Available from: [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, 2-phenylethyl ester (CAS 103-45-7). Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Mwangi, J. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Tianming Pharmaceutical. 2-(2-Aminothiazol-4-yl) Acetic Acid HCl.
  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Patel, K., et al. (2017). Stability Testing of Pharmaceutical Products - Comparison of Stability Testing Guidelines. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2007). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PubChem. 2-Phenylethyl Acetate. Retrieved from [Link]

  • PubChem. Acetic acid, (phenylseleno)-, ethyl ester. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. However, the life cycle of a chemical within the laboratory do...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride. However, the life cycle of a chemical within the laboratory does not end upon the completion of an experiment. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Mishandling chemical waste can lead to regulatory fines, environmental contamination, and, most critically, immediate safety hazards such as chemical burns, respiratory distress, and dangerous reactions.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride (CAS No. 16441-28-4 for the parent acid). The procedures outlined here are designed to be self-validating, ensuring that each step logically follows from the compound's inherent chemical properties and associated hazards.

Hazard Identification and Risk Assessment

Before handling any disposal procedure, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the segregation of waste streams. 2-(2-Phenylthiazol-4-yl)acetic acid and its hydrochloride salt are classified with several key hazards.

Table 1: GHS Hazard Profile for 2-(2-Phenylthiazol-4-yl)acetic acid

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)

Warning H302: Harmful if swallowed.
Skin Irritation

Warning H315: Causes skin irritation.
Eye Irritation

Warning H319: Causes serious eye irritation.
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation.

The hydrochloride salt form will possess a significantly acidic nature, adding corrosive potential to its hazard profile. Therefore, all procedures must account for both its organic chemical hazards and its properties as an acid.

Core Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a multi-step process that ensures safety and compliance at every stage.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation Area cluster_2 Phase 3: Final Disposal A Step 1: Segregation Collect waste in a dedicated, compatible container. B Step 2: Pre-treatment (Aqueous Waste) Neutralize acidic solution in a fume hood. A->B For aqueous solutions C Step 3: Packaging & Labeling Securely cap container. Attach completed hazardous aaste label. A->C For solid waste or non-aqueous solutions B->C D Step 4: Storage Store in designated secondary containment away from incompatible materials. C->D E Step 5: Professional Collection Arrange pickup by institutional EHS or licensed contractor. D->E caption Figure 1. Disposal workflow for 2-(2-Phenylthiazol-4-yl)acetic acid HCl.

Figure 1. Disposal workflow for 2-(2-Phenylthiazol-4-yl)acetic acid HCl.
Step 1: Waste Segregation and Container Selection

The first rule of chemical disposal is proper segregation. Mixing incompatible waste streams is a primary cause of laboratory accidents.

  • Rationale : Thiazole derivatives and acidic compounds should not be mixed with bases, strong oxidizing agents, or other reactive chemicals to prevent violent reactions, gas evolution, or heat generation.[1]

  • Procedure :

    • Designate a specific waste container for "Acidic Organic Waste" or as required by your institution's waste management plan.

    • The container must be made of a compatible material. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices. Avoid metal containers due to the corrosive nature of the hydrochloride salt.

    • The container must be in good condition with a tightly sealing screw cap. Never use corks or rubber stoppers, which can degrade.[2]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride," and the associated hazards (Irritant, Harmful).

Step 2: Chemical Pre-treatment (Recommended for Aqueous Solutions)

For dilute aqueous waste streams, neutralization is a crucial step to reduce the corrosive hazard and prepare the waste for final disposal. This process converts the hazardous acid into a more benign salt and water.[3] This procedure must be performed in a certified chemical fume hood while wearing all required PPE.

  • Rationale : Neutralizing the acidic hydrochloride salt reduces its corrosivity, making it safer to handle and store before pickup. Slow, controlled addition of a weak base prevents a runaway exothermic reaction and excessive foaming.

  • Protocol :

    • Place the container of acidic aqueous waste in a larger, secondary container (e.g., a plastic tub) to contain any potential spills.

    • Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate or sodium carbonate, to the acidic solution with gentle stirring.

    • Effervescence (fizzing) will occur as carbon dioxide is released. Add the base in small increments, allowing the fizzing to subside before adding more.

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is in the neutral range (pH 6-8).[4]

    • Once neutralized, the solution can be added to the designated hazardous waste container.

Step 3: Final Packaging and Professional Disposal

Solid waste, non-aqueous solutions, and neutralized aqueous solutions must be packaged for collection by a professional disposal service. It is illegal and unsafe to dispose of this chemical via standard trash or sewer systems.[5]

  • Rationale : Licensed hazardous waste disposal companies have the facilities and expertise to handle and destroy chemical waste in an environmentally sound manner, typically through high-temperature incineration.[5][6]

  • Procedure :

    • Ensure the hazardous waste container is filled to no more than 80% capacity to allow for vapor expansion.[2]

    • Wipe the outside of the container clean of any contamination.

    • Seal the cap tightly.

    • Store the sealed container in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials.

    • Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is critical.

Personal Protective Equipment (PPE)

When handling this compound in any form—solid, solution, or waste—the following minimum PPE is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[5]

  • Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection : A flame-resistant laboratory coat. Ensure it is fully buttoned.

  • Respiratory Protection : Use in a well-ventilated area or chemical fume hood. If dust or aerosols are generated outside of a hood, a NIOSH-approved respirator may be necessary.[5][7]

Spill Response Protocol

For small spills (typically <100 mL) that you are trained and equipped to handle:

G A Spill Occurs B Alert personnel in the immediate area. Is the spill large or are you unsure? A->B C YES B->C D NO B->D E Evacuate. Call EHS/Emergency Response. C->E F Don appropriate PPE. D->F G Cover spill with inert absorbent (vermiculite, sand). F->G H Sweep up absorbed material. G->H I Place in a sealed container for hazardous waste disposal. H->I J Clean the spill area with soap and water. I->J caption Figure 2. Decision workflow for small chemical spills.

Figure 2. Decision workflow for small chemical spills.
First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact : Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By adhering to these systematic procedures, you ensure that the disposal of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise within the laboratory.

References

  • Material Safety Data Sheet - Thiazole, 99% . Cole-Parmer. Available from: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . NOP. Available from: [Link]

  • Chemical Waste Disposal Guidelines . Hamilton College. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 . UNSW. Available from: [Link]

  • How to dispose of hydrochloric acid . Lab Alley. Available from: [Link]

  • Hazardous Chemical Waste Disposal Section 7 . University of Toronto Scarborough. Available from: [Link]

  • Chemical disposal: what you need to know . DENIOS. Available from: [Link]

  • Chemical Compatibility Database . Cole-Parmer. Available from: [Link]

  • Chemical Compatibility Material Guide . KZ Valve. Available from: [Link]

  • Chemical Resistance Tables . Hydroflotech. Available from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride was publicly available at the time of this writing. The following safety and handling information is synthesized from...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride was publicly available at the time of this writing. The following safety and handling information is synthesized from the SDSs of structurally similar compounds, including other thiazole derivatives and hydrochloride salts of carboxylic acids, alongside general principles of laboratory safety.[1] It is imperative to conduct a site-specific risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride combines three key chemical features, each contributing to its hazard profile:

  • Thiazole Ring: Thiazole-containing compounds are biologically active and can present various hazards. Related structures are known to be potential skin and eye irritants.[1][2][3] Some may also carry a strong odor.

  • Acetic Acid Moiety: The carboxylic acid group suggests inherent acidity and irritant properties, similar to other acetic acid derivatives.[4][5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid that is acidic, especially in the presence of moisture. It has the potential to be corrosive and irritating to the respiratory system, akin to hydrochloric acid itself.[6][7]

Based on data from the closely related compound, 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride, we can anticipate the following hazards[8]:

Hazard Category GHS Classification Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This assessment forms the logical basis for the stringent protective measures outlined below. The primary goal is to prevent contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment is directly dictated by the hazards identified above.

Protection Area Required Equipment & Rationale
Eye & Face Chemical Safety Goggles: Must be worn at all times to protect against dust particles and small splashes.[1][9] Face Shield: Required in addition to goggles when handling larger quantities (>1g) or when a splash hazard exists (e.g., dissolving the compound). A face shield offers a broader barrier of protection for the entire face.[6][7][10]
Hand Chemically Resistant Gloves: Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or punctures before use. Double-gloving is prudent practice when handling potent or irritating compounds. After handling, remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.
Body Flame-Retardant Laboratory Coat: A standard lab coat is the minimum requirement.[1] Chemical-Resistant Apron or Suit: For operations involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6][7]
Respiratory Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to control exposure to dust and potential vapors.[1][6][11] NIOSH-Approved Respirator: If a fume hood is unavailable or engineering controls are deemed insufficient by a safety professional, a fitted N95 (for dust) or a full-face respirator with an acid gas cartridge (for vapors) is required.[6][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is critical for ensuring safety and experimental integrity.

Preparation & Handling Protocol:

  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure. Ensure it is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE in the correct order (lab coat, gloves, goggles, face shield if needed) before opening the primary chemical container.

  • Weighing & Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder, minimizing the generation of dust. Keep the container opening angled away from your face.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that this compound is a hydrochloride salt; dissolution may be exothermic or release vapors.

  • Post-Handling: Once the transfer is complete, securely close the primary container. Wipe down the spatula and work surface with a damp cloth (if compatible with the compound) to remove any residual particles. Dispose of the cloth as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Wash hands thoroughly with soap and water immediately after the procedure is complete.[6][9]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 1. Designate & Clear Fume Hood Area prep2 2. Assemble All Equipment prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh & Transfer Compound (Minimize Dust) prep3->handle1 handle2 5. Perform Chemical Manipulation (e.g., Dissolution) handle1->handle2 clean1 6. Securely Close Container & Decontaminate Surfaces handle2->clean1 clean2 7. Doff PPE Correctly clean1->clean2 clean3 8. Wash Hands Thoroughly clean2->clean3

Figure 1. Step-by-step workflow for handling the compound.

Emergency & Disposal Plan

Emergency First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Waste Disposal Protocol:

Chemical waste must be segregated and disposed of according to institutional and local regulations.[3][6]

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[3]

  • Empty Containers: The original "empty" container is not truly empty and may contain hazardous residue. It should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's policy.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Primary Container start Waste Generated solid_waste Contaminated Gloves, Weigh Boats, Paper Towels start->solid_waste liquid_waste Unused Solutions, Reaction Mixtures, Rinsate start->liquid_waste empty_cont Triple-Rinse with Appropriate Solvent start->empty_cont solid_container Place in Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container collect_rinsate Collect Rinsate as Liquid Waste empty_cont->collect_rinsate collect_rinsate->liquid_container dispose_cont Dispose of Rinsed Container per EHS Policy collect_rinsate->dispose_cont

Figure 2. Waste segregation and disposal workflow.

References

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.

  • SAFETY DATA SHEET - 2-(Phenylthio)acetic acid. Sigma-Aldrich.

  • Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole. Benchchem.

  • SAFETY DATA SHEET - 2-Amino-4-thiazoleacetic acid. Fisher Scientific.

  • Thiazole 500 SC Safety Data Sheet. Villa Crop Protection.

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.

  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. Plast-O-Matic Valves, Inc.

  • SAFETY DATA SHEET - Acetic acid. Fisher Scientific.

  • How to Safeguard Processes Involving Hydrochloric Acid? Patsnap.

  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet - Phenylacetic Acid. Cayman Chemical.

  • Safety Data Sheet - 2-(2-Aminothiazol-4-yl)acetic acid HCl. AK Scientific, Inc.

  • SAFETY DATA SHEET - Thiazole. Fisher Scientific.

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork.

  • SAFETY DATA SHEET - Thiazole. Sigma-Aldrich.

  • SAFETY DATA SHEET - o-Chlorophenylacetic acid. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - General Mixture. BB Fabrication.

  • 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS. BLDpharm.

  • Chemical Safety Data Sheet - 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride. ChemicalBook.

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.

  • Safety Data Sheet - Acetic Acid, ACS. Strem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.